molecular formula C21H46IN B1311160 N,N,N-Trimethyloctadecan-1-aminium iodide CAS No. 4292-25-5

N,N,N-Trimethyloctadecan-1-aminium iodide

Cat. No.: B1311160
CAS No.: 4292-25-5
M. Wt: 439.5 g/mol
InChI Key: HIACZXUUKNSHAN-UHFFFAOYSA-M
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Description

N,N,N-Trimethyloctadecan-1-aminium iodide is a useful research compound. Its molecular formula is C21H46IN and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,N-Trimethyloctadecan-1-aminium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N,N-Trimethyloctadecan-1-aminium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Trimethyloctadecan-1-aminium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl(octadecyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACZXUUKNSHAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431741
Record name N,N,N-Trimethyloctadecan-1-aminium iodide
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Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4292-25-5
Record name 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name N,N,N-Trimethyloctadecan-1-aminium iodide
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Record name N,N,N-Trimethyloctadecan-1-aminium iodide
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Foundational & Exploratory

An In-depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, is a versatile molecule with a growing footprint in both industrial and biomedical research. Its unique amphiphilic architecture, comprising a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium headgroup, underpins its efficacy as a cationic surfactant, phase transfer catalyst, and antimicrobial agent. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an in-depth exploration of its current and emerging applications, with a particular focus on its potential in drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N,N-Trimethyloctadecan-1-aminium iodide is paramount for its effective application. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name N,N,N-Trimethyloctadecan-1-aminium iodide[1]
Synonyms Trimethyl(octadecyl)azanium iodide, Stearyltrimethylammonium iodide[1][2]
CAS Number 4292-25-5[1][3]
Molecular Formula C₂₁H₄₆IN[1]
Molecular Weight 439.5 g/mol [1]
Appearance White to off-white powder or crystalline solid[3]
Melting Point 238-241 °C (decomposes)[2]
Solubility Sparingly soluble in water, soluble in ethanol and other polar organic solvents[4]
Critical Micelle Concentration (CMC) The CMC is a crucial parameter for surfactants, representing the concentration at which micelles begin to form. For long-chain quaternary ammonium salts like this one, the CMC is typically in the low millimolar range in aqueous solutions. The exact value can be influenced by temperature, ionic strength, and the presence of other solutes.[5]

Synthesis and Characterization

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved through the quaternization of a tertiary amine with an alkyl halide. The most common route involves the reaction of octadecylamine with an excess of methyl iodide.

Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_products Products octadecylamine Octadecylamine reaction Reaction in a polar aprotic solvent (e.g., Acetonitrile) Heat (e.g., 60°C) octadecylamine->reaction methyl_iodide Methyl Iodide (excess) methyl_iodide->reaction product N,N,N-Trimethyloctadecan-1-aminium iodide reaction->product byproduct None (in this specific reaction) Aqueous Environment cluster_micelle Micelle Structure center Hydrophobic Core (Octadecyl Chains) head1 N⁺(CH₃)₃ center->head1 head2 N⁺(CH₃)₃ center->head2 head3 N⁺(CH₃)₃ center->head3 head4 N⁺(CH₃)₃ center->head4 head5 N⁺(CH₃)₃ center->head5 head6 N⁺(CH₃)₃ center->head6 head7 N⁺(CH₃)₃ center->head7 head8 N⁺(CH₃)₃ center->head8

Caption: Schematic of a micelle formed by N,N,N-Trimethyloctadecan-1-aminium iodide.

This property is leveraged in formulations for personal care products like conditioners and shampoos, where it imparts antistatic and smoothing effects. [3]The determination of the CMC is crucial for optimizing these formulations and can be achieved through various methods, including surface tensiometry and fluorescence spectroscopy. [5][6]

Phase Transfer Catalysis

N,N,N-Trimethyloctadecan-1-aminium iodide serves as an efficient phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). [3][7]The quaternary ammonium cation forms an ion pair with the aqueous-phase reactant (e.g., a nucleophile), transporting it into the organic phase where it can react with the organic-soluble substrate. [8]

cluster_phases Phase Transfer Catalysis aqueous Aqueous Phase (e.g., NaCN) catalyst Q⁺I⁻ (Catalyst) aqueous->catalyst Ion Exchange organic Organic Phase (e.g., R-Cl) product R-CN + Q⁺Cl⁻ organic->product ion_pair_aq Q⁺CN⁻ catalyst->ion_pair_aq ion_pair_org Q⁺CN⁻ ion_pair_aq->ion_pair_org Phase Transfer ion_pair_org->organic Reaction product->aqueous Catalyst Regeneration

Caption: Mechanism of phase transfer catalysis.

The efficiency of a PTC is often related to the lipophilicity of the cation. [9][10]The long octadecyl chain in N,N,N-Trimethyloctadecan-1-aminium iodide enhances its solubility in the organic phase, making it an effective catalyst for various organic transformations, including nucleophilic substitutions and oxidations. [3][7]

Antimicrobial Activity

Quaternary ammonium compounds, in general, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. [3]The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. [11] Minimum Inhibitory Concentrations (MICs): The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for N,N,N-Trimethyloctadecan-1-aminium iodide are not extensively reported in publicly available literature, related long-chain quaternary ammonium compounds have shown potent activity, particularly against Gram-positive bacteria. [11][12][13]For instance, similar compounds exhibit MICs in the low µg/mL range against strains like Staphylococcus aureus and Enterococcus faecalis. [11][14]

Applications in Drug Delivery

The self-assembly properties and biocompatibility of certain quaternary ammonium salts make them attractive for drug delivery applications. [3]They can be used to formulate various nano-sized drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the solubility, stability, and bioavailability of therapeutic agents. [15][16][17] Potential Roles in Drug Formulations:

  • Solubilizing Agent: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, increasing their apparent solubility in aqueous media.

  • Permeation Enhancer: The cationic nature of the molecule can facilitate the transport of drugs across biological membranes.

  • Nanoparticle Stabilizer: It can be used as a stabilizer in the formulation of polymeric or lipid-based nanoparticles, preventing their aggregation. [18]

cluster_nanoparticle Drug Delivery Nanoparticle core Polymeric or Lipid Core drug Drug Molecule core->drug Encapsulation shell Surfactant Shell (N,N,N-Trimethyloctadecan-1-aminium iodide) core->shell Stabilization

Caption: Use in a drug delivery nanoparticle.

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide is a hazardous substance and requires careful handling.

GHS Hazard Classification: [1]* Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE): [19]* Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid inhalation of dust. If dust is generated, use a respirator with a particulate filter.

  • Wash hands thoroughly after handling.

First Aid Measures: [19]* After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage: [20]* Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

N,N,N-Trimethyloctadecan-1-aminium iodide is a multifaceted quaternary ammonium salt with established roles and significant potential in various scientific domains. Its utility as a surfactant, phase transfer catalyst, and antimicrobial agent is well-recognized. The growing interest in its application in drug delivery systems, particularly for enhancing the therapeutic efficacy of poorly soluble drugs, opens up new avenues for research and development. Future studies should focus on a more detailed toxicological profiling to ensure its safety in biomedical applications and on the rational design of novel drug delivery platforms leveraging its unique physicochemical properties.

References

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved from [Link]

  • ResearchGate. (2000). Determination of Critical Micelle Concentration (CMC) of Nonionic Surfactants by Donor-Acceptor Interaction with Iodine and Correlation of CMC with Hydrophile-Lipophile Balance and Other Parameters of the Surfactants. Retrieved from [Link]

  • MDPI. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. Retrieved from [Link]

  • PubMed Central. (2011). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships. Retrieved from [Link]

  • PubMed. (2011). Effect of Higher Minimum Inhibitory Concentrations of Quaternary Ammonium Compounds in Clinical E. Coli Isolates on Antibiotic Susceptibilities and Clinical Outcomes. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • CEFIPRA. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Retrieved from [Link]

  • MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drug delivery systems: micelles (A), liposomes (B),.... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • PubMed Central. (2023). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Retrieved from [Link]

  • Denmark Group. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Science.gov. (n.d.). nano-sized drug delivery: Topics by Science.gov. Retrieved from [Link]

  • PubMed Central. (2011). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity. Retrieved from [Link]

  • MDPI. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N,N-Trimethyloctadecan-1-aminium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, stands as a cornerstone cationic surfactant in diverse scientific fields, from materials science to drug development. Its amphiphilic structure, featuring a positively charged hydrophilic head and a long hydrophobic alkyl tail, governs its functionality as an antimicrobial agent, a phase-transfer catalyst, and a key component in formulation science.[1][2] This guide provides an in-depth, experience-driven walkthrough of the synthesis and comprehensive characterization of this compound, designed for researchers and professionals seeking to harness its properties. We will delve into the mechanistic underpinnings of its synthesis via the Menschutkin reaction, provide a robust, step-by-step protocol, and detail the analytical workflows required to validate its structure and purity with confidence.

Synthesis Methodology: The Menschutkin Reaction

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is classically achieved through the Menschutkin reaction , a cornerstone of organic chemistry for preparing quaternary ammonium salts.[3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine.[3][5]

Principle and Mechanistic Insight

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine (N,N-Dimethyloctadecan-1-amine) on the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as the leaving group, resulting in the formation of the quaternary ammonium cation and an iodide counter-ion.

Causality Behind Experimental Choices:

  • Choice of Alkyl Halide: Methyl iodide is the preferred alkylating agent over methyl bromide or chloride because iodide is an excellent leaving group, facilitating a higher reaction rate for the SN2 mechanism.[3]

  • Solvent Selection: Polar aprotic solvents like acetonitrile or acetone are ideal. They can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile (the amine) too strongly, thus accelerating the reaction.[3][4]

  • Temperature: Performing the reaction under reflux increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which significantly enhances the reaction rate and drives the reaction to completion in a shorter timeframe.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1. Reactant Charging (N,N-Dimethyloctadecan-1-amine, Methyl Iodide, Acetonitrile) Reflux 2. Reaction Under Reflux (e.g., 80°C, 24h) Reactants->Reflux Heat Precipitation 3. Cooling & Precipitation (Product crystallizes from solution) Reflux->Precipitation Cool to RT Filtration 4. Isolation (Vacuum filtration to collect crude solid) Precipitation->Filtration Isolate Purification 5. Purification (Recrystallization from Acetone/Ether) Filtration->Purification Dissolve & Re-precipitate FinalProduct 6. Final Product (Dry, pure white solid) Purification->FinalProduct Dry under vacuum

Caption: Workflow for the synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, including checkpoints for reaction monitoring.

Materials:

  • N,N-Dimethyloctadecan-1-amine (1.0 eq)

  • Methyl Iodide (CH₃I) (1.5 eq) - Caution: Toxic and volatile.

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: Dissolve N,N-Dimethyloctadecan-1-amine (1.0 eq) in anhydrous acetonitrile. To this stirring solution, add methyl iodide (1.5 eq) dropwise. Rationale: A molar excess of methyl iodide ensures the complete conversion of the tertiary amine.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 24 hours.

  • Monitoring (Self-Validation): Periodically (e.g., at 4, 8, and 24 hours), take a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting amine. Develop the plate (e.g., using a 9:1 Hexane:Ethyl Acetate mixture with a few drops of triethylamine). The disappearance of the starting amine spot indicates reaction completion.

  • Isolation: After 24 hours, cool the reaction mixture to room temperature. The product, which is less soluble in cold acetonitrile, should begin to precipitate. Further precipitation can be induced by slowly adding cold, anhydrous diethyl ether to the flask with stirring.

  • Filtration: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Purification (Recrystallization): For high purity, dissolve the crude solid in a minimal amount of hot acetone. Slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight. The expected product is a white crystalline solid.

Comprehensive Physicochemical Characterization

Characterization is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides irrefutable evidence.

Characterization Workflow Diagram

Characterization_Workflow Product Synthesized Compound (White Solid) NMR ¹H NMR & ¹³C NMR (Structural Elucidation) Product->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Product->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) Product->MS MP Melting Point (Purity Assessment) Product->MP Confirmed Structure & Purity Confirmed NMR->Confirmed FTIR->Confirmed MS->Confirmed MP->Confirmed

Caption: A multi-technique workflow for validating the synthesized product.

Spectroscopic and Physical Data

The following tables summarize the expected data for successful synthesis.

Table 1: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.40 s 9H -N⁺(CH₃ )₃ The nine protons on the three methyl groups attached to the quaternary nitrogen are chemically equivalent and deshielded, appearing as a sharp singlet.
~3.30 m 2H -CH₂ -N⁺(CH₃)₃ The methylene group directly attached to the positive nitrogen is deshielded.
~1.75 m 2H -CH₂ -CH₂-N⁺- The adjacent methylene group.
~1.25 br s 30H -(CH₂ )₁₅- The bulk of the methylene protons in the long alkyl chain overlap to form a broad singlet.
~0.88 t 3H -CH₂-CH₃ The terminal methyl group of the octadecyl chain appears as a triplet due to coupling with the adjacent CH₂ group.

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Table 2: FT-IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
2918-2925 Strong C-H Asymmetric Stretch Characteristic of the long alkyl (CH₂) chain.
2850-2855 Strong C-H Symmetric Stretch Characteristic of the long alkyl (CH₂) chain.
~1470 Medium C-H Bending (Scissoring) Methylene group deformation.

| ~965 & ~910 | Medium | C-N⁺ Stretch | Vibrations associated with the quaternary ammonium group. |

Table 3: Mass Spectrometry & Physical Properties

Parameter Expected Value Rationale
Mass Spec (ESI+) m/z ≈ 312.39 Corresponds to the molecular weight of the cation [C₂₁H₄₆N]⁺.
Molecular Formula C₂₁H₄₆IN [6]
Molecular Weight 439.5 g/mol [1][6]
Appearance White crystalline solid

| Melting Point | 238-241 °C | A sharp melting point range indicates high purity.[7] |

Applications in Research and Drug Development

The unique amphiphilic and cationic nature of N,N,N-Trimethyloctadecan-1-aminium iodide makes it a versatile tool in advanced applications.

Antimicrobial Agent

Quaternary ammonium compounds are potent antimicrobial agents.[8][9] Their primary mechanism involves the disruption of bacterial cell membranes.[8][10] The positively charged headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria.[11] Subsequently, the long hydrophobic octadecyl tail penetrates the lipid bilayer, disrupting membrane integrity, leading to leakage of cytoplasmic contents and cell death.[8][10]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) Membrane Phospholipid Bilayer Cytoplasm Disruption Membrane Disruption & Permeabilization Membrane->Disruption Surfactant Cationic Head (+ charge) Hydrophobic Tail Surfactant:head->Membrane:head 1. Electrostatic Attraction Surfactant:tail->Membrane:head 2. Hydrophobic Insertion Lysis Cell Lysis Disruption->Lysis 3. Leakage of Cytoplasmic Contents

Caption: Mechanism of bacterial cell membrane disruption by a cationic surfactant.

Drug and Gene Delivery Systems

The surfactant properties of N,N,N-Trimethyloctadecan-1-aminium iodide are leveraged in drug delivery to formulate nanocarriers like micelles and liposomes.[12][13]

  • Encapsulation: These structures can encapsulate hydrophobic drugs within their core, increasing the drug's solubility and stability in aqueous environments.[12][14]

  • Targeted Delivery: The cationic surface of these nanoparticles can enhance their interaction with negatively charged cell membranes, facilitating cellular uptake. This property is also crucial in gene delivery, where the positive charge allows the formation of complexes (polyplexes) with negatively charged genetic material like DNA or siRNA, protecting it from degradation and aiding its entry into cells.

  • Penetration Enhancement: In transdermal drug delivery, quaternary ammonium salts can act as penetration enhancers, disrupting the stratum corneum of the skin to improve drug flux.[15]

Safety and Handling

Proper handling is paramount for laboratory safety.

  • Handling: Use this compound in a well-ventilated area or a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[16]

  • Hazards: The compound is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[16]

References

  • EvitaChem. (n.d.). Buy N,N,N-Trimethyloctadecan-1-aminium iodide (EVT-339689).
  • Wikipedia. (2023). Menshutkin reaction. Retrieved from [Link]

  • Zhang, J., et al. (2016). Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Kralj, S., et al. (2021). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. Pharmaceutics. Retrieved from [Link]

  • chemeurope.com. (n.d.). Menshutkin reaction. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (2007). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Retrieved from [Link]

  • Gzyl-Malcher, B., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules. Retrieved from [Link]

  • Heinze, T., et al. (2018). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. Polymers. Retrieved from [Link]

  • Roberts, M. F. (2019). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents. Retrieved from [Link]

  • Staszak, K., & Wieczorek, D. (2022). Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2024). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide. Retrieved from [Link]

  • ResearchGate. (2023). FTIR spectrum of E 11 N 6 quaternary ammonium gemini cationic surfactant. Retrieved from [Link]

  • XiXisys. (n.d.). SDS/MSDS - CAS:4292-25-5. Retrieved from [Link]

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N,N,N-Trimethyloctadecan-1-aminium iodide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium compound with significant applications across various scientific and industrial sectors. We will delve into its chemical identity, synthesis, and key properties that make it a molecule of interest in research and development.

Chemical Identity: Structure and Nomenclature

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt. Its structure is characterized by a central nitrogen atom covalently bonded to four organic groups: three methyl (-CH₃) groups and one long-chain octadecyl (-C₁₈H₃₇) group. This imparts a permanent positive charge on the nitrogen atom, which is balanced by an iodide (I⁻) anion.

IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is trimethyl(octadecyl)azanium iodide .[1][2] It is also commonly referred to as N,N,N-trimethyl-1-octadecanaminium iodide.[3]

Chemical Formula: C₂₁H₄₆IN[1][4]

CAS Number: 4292-25-5[1][5]

Below is a diagram illustrating the chemical structure of N,N,N-Trimethyloctadecan-1-aminium iodide.

Caption: Chemical structure of N,N,N-Trimethyloctadecan-1-aminium iodide.

Synthesis and Manufacturing

The primary synthesis route for N,N,N-Trimethyloctadecan-1-aminium iodide involves the quaternization of a tertiary amine.[5] This is typically achieved through the exhaustive alkylation of octadecylamine (also known as stearylamine) with methyl iodide.[4] This reaction follows an Sₙ2 nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the methyl group of methyl iodide, leading to the displacement of the iodide ion and the formation of the quaternary ammonium cation.[4]

Alternatively, it can be synthesized by reacting octadecan-1-amine with methyl iodide in the presence of a base.[5] The choice of solvent and reaction conditions, such as temperature, can be optimized to maximize the yield and purity of the final product.

Experimental Protocol: Illustrative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of quaternary ammonium compounds like N,N,N-Trimethyloctadecan-1-aminium iodide.

SynthesisWorkflow Reactants Tertiary Amine (e.g., Trimethylamine) + Alkyl Halide (e.g., Octadecyl Iodide) Reaction Reaction Vessel (Controlled Temperature) Reactants->Reaction Solvent Polar Aprotic Solvent Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product N,N,N-Trimethyloctadecan -1-aminium iodide Analysis->Product

Caption: Generalized workflow for the synthesis of quaternary ammonium salts.

Physicochemical Properties and Data

The distinct amphiphilic nature of N,N,N-Trimethyloctadecan-1-aminium iodide, arising from its positively charged hydrophilic head and long hydrophobic alkyl tail, dictates its physical and chemical properties.

PropertyValueSource
Molecular Weight 439.5 g/mol [1][2]
Molecular Formula C₂₁H₄₆IN[1][2][4]
Appearance White powdery solid[6]
Melting Point 238-241 °C[7]
Solubility Poorly soluble in water, soluble in organic solvents.[4]
InChI Key HIACZXUUKNSHAN-UHFFFAOYSA-M[2]

These properties are crucial for its application as a cationic surfactant, enabling it to reduce surface tension and adsorb at interfaces.[4]

Applications in Research and Drug Development

Quaternary ammonium compounds (QACs) as a class are widely utilized in the pharmaceutical and biomedical fields due to their diverse functionalities.[8][9] N,N,N-Trimethyloctadecan-1-aminium iodide, as a member of this class, holds potential in several key areas.

4.1. Antimicrobial Activity:

QACs are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[5][8][9] The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[8][10] The length of the alkyl chain is a critical factor in determining the antimicrobial efficacy of QACs.[11] This property makes compounds like N,N,N-Trimethyloctadecan-1-aminium iodide candidates for development as antiseptics, disinfectants, and antimicrobial coatings for medical devices.[5][8]

4.2. Drug Delivery Systems:

The surfactant properties of N,N,N-Trimethyloctadecan-1-aminium iodide make it a valuable excipient in pharmaceutical formulations.[5] Its ability to form micelles and vesicles allows for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability and enabling controlled release.[5] This is particularly relevant for the development of novel drug delivery systems for both topical and systemic administration.

4.3. Phase Transfer Catalysis:

In synthetic organic chemistry, N,N,N-Trimethyloctadecan-1-aminium iodide can function as a phase transfer catalyst.[5] It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields. This is a vital tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Logical Relationship of QAC Properties and Applications

QAC_Applications cluster_properties Core Properties cluster_functions Resulting Functions cluster_applications Key Applications Amphiphilic Amphiphilic Nature Surfactant Surfactant Activity Amphiphilic->Surfactant Catalyst Phase Transfer Catalyst Amphiphilic->Catalyst Cationic Cationic Charge Antimicrobial Antimicrobial Action Cationic->Antimicrobial Cationic->Catalyst AlkylChain Long Alkyl Chain AlkylChain->Antimicrobial DrugDelivery Drug Delivery (Solubilization, Controlled Release) Surfactant->DrugDelivery Disinfection Disinfectants & Antiseptics Antimicrobial->Disinfection Synthesis Organic Synthesis Catalyst->Synthesis

Caption: Interrelationship between the properties and applications of QACs.

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide is associated with certain hazards and should be handled with appropriate precautions. According to safety data, it can be harmful if swallowed and toxic in contact with skin.[1] It may also cause severe skin burns and eye damage.[1] Therefore, proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[12]

References

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  • How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. (2022, January 27). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). MDPI. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, is a versatile compound with significant applications across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and characterization, and an exploration of its key applications, particularly in the realm of drug development.

Introduction

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as stearyltrimethylammonium iodide, belongs to the class of quaternary ammonium compounds (QACs). These compounds are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. The unique structure of N,N,N-Trimethyloctadecan-1-aminium iodide, featuring a long hydrophobic octadecyl chain and a hydrophilic trimethylammonium head group, imparts it with valuable surfactant properties.[1] Its utility extends beyond its surface-active properties, encompassing roles as an antimicrobial agent, a phase-transfer catalyst, and a component in drug delivery systems.[1] The development of QACs dates back to the early 20th century, with ever-expanding applications in both industrial and medical fields.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N,N-Trimethyloctadecan-1-aminium iodide is fundamental to its application in research and development.

General Properties
PropertyValueSource(s)
Chemical Name N,N,N-Trimethyloctadecan-1-aminium iodide[2]
Synonyms Octadecyltrimethylammonium iodide, Stearyltrimethylammonium iodide, Trimethyl(octadecyl)azanium iodide[3]
CAS Number 4292-25-5[2]
Molecular Formula C₂₁H₄₆IN[2]
Molecular Weight 439.5 g/mol [2]
Melting Point 238-241 °C (solvent: Ethanol)[3]
Boiling Point Decomposes before boiling.Inferred
Appearance White to off-white crystalline powder.General knowledge
Molecular Structure

The structure of N,N,N-Trimethyloctadecan-1-aminium iodide consists of a central nitrogen atom bonded to three methyl groups and a long, 18-carbon alkyl chain (octadecyl group). This quaternary ammonium cation is ionically associated with an iodide anion.

G cluster_reactants Reactants cluster_product Product amine N,N-Dimethyloctadecan-1-amine product N,N,N-Trimethyloctadecan-1-aminium iodide amine->product Menschutkin Reaction methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->product

Figure 2: Synthetic pathway for N,N,N-Trimethyloctadecan-1-aminium iodide.

Experimental Protocol: Synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyloctadecan-1-amine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Methyl Iodide: Slowly add methyl iodide (a slight excess, e.g., 1.1 equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the product may precipitate out of the solution, especially if a less polar solvent is used. If so, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether, to yield the final product as a white solid.

Key Applications in Research and Drug Development

The unique properties of N,N,N-Trimethyloctadecan-1-aminium iodide make it a valuable tool in various research and development areas.

  • Surfactant and Emulsifier: Its amphiphilic nature makes it an effective surfactant and emulsifying agent in various formulations. [1]* Antimicrobial Agent: Like many quaternary ammonium compounds, it exhibits broad-spectrum antimicrobial activity against bacteria and fungi by disrupting their cell membranes. [1]This property is of interest in the development of new antiseptics and disinfectants.

  • Phase-Transfer Catalyst: It can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields in organic synthesis. [4]* Drug Delivery Systems: Its ability to form micelles and interact with biological membranes makes it a candidate for use in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs. [1]

Experimental Protocols: Characterization

Accurate characterization is crucial to ensure the purity and identity of N,N,N-Trimethyloctadecan-1-aminium iodide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of quaternary ammonium compounds. Due to the lack of a strong chromophore in N,N,N-Trimethyloctadecan-1-aminium iodide, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

G cluster_workflow HPLC Analysis Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector) sample->hplc column Chromatographic Column (e.g., C18 or HILIC) hplc->column detector Detector (ELSD or CAD) column->detector data Data Acquisition and Analysis detector->data

Figure 3: General workflow for HPLC analysis of N,N,N-Trimethyloctadecan-1-aminium iodide.

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often effective for separating long-chain quaternary ammonium salts.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and toxic in contact with skin. [2]It can cause severe skin burns and eye damage. [2]Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt with a valuable combination of properties that make it a significant compound in both academic research and industrial applications, including drug development. Its role as a surfactant, antimicrobial agent, and phase-transfer catalyst, coupled with its potential in drug delivery systems, ensures its continued importance. This guide has provided a comprehensive overview of its physical and chemical characteristics, synthesis, and key applications, along with foundational experimental protocols to aid researchers and scientists in their work with this versatile molecule.

References

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  • N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem. (URL: [Link])

  • Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. - ResearchGate. (URL: [Link])

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  • ¹H-NMR spectra of quaternary ammonium monomers - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Mechanism of Action of N,N,N-Trimethyloctadecan-1-aminium Iodide as a Surfactant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt, is a cationic surfactant with a diverse range of applications stemming from its unique amphiphilic molecular structure. This guide provides a comprehensive technical overview of its fundamental mechanism of action as a surface-active agent. We will delve into its physicochemical properties, including its critical micelle concentration (CMC) and surface tension reduction capabilities, and explore its roles in various scientific and industrial domains, particularly in drug delivery and as an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and application of this versatile cationic surfactant.

Introduction: Unveiling a Multifaceted Cationic Surfactant

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as stearyl trimethylammonium iodide, belongs to the class of quaternary ammonium compounds (QACs). Its structure is characterized by a long, hydrophobic 18-carbon alkyl chain (octadecyl) and a positively charged hydrophilic head group, consisting of a quaternary nitrogen atom bonded to three methyl groups, with an iodide counter-ion.[1] This amphiphilic nature is the cornerstone of its functionality as a surfactant, enabling it to adsorb at interfaces, reduce surface and interfacial tension, and self-assemble into micelles in aqueous solutions.

The applications of N,N,N-Trimethyloctadecan-1-aminium iodide are extensive and varied. In the personal care industry, it is a key ingredient in hair conditioners and shampoos, where its cationic nature allows it to adsorb onto negatively charged hair fibers, providing conditioning and antistatic effects.[1] In chemical synthesis, it serves as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] Furthermore, its ability to disrupt microbial cell membranes makes it an effective antimicrobial agent in disinfectants and antiseptics.[1] For the purposes of this guide, we will focus on its core mechanism of action as a surfactant and its implications for drug delivery and antimicrobial applications.

Physicochemical Properties and Surfactant Behavior

The efficacy of a surfactant is primarily defined by its ability to lower the surface tension of a liquid and its tendency to form aggregates known as micelles. These properties are quantified by the surface tension value at the critical micelle concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant in a bulk phase at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, the monomers aggregate to form micelles, leading to a plateau in the surface tension of the solution.

Table 1: Physicochemical Properties of N,N,N-Trimethyloctadecan-1-aminium Iodide and its Analogs

PropertyValueCompoundReference
Molecular Weight439.51 g/mol N,N,N-Trimethyloctadecan-1-aminium iodide[3]
Melting Point238-241 °CN,N,N-Trimethyloctadecan-1-aminium iodide[3]
CMC (25°C)~0.14 mMStearyltrimethylammonium chloride (STAC)[2]
CMC0.00032 MOctadecyltrimethylammonium bromide (OTAB)
Surface Tension Reduction

The primary function of a surfactant is to reduce the surface tension of a liquid. This is achieved by the adsorption of surfactant molecules at the air-liquid interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the liquid. This disrupts the cohesive energy at the surface, thereby lowering the surface tension. For octadecyltrimethylammonium chloride, a minimum surface tension of 24 mN/m has been reported at 70°C.

Synthesis and Characterization

A thorough understanding of the synthesis and characterization of N,N,N-Trimethyloctadecan-1-aminium iodide is essential for its effective application and for ensuring its purity and identity.

Synthesis

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. In this case, N,N-dimethyloctadecan-1-amine is reacted with methyl iodide.

Experimental Protocol: Synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide

Materials:

  • N,N-Dimethyloctadecan-1-amine

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyloctadecan-1-amine (1 equivalent) in anhydrous acetonitrile.

  • Add methyl iodide (3 equivalents) dropwise to the stirred solution.[4]

  • Heat the reaction mixture to 60°C and stir for 16 hours. A white precipitate will form.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether (3 x 10 mL) to remove any unreacted starting materials and impurities.[4]

  • Dry the purified product under high vacuum to obtain N,N,N-Trimethyloctadecan-1-aminium iodide as a white powder.

Characterization

The synthesized N,N,N-Trimethyloctadecan-1-aminium iodide should be characterized to confirm its structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment.

  • Expected ¹H NMR Peaks (in CDCl₃):

    • A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the octadecyl chain.

    • A broad multiplet around 1.25 ppm corresponding to the methylene protons (-(CH₂)₁₅-) of the octadecyl chain.

    • A multiplet around 1.70 ppm corresponding to the methylene protons adjacent to the nitrogen atom (-CH₂-N⁺).

    • A singlet around 3.38 ppm corresponding to the nine protons of the three methyl groups attached to the nitrogen atom (-(N⁺(CH₃)₃)).

3.2.2. FTIR Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.

  • Expected FTIR Peaks (KBr pellet):

    • Strong C-H stretching vibrations in the range of 2850-2960 cm⁻¹ corresponding to the alkyl chain.

    • C-H bending vibrations around 1470 cm⁻¹ and 1380 cm⁻¹.

    • C-N stretching vibrations, which may be observed in the fingerprint region.

Mechanism of Action in Key Applications

The surfactant properties of N,N,N-Trimethyloctadecan-1-aminium iodide are the foundation for its utility in diverse applications, most notably as an antimicrobial agent and in drug delivery systems.

Antimicrobial Mechanism

Quaternary ammonium compounds, including N,N,N-Trimethyloctadecan-1-aminium iodide, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] The primary mechanism of action involves the disruption of the microbial cell membrane.

The positively charged quaternary ammonium head group electrostatically interacts with the negatively charged components of the microbial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the long hydrophobic octadecyl chain into the lipid bilayer of the cell membrane. This penetration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of N,N,N-Trimethyloctadecan-1-aminium iodide in a suitable solvent (e.g., sterile deionized water or DMSO) at a known concentration.

  • Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The concentration range should be chosen to bracket the expected MIC.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the surfactant) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the surfactant that completely inhibits visible bacterial growth.

Role in Drug Delivery Systems

The amphiphilic nature and positive charge of N,N,N-Trimethyloctadecan-1-aminium iodide make it a valuable excipient in the formulation of drug delivery systems, particularly for liposomes and nanoemulsions. These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

4.2.1. Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Cationic lipids like N,N,N-Trimethyloctadecan-1-aminium iodide can be incorporated into the lipid bilayer of liposomes. The positive surface charge imparted by the surfactant can:

  • Enhance stability: The electrostatic repulsion between positively charged liposomes prevents their aggregation, improving the colloidal stability of the formulation.

  • Facilitate drug loading: For negatively charged drug molecules, the cationic surface can enhance encapsulation efficiency through electrostatic interactions.

  • Promote cellular uptake: The positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of the encapsulated drug.

Experimental Protocol: Preparation of Cationic Liposomes by Thin-Film Hydration

Materials:

  • Phosphatidylcholine (e.g., soy or egg PC)

  • Cholesterol

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Drug to be encapsulated

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the lipids (phosphatidylcholine and cholesterol) and N,N,N-Trimethyloctadecan-1-aminium iodide in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.

  • Form a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).[5][6]

  • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication using a bath sonicator or by extrusion through polycarbonate membranes of a defined pore size.[5]

4.2.2. Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm.[7] As a cationic surfactant, N,N,N-Trimethyloctadecan-1-aminium iodide can be used to stabilize oil-in-water nanoemulsions. It adsorbs at the oil-water interface, forming a protective layer around the oil droplets. The positive charge of the surfactant creates an electrostatic barrier that prevents droplet coalescence, thus ensuring the kinetic stability of the nanoemulsion. This is particularly beneficial for the delivery of hydrophobic drugs, which can be dissolved in the oil phase.[8]

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a quintessential example of a cationic surfactant, whose mechanism of action is rooted in its amphiphilic structure. Its ability to reduce surface tension and form micelles underpins its utility in a wide array of applications. For researchers and drug development professionals, a deep understanding of its physicochemical properties, synthesis, and behavior in complex formulations is paramount. The protocols and data presented in this guide offer a solid foundation for harnessing the potential of this versatile molecule in the development of advanced antimicrobial agents and effective drug delivery systems. Further research to determine the precise CMC and MIC values for the iodide salt will undoubtedly contribute to its more refined and targeted application in the future.

References

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Visualizations

Surfactant_Mechanism cluster_solution Aqueous Solution cluster_interface Air-Water Interface cluster_effects Effects Monomers Monomers Micelle Micelle Monomers->Micelle [Concentration] > CMC Monomers->Adsorbed_Monomers Adsorption Emulsification Emulsification Micelle->Emulsification Interface Air Water Surface_Tension_Reduction Surface_Tension_Reduction Adsorbed_Monomers->Surface_Tension_Reduction

Caption: General mechanism of action of a surfactant in an aqueous solution.

Antimicrobial_Mechanism Cationic_Surfactant N,N,N-Trimethyloctadecan-1-aminium Iodide Electrostatic_Interaction Electrostatic Interaction Cationic_Surfactant->Electrostatic_Interaction Bacterial_Cell_Membrane Negatively Charged Bacterial Cell Membrane Bacterial_Cell_Membrane->Electrostatic_Interaction Hydrophobic_Insertion Hydrophobic Chain Insertion Electrostatic_Interaction->Hydrophobic_Insertion Membrane_Disruption Membrane Disruption Hydrophobic_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Antimicrobial mechanism of N,N,N-Trimethyloctadecan-1-aminium iodide.

Drug_Delivery_Workflow cluster_liposome Liposome Formulation cluster_nanoemulsion Nanoemulsion Formulation Lipids Lipids + Cationic Surfactant + Drug (in organic solvent) Thin_Film Thin Lipid Film Formation (Solvent Evaporation) Lipids->Thin_Film Hydration Hydration with Aqueous Buffer Thin_Film->Hydration Sizing Sonication / Extrusion Hydration->Sizing Cationic_Liposome Drug-Loaded Cationic Liposome Sizing->Cationic_Liposome Oil_Phase Oil Phase + Drug Homogenization High-Energy Homogenization Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase + Cationic Surfactant Aqueous_Phase->Homogenization Nanoemulsion Drug-Loaded Nanoemulsion Homogenization->Nanoemulsion

Caption: Workflow for preparing drug delivery systems using a cationic surfactant.

Sources

An In-Depth Technical Guide to the Safe Handling of N,N,N-Trimethyloctadecan-1-aminium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium compound, is a valuable cationic surfactant with a wide range of applications in research and development, including in the formulation of personal care products and as a phase transfer catalyst in chemical synthesis.[1][2] Its long alkyl chain and charged head group impart unique properties that make it a versatile tool for scientists and drug development professionals. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure its safe handling in the laboratory.

This guide provides a comprehensive overview of the safety data for N,N,N-Trimethyloctadecan-1-aminium iodide, outlines detailed handling precautions, and offers expert insights into the causality behind the required safety measures. It is intended to serve as an essential resource for researchers, scientists, and all professionals who work with this compound.

Safety Data Sheet (SDS) Analysis: A Deeper Dive

A Safety Data Sheet is the cornerstone of chemical safety. For N,N,N-Trimethyloctadecan-1-aminium iodide, a careful analysis of its SDS reveals several critical hazards that demand respect and careful management.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N,N,N-Trimethyloctadecan-1-aminium iodide is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3][4]

  • Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3][4]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.[2][3][4][5]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[2][3][4]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[2]

The signal word for this compound is "Danger" .[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N,N-Trimethyloctadecan-1-aminium iodide is presented in the table below.

PropertyValueSource
Chemical Formula C₂₁H₄₆IN[3][6]
Molecular Weight 439.5 g/mol [3][4]
Appearance White or off-white solidEvitaChem
Melting Point 238-241 °C[4]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol.EvitaChem,[4]

The Science Behind the Hazards: A Mechanistic View

Understanding why a chemical is hazardous is paramount to fostering a true safety culture. The hazards of N,N,N-Trimethyloctadecan-1-aminium iodide are intrinsically linked to its molecular structure as a cationic surfactant.

The Corrosive Nature of Cationic Surfactants

The severe skin and eye corrosivity of N,N,N-Trimethyloctadecan-1-aminium iodide stems from its ability to disrupt biological membranes.[7][8] The positively charged quaternary ammonium headgroup can interact strongly with the negatively charged components of cell membranes, such as phospholipids and proteins. This interaction disrupts the lipid bilayer, leading to increased permeability, loss of cellular integrity, and ultimately, cell death.[7][8] The long hydrophobic octadecyl tail facilitates the insertion of the molecule into the lipid-rich environment of the stratum corneum, allowing it to penetrate the skin and cause damage to deeper tissue layers.[8]

Potential for Specific Target Organ Toxicity

The classification for specific target organ toxicity (repeated exposure) highlights the potential for cumulative damage from this compound.[2][3][4][5] While the precise mechanisms for N,N,N-Trimethyloctadecan-1-aminium iodide are not extensively documented in readily available literature, studies on other quaternary ammonium compounds suggest that prolonged exposure can lead to systemic effects.[9][10][11] The cationic nature of these compounds can lead to interactions with various biological molecules and cellular processes, potentially causing inflammation and cellular damage in target organs.[9]

Laboratory Handling and Personal Protective Equipment (PPE)

A proactive and informed approach to handling N,N,N-Trimethyloctadecan-1-aminium iodide is essential to mitigate the risks. This begins with a thorough risk assessment for any planned experiment.

The Risk Assessment Workflow

Before any work with N,N,N-Trimethyloctadecan-1-aminium iodide commences, a comprehensive risk assessment must be performed. This process is crucial for identifying potential hazards and implementing appropriate control measures.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Measures cluster_response Emergency Preparedness start Identify Experimental Protocol Involving N,N,N-Trimethyloctadecan-1-aminium iodide sds Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Corrosive (Skin/Eyes) - Toxic (Dermal/Oral) - Organ Damage (Repeated Exposure) - Aquatic Toxicity sds->hazards exposure Assess Potential Exposure Routes: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact hazards->exposure quantity Determine Quantity to be Used exposure->quantity conditions Evaluate Experimental Conditions: - Open bench vs. Fume hood - Temperature - Duration quantity->conditions ppe Select Appropriate PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves (Butyl or Nitrile) - Lab Coat/Apron conditions->ppe engineering Implement Engineering Controls: - Use in a certified chemical fume hood conditions->engineering admin Establish Administrative Controls: - Develop Standard Operating Procedure (SOP) - Provide specific training conditions->admin spill Prepare Spill Kit: - Absorbent material - Neutralizing agent (if applicable) - Waste container admin->spill first_aid Locate Emergency Equipment: - Eyewash station - Safety shower admin->first_aid end Proceed with Experiment first_aid->end

Caption: A risk assessment workflow for handling N,N,N-Trimethyloctadecan-1-aminium iodide.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the last line of defense against chemical exposure and must be taken seriously.

  • Eye and Face Protection: Due to its severe eye-damaging potential, chemical splash goggles in combination with a face shield are mandatory when handling N,N,N-Trimethyloctadecan-1-aminium iodide, especially when there is a risk of splashing or dust generation.[12][13][14]

  • Skin Protection: Chemical-resistant gloves are essential. Given the dermal toxicity and corrosivity, gloves made of butyl rubber or nitrile should be used.[13][15] Always inspect gloves for any signs of degradation or punctures before use. A lab coat or a chemical-resistant apron should be worn to protect the body from potential splashes.[12][13]

  • Respiratory Protection: As N,N,N-Trimethyloctadecan-1-aminium iodide is a solid, there is a risk of inhaling dust particles, especially when transferring or weighing the material. All handling of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13][14][16] If a fume hood is not available for a specific task and there is a potential for dust generation, a properly fitted NIOSH-approved respirator with a particulate filter may be necessary, but this should be a last resort after all engineering controls have been considered.

Experimental Protocols: Safe Handling in Practice

Adherence to established protocols is critical for ensuring safety. The following step-by-step methodologies provide a framework for the safe handling of N,N,N-Trimethyloctadecan-1-aminium iodide in a laboratory setting.

Weighing and Transferring the Solid
  • Preparation: Don all required PPE (chemical splash goggles, face shield, chemical-resistant gloves, and lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Containment: Place a weigh boat or appropriate container on the balance inside the fume hood.

  • Transfer: Carefully scoop the required amount of N,N,N-Trimethyloctadecan-1-aminium iodide from the stock container into the weigh boat. Avoid generating dust. Use a spatula or other appropriate tool.

  • Closure: Securely close the stock container immediately after use.

  • Cleanup: Decontaminate the spatula and any other tools used. Wipe down the balance and the surrounding area within the fume hood with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Preparing Solutions
  • Solvent First: When preparing solutions, always add the solid N,N,N-Trimethyloctadecan-1-aminium iodide to the solvent slowly. Never add the solvent to the solid, as this can increase the risk of splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, do so in a well-ventilated area, preferably within the fume hood, and monitor the process closely.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard pictograms.

Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Spill Cleanup Protocol

The appropriate response to a spill of N,N,N-Trimethyloctadecan-1-aminium iodide depends on the size and location of the spill.

SpillResponse start Spill of N,N,N-Trimethyloctadecan-1-aminium iodide Occurs alert Alert others in the vicinity start->alert evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if appropriate and safe to do so contain->neutralize collect Carefully collect the absorbed material neutralize->collect waste Place in a labeled hazardous waste container collect->waste decontaminate Decontaminate the spill area waste->decontaminate report Report the incident to the lab supervisor decontaminate->report

Caption: A stepwise protocol for responding to a spill of N,N,N-Trimethyloctadecan-1-aminium iodide.

For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, cover it with an inert absorbent material such as sand or vermiculite, then collect it into a waste container.[13] Some commercial spill kits contain neutralizers for corrosive substances; however, their use should be based on the manufacturer's instructions and a proper understanding of the chemical reaction involved.[17]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.

Waste Disposal

All waste containing N,N,N-Trimethyloctadecan-1-aminium iodide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][18] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[2][3][4]

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a valuable chemical for research and development, but its significant hazards demand a high level of respect and care. By understanding the science behind its reactivity and toxicity, implementing robust risk assessments, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency protocols, researchers can work with this compound safely and effectively. A strong safety culture, built on a foundation of knowledge and preparedness, is the key to minimizing risk and ensuring a safe laboratory environment for everyone.

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An In-Depth Technical Guide to N,N,N-Trimethyloctadecan-1-aminium iodide (CAS: 4292-25-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as octadecyltrimethylammonium iodide or stearyltrimethylammonium iodide, is a quaternary ammonium compound with significant potential across various scientific and industrial domains. Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium head group, underpins its utility as a cationic surfactant, corrosion inhibitor, phase transfer catalyst, and antimicrobial agent. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and key applications, with a focus on the mechanistic insights and experimental considerations relevant to research and development professionals.

Chemical Identity and Physicochemical Properties

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt with the chemical formula C₂₁H₄₆IN.[1] Its structure consists of a central nitrogen atom covalently bonded to three methyl groups and a long C18 alkyl chain (octadecyl), with an iodide anion providing the charge balance.

Table 1: Physicochemical Properties of N,N,N-Trimethyloctadecan-1-aminium iodide

PropertyValueSource(s)
CAS Number 4292-25-5[1]
Molecular Formula C₂₁H₄₆IN[1]
Molecular Weight 439.51 g/mol [2]
IUPAC Name trimethyl(octadecyl)azanium;iodide[1]
Appearance White or off-white solid[3]
Melting Point 238-241 °C (in Ethanol)[2]
Solubility Poorly soluble in water; soluble in organic solvents.[3]
Canonical SMILES CCCCCCCCCCCCCCCCCC(C)C.[I-]
InChI Key HIACZXUUKNSHAN-UHFFFAOYSA-M

Synthesis and Manufacturing

The primary route for synthesizing N,N,N-Trimethyloctadecan-1-aminium iodide is through the exhaustive alkylation of a tertiary amine, specifically N,N-dimethyloctadecanamine, with methyl iodide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

Alternatively, it can be synthesized by reacting octadecan-1-amine with methyl iodide in the presence of a base.[4] The reaction involves the quaternization of the primary amine with an excess of the alkylating agent.

Illustrative Laboratory Synthesis Protocol

While specific industrial processes are proprietary, a general laboratory-scale synthesis can be outlined as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyloctadecanamine in a suitable aprotic solvent such as acetonitrile.

  • Alkylation: Add a stoichiometric excess of methyl iodide to the solution.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature, for instance, 60°C, and stir for several hours to ensure complete reaction.[3] The progress can be monitored by techniques like Thin-Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the product, which is a salt, may precipitate out of the solution upon cooling. The crude product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 N,N-Dimethyloctadecanamine Reaction S N 2 Alkylation (e.g., 60°C, stirring) Reactant1->Reaction Reactant2 Methyl Iodide Reactant2->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing (e.g., Diethyl Ether) Filtration->Washing Recrystallization Recrystallization (e.g., Ethanol) Washing->Recrystallization Product N,N,N-Trimethyloctadecan-1-aminium iodide Recrystallization->Product

Caption: General workflow for the synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide.

Key Applications and Mechanisms of Action

Cationic Surfactant

As a cationic surfactant, N,N,N-Trimethyloctadecan-1-aminium iodide effectively reduces surface tension at interfaces. Its amphiphilic structure allows it to adsorb at oil-water interfaces, facilitating the formation and stabilization of emulsions.[3] This property is leveraged in various formulations, including personal care products like conditioners and shampoos, where it imparts softening and antistatic properties.[2][4]

The mechanism of its surfactant action involves the hydrophobic octadecyl tail orienting towards the non-polar phase (e.g., oil) and the hydrophilic quaternary ammonium head group remaining in the polar phase (e.g., water). This reduces the interfacial tension and prevents the coalescence of dispersed droplets through electrostatic repulsion. Studies have indicated that similar quaternary ammonium compounds can lower surface tension to below 30 mN/m at their critical micelle concentration.[3]

Corrosion Inhibition

Quaternary ammonium salts, including N,N,N-Trimethyloctadecan-1-aminium iodide, are effective corrosion inhibitors for metals, particularly steel in acidic environments.[3] The mechanism of inhibition involves the adsorption of the cationic head group onto the negatively charged metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium.

The long hydrophobic alkyl chain enhances the protective effect by creating a dense, non-polar layer that repels aqueous corrosive species. The adsorption process is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. The presence of the iodide anion can also contribute to the inhibition efficiency through synergistic effects.[5][6][7]

Corrosion_Inhibition cluster_interface Metal-Corrosive Medium Interface cluster_solution Aqueous Corrosive Medium cluster_mechanism Inhibition Mechanism Metal Metal Surface (e.g., Steel) Adsorption Adsorption of Cationic Head Group on Metal Surface Metal->Adsorption Corrosive_Species Corrosive Species (H+, Cl-) Corrosive_Species->Metal Attack QAC N,N,N-Trimethyloctadecan-1-aminium Cation QAC->Adsorption Electrostatic Attraction Film_Formation Formation of a Protective Hydrophobic Film Adsorption->Film_Formation Barrier Barrier to Corrosive Species Film_Formation->Barrier Corrosion_Inhibited Corrosion Inhibited Barrier->Corrosion_Inhibited

Caption: Mechanism of corrosion inhibition by N,N,N-Trimethyloctadecan-1-aminium iodide.

Phase Transfer Catalysis

In multiphase reaction systems, N,N,N-Trimethyloctadecan-1-aminium iodide can function as a phase transfer catalyst (PTC).[4] It facilitates the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.

The catalytic cycle involves the quaternary ammonium cation forming an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the anion can react with the substrate. The quaternary ammonium cation then returns to the aqueous phase to repeat the cycle. This technique is particularly useful for enhancing reaction rates and yields in heterogeneous reaction mixtures, often under milder conditions and with less expensive and more environmentally benign solvents and bases.[8][9]

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[4] The primary mechanism of action is the disruption of the microbial cell membrane. The positively charged head group of N,N,N-Trimethyloctadecan-1-aminium iodide interacts with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids. The long hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.

The length of the alkyl chain is a critical determinant of antimicrobial efficacy, with C12-C18 chains often exhibiting optimal activity. While specific Minimum Inhibitory Concentration (MIC) values for N,N,N-Trimethyloctadecan-1-aminium iodide are not extensively reported in readily available literature, studies on analogous compounds provide a basis for its potential as a biocide in disinfectants and antiseptics.

Application in Drug Delivery

The cationic nature and lipid-like structure of N,N,N-Trimethyloctadecan-1-aminium iodide make it a candidate for use in advanced drug delivery systems, particularly in the formation of nanoparticles and liposomes.[4][10] These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release.

Cationic lipids are crucial components in the formulation of lipid nanoparticles for the delivery of nucleic acids (e.g., siRNA, mRNA). They can complex with the negatively charged genetic material and facilitate its entry into cells through endocytosis. While specific formulations utilizing N,N,N-Trimethyloctadecan-1-aminium iodide are not widely documented, its structural similarity to other cationic lipids used in this field suggests its potential for such applications. The characterization of such nanoparticle systems would involve determining their size, zeta potential, drug loading capacity, and release kinetics.[11][12]

Safety and Toxicology

N,N,N-Trimethyloctadecan-1-aminium iodide is associated with several hazard classifications. It is harmful if swallowed and toxic in contact with skin.[1] It can cause severe skin burns and serious eye damage.[1] Additionally, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1]

Table 2: GHS Hazard Statements for N,N,N-Trimethyloctadecan-1-aminium iodide

Hazard CodeHazard Statement
H302Harmful if swallowed.
H311Toxic in contact with skin.
H314Causes severe skin burns and eye damage.
H318Causes serious eye damage.
H372Causes damage to organs through prolonged or repeated exposure.
H400Very toxic to aquatic life.

Source: PubChem[1]

Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this compound.[13] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[13]

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a versatile quaternary ammonium compound with a well-defined set of physicochemical properties that drive its utility in diverse applications. For researchers and drug development professionals, its functions as a cationic surfactant, corrosion inhibitor, phase transfer catalyst, and potential antimicrobial and drug delivery excipient offer numerous avenues for exploration and innovation. A thorough understanding of its synthesis, mechanisms of action, and safety profile is essential for harnessing its full potential in the development of new technologies and therapeutic solutions. Further research into quantitative performance metrics, such as specific MIC values and drug delivery efficiencies, will undoubtedly expand its application landscape.

References

  • PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide. Retrieved from [Link]

  • XiXisys. (n.d.). SDS/MSDS - CAS:4292-25-5 - 1-Octadecanaminium, N,N,N-trimethyl-, iodide. Retrieved from [Link]

  • Centre Testing International Group. (2020, May 18). Safety Data Sheet: Antibacterial Wet Wipes. Retrieved from [Link]

  • MDPI. (2021). 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. Molecules, 26(24), 7583. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Retrieved from [Link]

  • Haruna, K., et al. (2023). Effective inhibition of T95 steel corrosion in 15 wt% HCl solution by aspartame, potassium iodide, and sodium dodecyl sulphate mixture. Scientific Reports, 13(1), 13038. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the corrosion inhibition properties of novel 1,2,3-triazolyl nucleosides and their synergistic effect with iodide ions against mild steel corrosion in HCl: A combined experimental and computational exploration. Retrieved from [Link]

  • ResearchGate. (2025). Synergistic Inhibition Effects of Octadecylamine and Tetradecyl Trimethyl Ammonium Bromide on Carbon Steel Corrosion in the H2S and CO2 Brine Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). “Characterization of Nanoparticles Intended for Drug Delivery”. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). An Overview: Preparation Characterization and Applications of Nanoparticles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synergistic effect of potassium iodide and sodium dodecyl sulfonate on the corrosion inhibition of carbon steel in HCl medium: a combined experimental and theoretical investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Characterization of Controlled Drug Delivery Using Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of some compounds against tested all pathogens. Retrieved from [Link]

  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • MDPI. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics, 15(11), 2596. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

  • MDPI. (2023). In Vitro Study to Evaluate the Best Conditions Highlighting the Antimicrobial Activity of Carum carvi Essential Oil on Human Pathogen Isolates in Formulations Against the Spread of Antibiotic Resistance. Antibiotics, 12(7), 1184. Retrieved from [Link]

  • ResearchGate. (2025). Anticorrosion Efficiency of Cetyltrimethylammonium bromide, Sodium Dodecyl Sulfate and Tx-100 on Carbon Steel in Acidic Medium. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Nanoparticles Intended for Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2025). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Retrieved from [Link]

  • MDPI. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(12), 1014. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) of the tested mould inhibitors against both F. verticilloides and A. flavus. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: N,N,N-Trimethyloctadecan-1-aminium iodide as a High-Efficiency Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and drug development, facilitating reactions between reactants isolated in immiscible phases presents a persistent challenge. Many ionic nucleophiles are soluble only in an aqueous phase, while organic substrates are confined to a non-polar organic phase, leading to infinitesimally slow reaction rates at the phase interface. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, enabling efficient, rapid, and often milder reaction conditions.[1][2] This technique avoids the need for expensive, anhydrous, or hazardous polar aprotic solvents, aligning with the principles of green chemistry.[1]

This guide focuses on a particularly effective, yet specialized, phase transfer catalyst: N,N,N-Trimethyloctadecan-1-aminium iodide (also known as Trimethylstearylammonium iodide). As a quaternary ammonium salt, its unique molecular architecture, featuring a long C18 alkyl chain, confers superior lipophilicity. This structural attribute makes it an exceptional agent for transporting anions from an aqueous environment into an organic phase, thereby dramatically accelerating a wide range of biphasic reactions.[3][4] These application notes provide researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and detailed protocols necessary to effectively leverage this catalyst in their synthetic workflows.

Physicochemical Properties & Structural Rationale for Catalytic Efficacy

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium compound whose utility in PTC is directly derived from its amphiphilic structure. The molecule consists of a positively charged nitrogen center, covalently bonded to three methyl groups and a long, 18-carbon octadecyl (stearyl) chain, with an iodide anion electrostatically associated.[5][6]

PropertyValue
Chemical Formula C₂₁H₄₆IN[7][8]
Molecular Weight 439.5 g/mol [5]
CAS Number 4292-25-5[5]
Appearance Solid
Synonyms Trimethylstearylammonium iodide, N-Octadecyl-N,N,N-trimethylammonium iodide, Trimethyloctadecylammonium iodide[6]

The Rationale for High Efficiency:

The catalytic prowess of this molecule is a direct consequence of its structure:

  • Lipophilic C18 Tail: The long octadecyl chain renders the cation highly soluble in non-polar organic solvents. This is the primary driver for its ability to partition from the aqueous phase into the organic phase.[4][9]

  • Cationic Headgroup: The quaternary ammonium headgroup is hydrophilic and capable of forming a strong ion pair with the reactant anion (e.g., cyanide, hydroxide, phenoxide) present in the aqueous phase.[10]

This dual character allows the catalyst to act as a "shuttle," effectively extracting the aqueous-soluble anion and transporting it into the organic phase where it can react with the organic-soluble substrate.[9]

Mechanism of Action: The Phase Transfer Catalytic Cycle

The efficacy of N,N,N-Trimethyloctadecan-1-aminium iodide in facilitating biphasic reactions is best understood through the Starks' extraction mechanism.[10] This cycle illustrates how a catalytic amount of the agent can ferry a large quantity of reactant across the phase boundary.

The process unfolds in four key steps:

  • Anion Exchange: At the aqueous-organic interface, the catalyst's iodide anion (I⁻) is exchanged for the reactant anion (Y⁻, e.g., CN⁻, OH⁻) from the aqueous phase, forming a new ion pair, [C₁₈H₃₇N(CH₃)₃]⁺Y⁻.

  • Phase Migration (Organic): Due to the high lipophilicity conferred by the C18 chain, this new ion pair migrates across the interface and dissolves into the bulk organic phase.[4]

  • Nucleophilic Reaction: Within the organic phase, the anion (Y⁻) is poorly solvated and sterically unencumbered—often described as a "naked" anion. This state significantly enhances its nucleophilicity, allowing it to rapidly react with the organic substrate (RX) to form the desired product (RY). The original catalyst anion (X⁻, the leaving group from the substrate) is now paired with the quaternary cation.[10][11]

  • Catalyst Regeneration: The catalyst ion pair, now [C₁₈H₃₇N(CH₃)₃]⁺X⁻, migrates back to the aqueous phase or the interface to exchange X⁻ for a new Y⁻, thus completing the catalytic cycle and enabling it to repeat the process.[10]

PTC_Cycle aq_reagent Na⁺Y⁻ (Reactant) catalyst_loaded Q⁺Y⁻ (Active Catalyst) aq_product Na⁺X⁻ (Byproduct) org_substrate RX (Substrate) org_product RY (Product) catalyst_spent Q⁺X⁻ (Spent Catalyst) catalyst_loaded->org_product 3. Nucleophilic Reaction catalyst_loaded->catalyst_spent 2. Migration catalyst_spent->catalyst_loaded 1. Anion Exchange at Interface

Caption: The phase transfer catalytic cycle using a quaternary ammonium salt (Q⁺).

Application Focus: Protocols for Nucleophilic Substitution

The high reactivity of the "naked" anion in the organic phase makes PTC particularly well-suited for Sₙ2 reactions, which are often slow under heterogeneous conditions.

Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether

This classic ether synthesis involves the reaction of a phenoxide anion with an alkyl halide. The challenge lies in the mutual insolubility of sodium phenoxide (aqueous) and benzyl chloride (organic).

Materials & Reagents:

  • Phenol (10 mmol, 0.94 g)

  • Benzyl chloride (10 mmol, 1.15 mL, 1.26 g)

  • Sodium hydroxide (NaOH), 50% w/v aqueous solution (10 mL)

  • Toluene (20 mL)

  • N,N,N-Trimethyloctadecan-1-aminium iodide (Catalyst, 0.1 mmol, 44 mg, 1 mol%)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add phenol (10 mmol) and toluene (20 mL).

  • Add the 50% aqueous NaOH solution (10 mL) to the flask. This deprotonates the phenol to form the sodium phenoxide salt in the aqueous phase.

  • Add N,N,N-Trimethyloctadecan-1-aminium iodide (1 mol%).

  • Begin vigorous stirring (e.g., 800-1000 RPM) to create a large surface area between the two phases. Vigorous agitation is critical for efficient catalysis.[9]

  • Add benzyl chloride (10 mmol) dropwise to the rapidly stirring mixture.

  • Heat the reaction mixture to 80 °C and maintain for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) by spotting the organic layer.

  • Upon completion, cool the mixture to room temperature. Transfer the entire contents to a separatory funnel.

  • Separate the lower aqueous layer. Wash the upper organic layer sequentially with 20 mL of water and 20 mL of saturated brine.

  • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl phenyl ether.

  • Purify the product via column chromatography or recrystallization if necessary.

Causality and Experimental Insights:

  • Why this catalyst? The long C18 chain of N,N,N-Trimethyloctadecan-1-aminium iodide ensures the phenoxide-catalyst ion pair is highly soluble in the toluene phase, leading to faster reaction rates compared to catalysts with shorter alkyl chains like tetrabutylammonium bromide (TBAB).[4]

  • Why 50% NaOH? A concentrated base minimizes the amount of water in the system. Excess water can hydrate the anion in the organic phase, shielding it and reducing its nucleophilicity.

  • Why vigorous stirring? The reaction occurs via transport across the phase interface. Maximizing this interface through high-speed stirring directly correlates with the overall reaction rate.

Protocol 2: Synthesis of Nonanenitrile (Octyl Cyanide)

This protocol demonstrates the conversion of an alkyl halide to a nitrile, a foundational transformation in organic synthesis.

Materials & Reagents:

  • 1-Bromooctane (20 mmol, 3.45 mL, 3.86 g)

  • Sodium cyanide (NaCN) (30 mmol, 1.47 g)

  • N,N,N-Trimethyloctadecan-1-aminium iodide (Catalyst, 0.4 mmol, 176 mg, 2 mol%)

  • Water (20 mL)

  • Toluene (20 mL)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask, dissolve sodium cyanide (30 mmol) in water (20 mL).

  • Add 1-bromooctane (20 mmol) and toluene (20 mL) to the flask.

  • Add N,N,N-Trimethyloctadecan-1-aminium iodide (2 mol%).

  • Stir the biphasic mixture vigorously and heat to 100 °C under a reflux condenser.

  • Maintain the reaction for 4-6 hours, monitoring by TLC or GC for the disappearance of 1-bromooctane.

  • After cooling, transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer twice with 20 mL portions of water to remove residual NaCN and catalyst.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene by rotary evaporation.

  • The resulting crude nonanenitrile can be purified by vacuum distillation.

Causality and Experimental Insights:

  • The "Naked" Cyanide Effect: In the absence of the PTC, the reaction is negligible because the cyanide ion cannot enter the organic phase.[11] The catalyst transports CN⁻ into the toluene, where it is desolvated and becomes a potent nucleophile, readily displacing the bromide from 1-bromooctane.

  • Catalyst Choice: The high lipophilicity of N,N,N-Trimethyloctadecan-1-aminium iodide makes it particularly effective for this Sₙ2 reaction, driving the equilibrium towards the formation of the catalyst-cyanide ion pair in the organic phase.

Performance Metrics and Experimental Workflow

The choice of a quaternary ammonium salt can significantly influence reaction outcomes. Generally, salts with longer total carbon chains exhibit higher catalytic activity due to enhanced solubility in the organic phase.[4]

Table 2: Illustrative Comparison of Quaternary Salt Efficiency in Williamson Ether Synthesis *

CatalystStructureTotal CarbonsReaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄N⁺Br⁻16675
Benzyltriethylammonium Chloride (BTEAC)(C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻13868
N,N,N-Trimethyloctadecan-1-aminium iodide (C₁₈H₃₇)(CH₃)₃N⁺I⁻ 21 2.5 >95

*Data are representative and intended for illustrative purposes to demonstrate the established principle that increased lipophilicity enhances catalyst performance in many PTC systems.[4]

General Experimental Workflow

The successful execution of a PTC reaction follows a logical and reproducible workflow.

Workflow setup 1. Reaction Setup (Flask, Stirrer, Condenser) charge 2. Charge Reagents (Organic Substrate, Solvent, Aqueous Reagent, Water) setup->charge catalyst 3. Add Catalyst (N,N,N-Trimethyloctadecan-1-aminium iodide) charge->catalyst react 4. React (Vigorous Stirring, Heating) catalyst->react monitor 5. Monitor Progress (TLC / GC / HPLC) react->monitor workup 6. Quench & Workup (Cooling, Phase Separation) monitor->workup isolate 7. Isolate & Dry (Wash, Dry Organic Layer) workup->isolate purify 8. Purify & Characterize (Concentrate, Column/Distill, NMR, MS) isolate->purify

Caption: A generalized experimental workflow for phase transfer catalysis.

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide is a chemical reagent and must be handled with appropriate care. According to safety data, it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3][5][6] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated chemical fume hood.

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide stands out as a highly efficient phase transfer catalyst, primarily due to the exceptional lipophilicity imparted by its C18 alkyl chain. This structural feature optimizes its ability to transport anions from an aqueous to an organic medium, dramatically accelerating biphasic Sₙ2 reactions. By understanding its mechanism of action and following well-designed protocols, researchers can harness its power to improve yields, shorten reaction times, and develop more sustainable synthetic processes. Its application is a testament to how rational catalyst design can overcome fundamental barriers in chemical reactivity.

References

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]

  • Phase transfer catalysis. (2014). SlideShare. Retrieved from [Link]

  • Phase Transfer Catalyst. (n.d.). Scribd. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2020). Journal For Basic Sciences. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (2014). Global Journal of Current Research. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved from [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • N,N,N-Trimethyloctadecan-1-aminium iodide. (n.d.). PubChem. Retrieved from [Link]

  • Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions. (2001). Organic Process Research & Development. Retrieved from [Link]

  • Phase-Transfer Catalysis Communications. (n.d.). SAChI. Retrieved from [Link]

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Application Note: N,N,N-Trimethyloctadecan-1-aminium Iodide as a Structure-Directing Agent for the Synthesis of Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of Mesoporous Silica Nanoparticles

Mesoporous silica nanoparticles (MSNs) have emerged as a frontier material in advanced drug delivery, catalysis, and diagnostics.[1][2] Their defining characteristics—a large surface area, tunable pore size, and a highly functionalizable surface—make them exceptionally versatile platforms for therapeutic agent delivery.[3][4] The ability to precisely control the morphology, particle size, and pore architecture is paramount to their function, dictating drug loading capacity, release kinetics, and cellular interactions.[2]

The synthesis of these intricate nanostructures is a testament to the power of templated self-assembly, most commonly achieved through a sol-gel process.[1] At the heart of this process is the structure-directing agent (SDA), typically a cationic surfactant, which forms micelles that serve as the blueprint for the mesoporous framework.[1][3] While cetyltrimethylammonium bromide (CTAB) is the most ubiquitously studied SDA, the choice of surfactant is a critical variable that offers nuanced control over the final particle properties.[1]

This application note provides an in-depth guide to the use of N,N,N-Trimethyloctadecan-1-aminium iodide (also known as octadecyltrimethylammonium iodide) as a specialized SDA in the synthesis of MSNs. We will explore the causal relationship between its molecular structure and the resulting nanoparticle architecture, provide a detailed synthesis protocol, and discuss the critical parameters that govern the process.

The Role of N,N,N-Trimethyloctadecan-1-aminium Iodide: A Mechanistic Perspective

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt characterized by a positively charged headgroup and a long, 18-carbon (C18) alkyl tail.[5] In the aqueous, basic conditions of a modified Stöber synthesis, these surfactant molecules self-assemble into cylindrical micelles to minimize the exposure of their hydrophobic tails to water. This process is the foundational step of templating.

The synthesis proceeds via the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), around these micellar structures. The cationic headgroups of the surfactant interact electrostatically with the negatively charged silicate oligomers (Si-O⁻) formed during hydrolysis, directing the condensation of the silica framework around the micelles.[1]

Causality Behind Experimental Choices: Why N,N,N-Trimethyloctadecan-1-aminium Iodide?
  • Long Alkyl Chain (C18) for Larger Pores: The diameter of the surfactant micelle directly dictates the resulting pore size of the MSN. It is a well-established principle that surfactants with longer alkyl chains form larger micelles, which in turn template larger pores.[1][4] The C18 chain of N,N,N-Trimethyloctadecan-1-aminium iodide, being longer than the C16 chain of the more common CTAB, is expected to yield MSNs with significantly larger pore diameters. This is particularly advantageous for encapsulating bulky therapeutic molecules like proteins, peptides, or nucleic acids.

  • Influence of the Iodide Counter-ion: The counter-ion (in this case, iodide, I⁻) influences the packing of surfactant molecules within the micelle. The binding strength of the counter-ion to the cationic headgroup can affect micelle shape and size.[6] While bromide (Br⁻) is a common counter-ion, iodide, being a larger and more polarizable anion, can alter the charge density at the micelle surface, potentially influencing the rate and uniformity of silica condensation.

  • Potential for Anisotropic Structures: Research has indicated that the use of long-chain (C18) quaternary ammonium surfactants can lead to the formation of anisotropic, or non-spherical, nanoparticles such as nanorods.[7] This morphological control is highly desirable as particle shape is a key determinant of cellular uptake and biodistribution.

The logical relationship between the surfactant structure and the final MSN properties is illustrated in the diagram below.

G cluster_0 Surfactant Properties cluster_1 Synthesis Intermediates cluster_2 Resulting MSN Properties SDA N,N,N-Trimethyloctadecan-1-aminium iodide Chain Long C18 Alkyl Chain SDA->Chain CounterIon Iodide (I⁻) Counter-ion SDA->CounterIon Micelle Larger Micelle Formation Chain->Micelle Directly influences micelle diameter Packing Altered Surfactant Packing CounterIon->Packing Affects charge density and micelle geometry PoreSize Increased Pore Diameter Micelle->PoreSize Templates larger pores Morphology Potential for Anisotropic Shapes (e.g., Rods) Packing->Morphology SilicaCondensation Modified Silica Condensation Packing->SilicaCondensation

Caption: Surfactant structure dictates MSN properties.

Experimental Protocol: Synthesis of Large-Pore MSNs

This protocol is adapted from established modified Stöber methods for MSN synthesis.[8] The key modification is the substitution of CTAB with N,N,N-Trimethyloctadecan-1-aminium iodide to serve as the pore-templating agent.

Materials and Reagents
ReagentPuritySupplierNotes
N,N,N-Trimethyloctadecan-1-aminium iodide≥98%Major ChemicalStructure-Directing Agent (SDA)
Tetraethyl Orthosilicate (TEOS)≥99%Major ChemicalSilica Precursor
Sodium Hydroxide (NaOH)≥97%Major ChemicalCatalyst
Deionized (DI) Water18.2 MΩ·cmIn-house systemSolvent
Ethanol (200 Proof)≥99.5%Major ChemicalCo-solvent and for washing
Hydrochloric Acid (HCl)37%Major ChemicalFor preparing extraction solution
Step-by-Step Synthesis Workflow
  • Preparation of Surfactant Solution:

    • In a 1000 mL three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve 1.0 g of N,N,N-Trimethyloctadecan-1-aminium iodide in 480 mL of DI water.

    • Add 3.5 mL of 2.0 M NaOH solution to the surfactant solution.

    • Causality: The basic environment catalyzed by NaOH is crucial for the hydrolysis of TEOS. The concentration of NaOH affects both the particle size and the speed of the reaction.[1]

  • Reaction Initiation and Growth:

    • Heat the solution to 80 °C under vigorous stirring (approx. 600 rpm). Maintain this temperature for 30 minutes to ensure complete dissolution and thermal equilibrium.

    • Slowly add 5.0 mL of TEOS to the hot surfactant solution using a syringe pump at a rate of approximately 0.5 mL/min.

    • Causality: A slow, controlled addition of TEOS is critical to ensure monodisperse particle formation. Rapid addition can lead to uncontrolled nucleation and a polydisperse size distribution. The 80 °C temperature accelerates the hydrolysis and condensation of TEOS.[8]

  • Particle Formation:

    • Upon addition of TEOS, the solution will gradually become milky white, indicating the formation of silica nanoparticles.

    • Continue stirring the reaction mixture at 80 °C for at least 4 hours to allow for complete condensation and particle growth.

  • Harvesting and Washing the Nanoparticles:

    • Cool the reaction mixture to room temperature.

    • Collect the white precipitate by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in 100 mL of DI water, vortexing or sonicating briefly to fully disperse. Repeat this washing step twice.

    • Perform a final wash with 100 mL of ethanol to remove residual water.

    • Dry the resulting white powder in an oven at 70 °C overnight. At this stage, the product is as-synthesized MSNs with the surfactant template still trapped within the pores.

  • Template Removal (Surfactant Extraction):

    • Expert Insight: While calcination (burning the template at high temperatures) is a common removal method, solvent extraction is a gentler alternative that better preserves the surface silanol groups, which are vital for subsequent functionalization.[9]

    • Prepare an acidic ethanol solution by adding 1.0 mL of concentrated HCl to 100 mL of ethanol.

    • Disperse 500 mg of the as-synthesized MSNs in the acidic ethanol solution.

    • Reflux the suspension at 60-70 °C with stirring for 6 hours. The acidic conditions facilitate the ion exchange and removal of the cationic surfactant.

    • Collect the particles by centrifugation, wash thoroughly with ethanol (3 times), and dry under vacuum or at 60 °C. The final product is template-free, mesoporous silica nanoparticles.

The entire synthesis and purification workflow is depicted below.

Caption: MSN synthesis and purification workflow.

Controlling Critical Parameters

The properties of the final MSNs are highly sensitive to the reaction conditions. The following table summarizes the key parameters and their expected impact on the nanoparticle characteristics.

ParameterRange / ConditionEffect on Particle SizeEffect on Pore Size / StructureRationale / Causality
Temperature 60 - 90 °CIncreases with temperatureMinor effect, but higher temps can improve pore ordering.Higher temperature increases the rates of TEOS hydrolysis and condensation, leading to faster growth.[1]
NaOH Concentration 1.0 - 5.0 mMIncreases with higher concentrationCan affect pore ordering; very high conc. may lead to disorder.Acts as a catalyst for silica condensation. Higher concentration leads to faster nucleation and growth.[1]
TEOS Concentration 10 - 50 mMIncreases with higher concentrationHigh concentrations can lead to disordered mesostructures.Higher precursor concentration provides more material for particle growth. An optimal balance is needed for ordered structures.[1]
Stirring Rate 400 - 800 rpmSmaller, more uniform particles at higher ratesCan improve uniformity of pore structure.Ensures homogeneous mixing of reagents, preventing localized high concentrations and promoting uniform nucleation.[2]

Characterization and Validation

To validate the successful synthesis and templating effect of N,N,N-Trimethyloctadecan-1-aminium iodide, the following characterization techniques are essential:

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology (spherical vs. rod-like), and ordered mesoporous channels of the nanoparticles.

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH): To quantify the specific surface area, pore volume, and average pore diameter. A Type IV isotherm is characteristic of mesoporous materials.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the surfactant template by observing the disappearance of C-H stretching peaks (~2900 cm⁻¹) and the presence of Si-O-Si (~1080 cm⁻¹) and Si-OH (~960 cm⁻¹) bonds in the final product.

Conclusion and Future Directions

The use of N,N,N-Trimethyloctadecan-1-aminium iodide as a structure-directing agent provides a reliable method for synthesizing mesoporous silica nanoparticles with larger pore diameters compared to those templated with shorter-chain surfactants. This protocol offers a robust foundation for researchers aiming to encapsulate and deliver large-molecule therapeutics. The precise control over reaction parameters allows for the fine-tuning of nanoparticle properties to meet the specific demands of advanced drug delivery systems. Future work should focus on the in-depth characterization of the cellular uptake and biocompatibility of MSNs synthesized with this specific surfactant to fully validate their potential in biomedical applications.

References

  • Synthesis and characterization of mesoporous silica nanoparticles using ionic liquids as a template. (2018). ResearchGate. [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of N,N,N-Trimethyloctadecan-1-aminium iodide Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. In this landscape, the exploration of alternative antimicrobial agents is not merely an academic exercise but a critical necessity. Quaternary Ammonium Compounds (QACs) represent a well-established class of cationic surfactants with broad-spectrum antimicrobial activity.[1][2] Their unique molecular architecture, featuring a positively charged nitrogen atom covalently bonded to four carbon atoms, is central to their biological function.[3]

This guide focuses on a specific QAC, N,N,N-Trimethyloctadecan-1-aminium iodide (CAS: 4292-25-5), a molecule comprising a long 18-carbon alkyl chain (octadecyl) attached to a trimethylammonium head group.[4][5] The significant length of the N-alkyl chain is a key determinant of its antimicrobial efficacy, particularly against gram-positive bacteria.[1] This document provides a suite of detailed protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potency and elucidate the mechanism of action of this compound against key gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis.

Compound Properties
IUPAC Name trimethyl(octadecyl)azanium iodide[5]
Molecular Formula C₂₁H₄₆IN[5]
Molecular Weight 439.5 g/mol [5]
Classification Cationic Surfactant, Quaternary Ammonium Compound[6]

Part 1: The Mechanistic Basis of Antimicrobial Action

The primary mechanism by which N,N,N-Trimethyloctadecan-1-aminium iodide exerts its antimicrobial effect is through the disruption of the bacterial cell envelope.[7] This process is initiated by an electrostatic interaction between the cationic head of the QAC and the negatively charged components of the gram-positive bacterial cell wall, such as teichoic acids.

This initial adsorption is followed by the insertion of the long, lipophilic octadecyl chain into the bacterial cytoplasmic membrane. This infiltration disrupts the highly ordered phospholipid bilayer, leading to a loss of membrane integrity and dissipation of the proton motive force.[1][7] The consequences are catastrophic for the bacterium, resulting in the leakage of essential intracellular components (ions, metabolites, nucleic acids) and ultimately, cell death.

cluster_0 N,N,N-Trimethyloctadecan-1-aminium iodide cluster_1 Gram-Positive Bacterium QAC Cationic Head (N+) AlkylChain Lipophilic C18 Chain CellWall Cell Wall (Negative Charge - Teichoic Acids) QAC->CellWall 1. Electrostatic Adsorption CellMembrane Cytoplasmic Membrane (Phospholipid Bilayer) AlkylChain->CellMembrane 2. Lipophilic Insertion Cytoplasm Cytoplasm (Ions, Metabolites, DNA/RNA) CellMembrane->Cytoplasm 4. Leakage of Intracellular Contents Disruption 3. Membrane Disruption CellMembrane->Disruption CellDeath Cell Death Disruption->CellDeath 5. Leads to

Caption: Proposed mechanism of action for N,N,N-Trimethyloctadecan-1-aminium iodide.

Part 2: Core Protocols for Efficacy Determination

The foundational assessment of any antimicrobial agent involves determining the minimum concentration required to inhibit growth and to kill the target microorganism. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this evaluation.[8][9]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol employs the broth microdilution method, a standardized and reproducible technique for determining the MIC of an antimicrobial agent.[10][11]

Causality and Self-Validation: This method is robust because it tests a range of concentrations in a highly controlled environment. Including a positive control (no antimicrobial) validates that the bacteria are viable and the medium supports growth, while a negative/sterility control (no bacteria) validates the sterility of the medium and reagents. The use of a quality control strain like Staphylococcus aureus ATCC 29213 ensures the assay is performing within expected parameters.[12]

Materials:

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Quality Control Strain (e.g., S. aureus ATCC 29213)

  • Sterile 0.85% saline solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Shaking incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of N,N,N-Trimethyloctadecan-1-aminium iodide in a suitable sterile solvent (e.g., sterile deionized water or DMSO) at a concentration 100x the highest desired test concentration. Ensure complete dissolution.

    • Rationale: A concentrated stock minimizes the volume of solvent added to the assay wells, preventing potential solvent-induced toxicity or inhibition of bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-4 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10] Use a spectrophotometer for accuracy.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Rationale: Standardizing the inoculum is the most critical step for reproducibility. A bacterial density that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the antimicrobial at twice the highest desired final concentration. Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to 3, and so on, until well 10. Discard the final 100 µL from well 10.[13]

    • Controls:

      • Well 11 (Growth Control): Contains 100 µL of CAMHB only (no antimicrobial).

      • Well 12 (Sterility Control): Contains 100 µL of CAMHB only (will not be inoculated).

    • Rationale: The serial dilution creates a logarithmic gradient of the antimicrobial concentration, allowing for the precise determination of the inhibitory concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[10]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • Rationale: This incubation time and temperature are standard for most clinically relevant gram-positive bacteria, allowing for sufficient growth to be visible in the absence of inhibition.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or spectrophotometer can aid in this assessment.

    • The MIC is the lowest concentration of N,N,N-Trimethyloctadecan-1-aminium iodide at which there is no visible growth.[8]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a direct extension of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14]

Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these wells thoroughly.

    • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each clear well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[13]

    • Rationale: This step transfers bacteria that may have been inhibited but not killed onto a nutrient-rich medium, allowing any survivors to grow into visible colonies.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Data Presentation and Interpretation

Results should be tabulated for clarity. The ratio of MBC to MIC is a valuable indicator of the compound's mode of action.

Bacterial Strain ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus29213242Bactericidal
B. subtilis6633122Bactericidal
E. faecalis292124>64>16Bacteriostatic
  • Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[13]

cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_Result Final Output A1 1. Prepare Serial Dilution of Compound in 96-Well Plate A3 3. Inoculate Plate A1->A3 A2 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) A2->A3 A4 4. Incubate (16-20h at 35°C) A3->A4 A5 5. Read Plate for Turbidity (Determine Lowest Concentration with No Growth) A4->A5 B1 6. Select Clear Wells from MIC Plate A5->B1 Proceed with results MIC_Result MIC Value A5->MIC_Result B2 7. Plate Aliquots onto Antibiotic-Free Agar B1->B2 B3 8. Incubate (18-24h at 35°C) B2->B3 B4 9. Count Colonies B3->B4 B5 10. Determine Lowest Concentration with ≥99.9% Killing B4->B5 MBC_Result MBC Value B5->MBC_Result

Caption: Workflow for MIC and MBC Determination.

Part 3: Protocols for Mechanistic Investigation

To validate the proposed mechanism of membrane disruption, specific assays targeting membrane integrity and potential can be employed. These assays provide functional evidence of how N,N,N-Trimethyloctadecan-1-aminium iodide interacts with the bacterial cell.

Membrane Integrity Assay using Propidium Iodide (PI)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[16] When the cell membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in red fluorescence.[17][18] This provides a direct measure of membrane permeabilization.

Materials:

  • Bacterial suspension (prepared as in MIC protocol, washed and resuspended in PBS)

  • N,N,N-Trimethyloctadecan-1-aminium iodide (at 1x MIC, 2x MIC, etc.)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Fluorometer or fluorescence microscope

Methodology:

  • Cell Preparation: Grow and harvest bacteria to mid-log phase. Wash the cells twice with PBS and resuspend in PBS to a standardized density (e.g., OD₆₀₀ of 0.5).

  • Treatment: Aliquot the cell suspension into test tubes or a microplate. Add N,N,N-Trimethyloctadecan-1-aminium iodide to achieve the desired final concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control.

  • Staining: Add PI to each sample to a final concentration of ~1-2 µg/mL.[16]

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.[18]

  • Measurement: Measure the fluorescence intensity using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm) or visualize the cells using a fluorescence microscope.[18]

  • Interpretation: A significant increase in red fluorescence in treated cells compared to the untreated control indicates a loss of membrane integrity.

Membrane Potential Assay using DiSC₃(5)

Principle: The voltage-sensitive dye 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a cationic probe that accumulates in cells with a polarized (healthy) cytoplasmic membrane, leading to self-quenching of its fluorescence.[19][20] Disruption of the membrane potential causes the dye to be released from the cell, resulting in a de-quenching and a measurable increase in fluorescence.[21]

Materials:

  • Bacterial suspension (prepared as above)

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • DiSC₃(5) stock solution (in DMSO)

  • PBS or appropriate buffer

  • Fluorometer

Methodology:

  • Cell Preparation: Prepare washed bacterial cells as described for the PI assay.

  • Dye Loading: Incubate the cell suspension with a low concentration of DiSC₃(5) (e.g., 0.5-2 µM) in the dark until the fluorescence signal stabilizes (this indicates the dye has accumulated and quenched).[19]

  • Baseline Measurement: Place the dye-loaded cell suspension in a fluorometer cuvette and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Treatment: Add N,N,N-Trimethyloctadecan-1-aminium iodide to the cuvette at the desired concentration and continue recording the fluorescence signal over time.

  • Interpretation: A rapid and sustained increase in fluorescence intensity upon addition of the compound indicates depolarization of the cytoplasmic membrane.

cluster_prep Shared Preparation cluster_PI Membrane Integrity (PI Assay) cluster_MP Membrane Potential (DiSC3(5) Assay) cluster_Result Interpretation P1 1. Grow Bacteria to Mid-Log Phase P2 2. Wash and Resuspend Cells in Buffer (PBS) P1->P2 PI1 3a. Treat Cells with Compound (+ Untreated Control) P2->PI1 MP1 3b. Load Cells with Voltage-Sensitive Dye (e.g., DiSC3(5)) P2->MP1 PI2 4a. Add Propidium Iodide (PI) PI1->PI2 PI3 5a. Incubate in Dark PI2->PI3 PI4 6a. Measure Red Fluorescence PI3->PI4 PI_Result Increased Fluorescence = Membrane Permeabilized PI4->PI_Result MP2 4b. Record Baseline Fluorescence MP1->MP2 MP3 5b. Add Compound and Continue Recording MP2->MP3 MP_Result Increased Fluorescence = Membrane Depolarized MP3->MP_Result

Caption: Workflow for Mechanistic Assays.

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide stands as a potent antimicrobial agent against gram-positive bacteria, primarily through a mechanism of rapid and irreversible membrane disruption. The protocols detailed in this guide provide a robust framework for quantifying its efficacy through MIC and MBC determination and for substantiating its mechanism of action via functional membrane assays. Rigorous adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel antimicrobial compounds in the drug development pipeline.

References

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N,N,N-Trimethyloctadecan-1-aminium Iodide: A Guide to Formulation of Advanced Cationic Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Role of Cationic Lipids in Modern Pharmaceutics

The landscape of drug delivery is continually evolving, driven by the need to enhance the therapeutic efficacy and safety of novel and existing drug molecules. A significant challenge lies in delivering payloads—especially large, negatively charged molecules like nucleic acids (siRNA, mRNA, pDNA)—across the anionic cell membrane. N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium cationic surfactant, has emerged as a critical enabling excipient in this domain.[1]

Structurally, it possesses a positively charged quaternary ammonium headgroup and a long, 18-carbon alkyl chain (octadecyl), rendering it amphiphilic.[1] This structure allows it to act as a powerful surfactant, self-assembling into supramolecular structures such as liposomes and solid lipid nanoparticles (SLNs).[2] Its primary function in drug delivery is to electrostatically complex with anionic payloads, neutralize their charge, and facilitate their encapsulation and subsequent transport into cells.[1] This guide provides the foundational principles, detailed formulation protocols, and critical characterization techniques for leveraging N,N,N-Trimethyloctadecan-1-aminium iodide in the fabrication of high-performance drug delivery systems.

Physicochemical Profile & Mechanistic Rationale

Understanding the fundamental properties of N,N,N-Trimethyloctadecan-1-aminium iodide is essential for rational formulation design. Its utility is not merely as a bulk material but as a functional excipient whose molecular architecture dictates its performance.

PropertyValueReference
Synonyms Trimethyloctadecylammonium iodide, Stearyltrimethylammonium iodide[1][3]
CAS Number 4292-25-5[4]
Molecular Formula C₂₁H₄₆IN[5]
Molecular Weight 439.5 g/mol [5]
Appearance White to off-white solid[2]
Melting Point 238-241 °C[3]
Key Feature Cationic quaternary ammonium surfactant[2]
Causality of Action: Why It Works

The efficacy of this lipid hinges on three core mechanistic principles:

  • Electrostatic Complexation: The permanent positive charge on the trimethylammonium headgroup serves as an electrostatic anchor for negatively charged molecules. This is the foundational principle for its use in delivering nucleic acids, which possess a highly negative phosphodiester backbone. This complexation neutralizes the charge of the cargo, which is a prerequisite for passive diffusion across the hydrophobic cell membrane.

  • Enhanced Cellular Interaction and Uptake: Eukaryotic cell membranes exhibit a net negative surface charge due to anionic sialic acid residues on glycoproteins and glycolipids. Cationic nanoparticles formulated with N,N,N-Trimethyloctadecan-1-aminium iodide experience favorable electrostatic attraction to the cell surface, promoting adhesion and subsequent uptake via endocytosis.

  • Endosomal Escape: Following endocytosis, the drug delivery vehicle is sequestered within an endosome, which matures into a lysosome where the payload would be degraded. The high density of positive charges from the cationic lipid is hypothesized to facilitate endosomal escape. The "proton sponge" effect suggests that the amine groups buffer the acidic environment of the late endosome, leading to an influx of protons (H⁺) and counter-ions (Cl⁻). This influx causes osmotic swelling and the eventual rupture of the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its biological effect.

cluster_0 Mechanism of Cationic Lipid Action cluster_1 Cellular Interaction & Delivery Lipid Cationic Lipid (e.g., N,N,N-Trimethyloctadecan-1-aminium iodide) Complex Self-Assembled Nanoparticle (Lipoplex) Lipid->Complex Self-Assembly Payload Anionic Payload (e.g., siRNA) Payload->Complex Electrostatic Complexation Cell Target Cell (Net Negative Charge) Complex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytoplasm Cytoplasmic Release of Payload Escape->Cytoplasm A 1. Lipid Dissolution (Cationic Lipid + Helper Lipids in Chloroform/Methanol) B 2. Film Formation (Rotary Evaporation) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Hydration (Add Aqueous Buffer, Hydrate above Lipid Tc) C->D E 5. Downsizing (Extrusion through PC Membranes) D->E F 6. Final Product (Cationic LUVs) E->F

Fig 2: Workflow for liposome preparation by thin-film hydration.
Detailed Experimental Protocol: Thin-Film Hydration
  • Lipid Stock Preparation:

    • Prepare individual stock solutions of N,N,N-Trimethyloctadecan-1-aminium iodide, Cholesterol, and DOPE in a chloroform:methanol (2:1 v/v) solvent mixture at a concentration of 10 mg/mL. Store at -20°C.

  • Lipid Mixing:

    • In a sterile, round-bottom flask, combine the lipid stock solutions to achieve a desired molar ratio (e.g., 50:40:10 of Cationic Lipid:DOPE:Cholesterol). A typical starting point is a total lipid amount of 20 µmol.

    • Rationale: The round-bottom flask ensures the formation of a thin, even lipid film, which is critical for efficient and uniform hydration. [6]

  • Film Formation:

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. Continue until a thin, transparent lipid film is visible on the flask wall.

  • Solvent Removal:

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent, which can be cytotoxic and destabilize the liposomes.

  • Hydration:

    • Warm an appropriate aqueous buffer (e.g., RNase-free HEPES-buffered saline, pH 7.4) to 60-70°C. This temperature must be above the phase transition temperature (Tc) of all lipids in the mixture to ensure proper lipid mobility and vesicle formation. [7] * Add the warm buffer to the dried lipid film to achieve a final total lipid concentration of 1-5 mM.

    • Agitate the flask by hand or on a vortex mixer for 30-60 minutes. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).

  • Extrusion (Downsizing):

    • Assemble a mini-extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration buffer.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membranes into a second syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs). [6]The suspension should become more translucent.

  • Storage:

    • Store the final liposome suspension in a sterile vial at 4°C. For long-term storage, stability must be assessed.

Protocol: Complexation with siRNA
  • Dilution: In separate sterile, RNase-free tubes, dilute the cationic liposome suspension and the siRNA stock solution in the same buffer (e.g., HEPES or Opti-MEM).

  • Mixing: Gently add the diluted siRNA solution to the diluted liposome solution while briefly vortexing or pipetting. Never add the liposomes to the siRNA , as this can lead to large, unstable aggregates.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable lipoplex formation.

  • N/P Ratio: The ratio of the nitrogen atoms (N) in the cationic lipid to the phosphate groups (P) in the siRNA backbone is a critical parameter. It should be optimized for each cell type and application, typically ranging from 3:1 to 10:1. [8]

Self-Validating Characterization
ParameterTechniquePurpose & Expected Outcome
Particle Size & PDI Dynamic Light Scattering (DLS)To confirm size homogeneity. Expect a hydrodynamic diameter of 80-150 nm with a Polydispersity Index (PDI) < 0.2.
Zeta Potential Laser Doppler VelocimetryTo confirm surface charge. Expect a positive value (+20 to +50 mV) indicating successful incorporation of the cationic lipid and stability against aggregation.
Encapsulation Efficiency PicoGreen/RiboGreen AssayTo quantify the amount of siRNA protected within the liposome. Measures fluorescence before and after lysing the liposomes with a detergent. [9]
Lipid Quantification HPLC-CAD or HPLC-ELSDTo confirm the final concentration of the cationic lipid in the formulation. [10][11]

Application Protocol II: Cationic Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a solid lipid core, offering improved stability and more controlled drug release compared to liposomes. [12]In this context, N,N,N-Trimethyloctadecan-1-aminium iodide can be used as a cationic co-surfactant to impart a positive surface charge.

Principle & Rationale

The hot homogenization method involves dispersing a drug-loaded molten lipid phase into a hot aqueous surfactant solution under high-speed stirring, forming a hot oil-in-water nanoemulsion. This pre-emulsion is then subjected to high-pressure homogenization. Subsequent cooling of the nanoemulsion causes the lipid to recrystallize, forming solid nanoparticles. [12]

A 1. Phase Preparation Lipid Phase: Solid Lipid + Drug + Cationic Lipid Aqueous Phase: Surfactant + Water B 2. Heating (Heat both phases above lipid M.P.) A->B C 3. Pre-Emulsion (High-Shear Mixing) B->C D 4. Homogenization (High-Pressure Homogenizer) C->D E 5. Cooling & Solidification (Cool in ice bath) D->E F 6. Final Product (Cationic SLN Suspension) E->F

Fig 3: Workflow for cationic SLN preparation by hot homogenization.
Detailed Experimental Protocol: Hot Homogenization
  • Lipid Phase Preparation:

    • Select a solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO). Weigh the solid lipid, the drug to be encapsulated, and N,N,N-Trimethyloctadecan-1-aminium iodide.

    • Heat the mixture in a beaker to a temperature 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve a primary surfactant (e.g., Poloxamer 188, Tween® 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

    • Rationale: Maintaining both phases at the same temperature prevents premature solidification of the lipid upon mixing.

  • Nanoemulsion Formation:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed stirring (e.g., 8,000-15,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax®).

    • Continue homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (Optional but Recommended):

    • For smaller and more uniform particles, pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.

  • Nanoparticle Solidification:

    • Disperse the resulting hot nanoemulsion in a beaker of cold water (2-4°C) or an ice bath under mild stirring.

    • Rationale: This rapid cooling (shock cooling) causes the lipid droplets to solidify quickly, trapping the drug inside and forming the SLN suspension.

  • Purification:

    • The SLN suspension can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug.

Self-Validating Characterization
ParameterTechniquePurpose & Expected Outcome
Particle Size & PDI Dynamic Light Scattering (DLS)To confirm size. Expect a diameter of 100-300 nm with a PDI < 0.3.
Zeta Potential Laser Doppler VelocimetryTo confirm positive surface charge (e.g., +15 to +40 mV) for stability and cell interaction.
Entrapment Efficiency (EE%) Centrifugation / HPLC / UV-VisTo quantify encapsulated drug. Separate SLNs from the aqueous phase; measure free drug in the supernatant and calculate EE%. Expect >70%.
Drug Loading (DL%) Lyophilization / HPLC / UV-VisTo determine the percentage of drug weight relative to the total nanoparticle weight.
Crystallinity & Polymorphism DSC / X-Ray Diffraction (XRD)Advanced analysis to understand the physical state of the lipid matrix, which affects drug loading and release kinetics.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size / High PDI Insufficient homogenization energy; improper temperature control; lipid/surfactant incompatibility.Increase homogenization speed/time/pressure. Ensure hydration/homogenization occurs above lipid Tc/M.P. Screen different surfactants or concentrations.
Negative or Neutral Zeta Potential Insufficient amount of cationic lipid; charge shielding by other excipients (e.g., PEG).Increase the molar percentage of N,N,N-Trimethyloctadecan-1-aminium iodide. Check for interactions with other formulation components.
Low Encapsulation Efficiency Drug partitioning into the aqueous phase (especially for hydrophilic drugs); drug expulsion during lipid crystallization (SLNs).For SLNs, consider the cold homogenization method for hydrophilic drugs. [13]For liposomes, optimize the drug-to-lipid ratio and hydration buffer pH.
Formulation Instability/Aggregation Low zeta potential (<±20

Conclusion and Future Outlook

N,N,N-Trimethyloctadecan-1-aminium iodide is a versatile and potent cationic lipid for the formulation of non-viral drug delivery systems. Its ability to complex with anionic payloads and interact favorably with cell membranes makes it an invaluable tool, particularly in the burgeoning field of nucleic acid therapeutics. [14][15][16]The protocols provided herein offer a robust starting point for researchers to develop and optimize liposomal and solid lipid nanoparticle formulations. Future innovations will likely focus on integrating this lipid into more complex, multi-component systems featuring stealth agents (e.g., PEGylation) and active targeting ligands to further enhance circulation times and tissue-specific delivery. [17]As with any powerful tool, a thorough understanding of its properties, mechanisms, and safety requirements is paramount to its successful and responsible application in advancing medicine.

References

  • PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide. National Center for Biotechnology Information. Retrieved from [Link]

  • Duan, Y., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies.
  • Tran, T. H., et al. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics. Retrieved from [Link]

  • Carita, A. C., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics. Retrieved from [Link]

  • Shah, B., et al. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. AAPS PharmSciTech.
  • Wheeler, J. J., et al. (1998). Analytical methods for the characterization of cationic lipid-nucleic acid complexes. Analytical Biochemistry. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Development and Characterization of Solid Lipid Nanoparticles Containing Nimesulide. Request PDF. Retrieved from [Link]

  • Genizer. (2023). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • SciSpace. (n.d.). Formulation of solid lipid nanoparticles and their applications. Retrieved from [Link]

  • Yasmin, R., et al. (2021). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Current Pharmaceutical Design. Retrieved from [Link]

  • Laouini, A., et al. (2021). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Journal of Visualized Experiments. Retrieved from [Link]

  • Le, T. H., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Metabolites. Retrieved from [Link]

  • protocols.io. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. Retrieved from [Link]

  • Setten, R. L., et al. (2021). A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics. Nature Biomedical Engineering. Retrieved from [Link]

  • Schroeder, A., et al. (2019). Strategies, Design, and Chemistry in siRNA Delivery Systems. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhang, M. M., et al. (2021). Therapeutic siRNA: state of the art. Signal Transduction and Targeted Therapy. Retrieved from [Link]

Sources

Application Notes and Protocols for DNA Extraction using N,N,N-Trimethyloctadecan-1-aminium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of N,N,N-Trimethyloctadecan-1-aminium iodide, a cationic surfactant, in the extraction of high-quality genomic DNA. While chemically similar to the widely used Cetyltrimethylammonium bromide (CTAB), this protocol is tailored to leverage the specific properties of N,N,N-Trimethyloctadecan-1-aminium iodide for effective cell lysis and DNA precipitation. The following sections will delve into the underlying chemical principles, a detailed step-by-step protocol, and visual aids to ensure successful implementation in a laboratory setting.

Introduction: The Role of Cationic Surfactants in DNA Extraction

The isolation of pure, high-molecular-weight DNA is a foundational step in a myriad of molecular biology applications. The process necessitates the disruption of cell membranes, inactivation of nucleases, and separation of DNA from other cellular components like proteins and polysaccharides. Cationic surfactants, such as N,N,N-Trimethyloctadecan-1-aminium iodide, are instrumental in this process, particularly for challenging sample types like plant tissues.[1][2]

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium compound characterized by a long hydrophobic octadecane tail and a positively charged hydrophilic head group.[3] This amphipathic nature allows it to efficiently solubilize cell membranes and form complexes with DNA.[2][4] Under conditions of low ionic strength, the positively charged headgroup of N,N,N-Trimethyloctadecan-1-aminium iodide interacts with the negatively charged phosphate backbone of DNA, leading to the formation of a DNA-surfactant complex that precipitates out of solution. This selective precipitation is a key step in separating DNA from other cellular contaminants.[5][6]

Mechanism of Action

The DNA extraction process using N,N,N-Trimethyloctadecan-1-aminium iodide can be conceptualized in a few key stages:

  • Cell Lysis: The surfactant disrupts the lipid bilayer of the cell membrane and organellar membranes, releasing the cellular contents.[2]

  • Nuclease Inactivation: The denaturing properties of the surfactant help in inactivating cellular nucleases that could otherwise degrade the DNA.

  • DNA Complexation and Precipitation: In a low-salt environment, the cationic surfactant molecules bind to the DNA, neutralizing its negative charge and causing it to precipitate.

  • Purification: The precipitated DNA-surfactant complex is then separated from the bulk of cellular debris and contaminants. Subsequent washing steps remove the surfactant and other impurities, yielding purified DNA.

Experimental Workflow

The overall workflow for DNA extraction using N,N,N-Trimethyloctadecan-1-aminium iodide is depicted below.

DNA_Extraction_Workflow start Sample Preparation (e.g., Grinding in Liquid N2) lysis Cell Lysis with Extraction Buffer containing N,N,N-Trimethyloctadecan-1-aminium iodide start->lysis Add Extraction Buffer chloroform Chloroform:Isoamyl Alcohol Extraction (Phase Separation) lysis->chloroform Emulsify and Centrifuge precipitation DNA Precipitation with Isopropanol chloroform->precipitation Transfer Aqueous Phase wash Wash DNA Pellet with Ethanol precipitation->wash Pellet DNA resuspend Resuspend Purified DNA in TE Buffer or Water wash->resuspend Dry Pellet end High-Quality DNA resuspend->end

Figure 1: Experimental workflow for DNA extraction.

Detailed Protocol

This protocol is adapted from standard CTAB extraction methods and optimized for the use of N,N,N-Trimethyloctadecan-1-aminium iodide.[7][8][9]

Reagents and Buffers
Reagent/BufferCompositionStorage
Extraction Buffer 2% (w/v) N,N,N-Trimethyloctadecan-1-aminium iodide, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl, 1% (w/v) PVP (Polyvinylpyrrolidone)Room Temperature
Chloroform:Isoamyl Alcohol 24:1 (v/v)Room Temperature (in a fume hood)
Isopropanol (100%) ---Room Temperature
Wash Buffer (70% Ethanol) 70% (v/v) Ethanol in sterile distilled waterRoom Temperature
TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTARoom Temperature

Note: The concentration of N,N,N-Trimethyloctadecan-1-aminium iodide may need to be optimized depending on the sample type (e.g., 2-4%).[8]

Step-by-Step Procedure
  • Sample Preparation:

    • For plant tissues, freeze approximately 100 mg of fresh tissue in liquid nitrogen.[1]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Cell Lysis:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) Extraction Buffer.

    • Vortex briefly to mix.

    • Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes to ensure thorough mixing.[7][8]

  • Phase Separation:

    • Cool the tube to room temperature.

    • Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1).

    • Mix by inverting the tube for 5-10 minutes until a milky emulsion is formed.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[8]

  • DNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface.

    • Add 0.7 volumes (approximately 700 µL) of ice-cold isopropanol.

    • Mix gently by inverting the tube several times until a white, stringy DNA precipitate is visible.

    • Incubate at -20°C for at least 30 minutes to enhance precipitation.[1]

  • DNA Pellet Washing:

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

    • Carefully decant the supernatant.

    • Add 1 mL of 70% ethanol and gently wash the pellet by inverting the tube.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it will be difficult to dissolve.[7]

  • DNA Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile nuclease-free water.

    • Incubate at 65°C for 10 minutes to aid in dissolution.

Quality Control and Troubleshooting

ParameterRecommended ValueTroubleshooting for Poor Results
A260/A280 Ratio 1.8 - 2.0< 1.8: Protein contamination. Repeat chloroform extraction. > 2.0: RNA contamination. Treat with RNase A.
A260/A230 Ratio 2.0 - 2.2< 2.0: Polysaccharide or salt contamination. Re-precipitate DNA.
DNA Integrity High molecular weight band on agarose gelSmeared DNA: Nuclease activity. Ensure proper sample handling and buffer composition.

Conclusion

The protocol outlined above provides a robust method for the extraction of high-quality genomic DNA using N,N,N-Trimethyloctadecan-1-aminium iodide. The principles of this method are well-established through the extensive use of the structurally similar compound, CTAB. By understanding the chemical basis of each step, researchers can effectively troubleshoot and adapt this protocol for a wide variety of sample types, ensuring reliable results for downstream molecular analyses.

References

  • The Coleman Lab. (n.d.). Genomic DNA extraction with CTAB (Cetyl trimethylammonium bromide).
  • protocols.io. (2025). Optimized CTAB DNA extraction for different tissues.
  • Keller, J., & Bancroft, I. (2002). CTAB (Cetyltrimethylammonium bromide) PLANT DNA EXTRACTION (Medium to Large Scale).
  • Zymo Research. (2024). CTAB Protocol for Isolating DNA From Plant Tissues.
  • Genetic Education. (2023). What is the role of Detergents in DNA extraction?
  • EvitaChem. (n.d.). Buy N,N,N-Trimethyloctadecan-1-aminium iodide.
  • Bhattacharya, S. (1997). Interaction of surfactants with DNA. Role of hydrophobicity and surface charge on intercalation and DNA melting. PubMed, 14(1), 33-40.
  • Dias, R. S., et al. (2008). DNA−Cationic Surfactant Interactions Are Different for Double- and Single-Stranded DNA. The Journal of Physical Chemistry B, 112(46), 14446-14452.
  • Gracia, R., et al. (2020). Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency. International Journal of Molecular Sciences, 21(23), 9031.

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Application Notes and Protocols for N,N,N-Trimethyloctadecan-1-aminium iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Quaternary Ammonium Salt

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as stearyltrimethylammonium iodide, is a quaternary ammonium salt characterized by a long C18 alkyl chain (stearyl group), a positively charged nitrogen atom, and an iodide counter-ion.[1] This unique amphiphilic structure, possessing both a large nonpolar tail and a polar head group, underpins its utility in a variety of chemical applications, most notably as a phase-transfer catalyst and a surfactant in organic synthesis.[1] Its ability to facilitate reactions between reagents in immiscible phases makes it a valuable tool for enhancing reaction rates, improving yields, and enabling reactions that would otherwise be impractically slow or require harsh conditions.[1] This document provides a detailed exploration of its applications, mechanisms, and practical protocols for its use in key organic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 4292-25-5[2][3]
Molecular Formula C₂₁H₄₆IN[3]
Molecular Weight 439.5 g/mol [2][3]
Appearance Typically a white or off-white solid
Melting Point 238-241 °C (in Ethanol)[4]
Solubility Poorly soluble in water, soluble in organic solvents

Safety and Handling: N,N,N-Trimethyloctadecan-1-aminium iodide is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[2] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated fume hood is essential.

Core Application: Phase-Transfer Catalysis

The primary role of N,N,N-Trimethyloctadecan-1-aminium iodide in organic synthesis is as a phase-transfer catalyst (PTC).[1] Many organic reactions involve a nucleophile that is soluble in an aqueous phase (e.g., inorganic salts like sodium cyanide or potassium hydroxide) and an organic substrate that is soluble in a nonpolar organic solvent. The immiscibility of these two phases leads to a very slow reaction rate, as the reactants can only interact at the phase interface.

A phase-transfer catalyst overcomes this limitation by transporting the nucleophile from the aqueous phase into the organic phase, where it can readily react with the substrate. The lipophilic long octadecyl chain of N,N,N-Trimethyloctadecan-1-aminium iodide allows the quaternary ammonium cation to be soluble in the organic phase. This cation pairs with the nucleophilic anion from the aqueous phase, forming an ion pair that can traverse the phase boundary.

PTC_Mechanism cluster_aqueous Aqueous Phase Aq_React Nucleophile (Nu⁻) Quat_Nu_Org Q⁺Nu⁻ Aq_React->Quat_Nu_Org Ion Exchange Quat_Iodide_Aq Q⁺I⁻ Na_Nu Na⁺Nu⁻ Na_Nu->Aq_React Dissociation Org_Substrate Organic Substrate (R-X) Product Product (R-Nu) Org_Substrate->Product Quat_X_Org Q⁺X⁻ Org_Substrate->Quat_X_Org Byproduct formation Quat_Nu_Org->Org_Substrate Reaction (SN2) Quat_X_Org->Quat_Iodide_Aq Return to Aqueous Phase

Caption: General mechanism of phase-transfer catalysis.

Application 1: Nucleophilic Substitution Reactions - Synthesis of Alkyl Cyanides

The synthesis of nitriles from alkyl halides is a fundamental C-C bond-forming reaction. Using an inorganic cyanide salt like sodium or potassium cyanide with an alkyl halide in a biphasic system is a classic example where a PTC is highly effective.

Causality of Experimental Choices:

  • Catalyst: N,N,N-Trimethyloctadecan-1-aminium iodide is chosen for its high lipophilicity due to the C18 chain, which enhances its solubility in the organic phase and facilitates the transport of the cyanide anion.

  • Solvent System: A biphasic system of an organic solvent (e.g., toluene or dichloromethane) and water is used. The organic solvent dissolves the alkyl halide, while the aqueous phase dissolves the cyanide salt.

  • Temperature: The reaction is often heated to increase the rate of the Sₙ2 reaction.

Protocol: Synthesis of Benzyl Cyanide

Materials:

  • Benzyl chloride

  • Sodium cyanide (Caution: Highly Toxic!)

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and deionized water to form a concentrated aqueous solution.

  • To this, add a solution of benzyl chloride (1.0 equivalent) in toluene.

  • Add N,N,N-Trimethyloctadecan-1-aminium iodide (0.02-0.05 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure benzyl cyanide.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. When using a solid base like potassium hydroxide to deprotonate an alcohol, a PTC such as N,N,N-Trimethyloctadecan-1-aminium iodide can be employed to facilitate the reaction in a solid-liquid or liquid-liquid system.

Causality of Experimental Choices:

  • Base: A strong base like potassium hydroxide is used to deprotonate the alcohol, forming the more nucleophilic alkoxide.

  • Catalyst: The quaternary ammonium salt pairs with the alkoxide, rendering it soluble in the organic phase where it can react with the alkyl halide. The long alkyl chain of stearyltrimethylammonium iodide is advantageous for solubilizing the ion pair in less polar organic solvents.

  • Alkyl Halide: Primary alkyl halides are preferred to minimize competing elimination reactions.

Protocol: Synthesis of n-Butyl Phenyl Ether

Materials:

  • Phenol

  • 1-Bromobutane

  • Potassium hydroxide (solid pellets)

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 equivalent), toluene, and N,N,N-Trimethyloctadecan-1-aminium iodide (0.05 equivalents).

  • Add finely ground potassium hydroxide (1.5 equivalents) to the mixture.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain n-butyl phenyl ether.

Williamson_Ether_Synthesis_Workflow A 1. Mix Phenol, Toluene, and Catalyst B 2. Add Solid KOH A->B C 3. Stir at Room Temperature B->C D 4. Add 1-Bromobutane C->D E 5. Heat to Reflux D->E F 6. Monitor by TLC E->F G 7. Work-up (Water Wash, Extraction) F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Experimental workflow for Williamson ether synthesis.

Application 3: Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene.[5] Strong bases are required for this transformation. In a biphasic system, a PTC can facilitate the transfer of the base (e.g., hydroxide ions) into the organic phase to promote the elimination reaction.

Causality of Experimental Choices:

  • Base: A concentrated aqueous solution of a strong base like sodium or potassium hydroxide is used.

  • Catalyst: N,N,N-Trimethyloctadecan-1-aminium iodide transports the hydroxide ion into the organic phase, where it can act as a base to deprotonate the alkyl halide, initiating the E2 elimination pathway.

  • Substrate: Alkyl halides that can form a stable alkene are suitable substrates. The reaction is often favored for secondary and tertiary alkyl halides where Sₙ2 substitution is less favorable.

Protocol: Synthesis of an Alkene from an Alkyl Halide

Materials:

  • Alkyl halide (e.g., 2-bromooctane)

  • Concentrated sodium hydroxide solution (50% w/w)

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • An inert organic solvent (e.g., hexane)

Procedure:

  • In a round-bottom flask with a reflux condenser and a mechanical stirrer, combine the alkyl halide (1.0 equivalent) and the organic solvent.

  • Add the N,N,N-Trimethyloctadecan-1-aminium iodide (0.03 equivalents).

  • With vigorous stirring, add the concentrated sodium hydroxide solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the disappearance of the starting material by GC or TLC.

  • After completion, cool the reaction, separate the organic layer, and wash it with water until neutral.

  • Dry the organic phase over a drying agent, filter, and remove the solvent.

  • The resulting alkene can be purified by distillation.

Emerging Applications

Beyond its well-established role in phase-transfer catalysis, the unique properties of N,N,N-Trimethyloctadecan-1-aminium iodide have led to its exploration in other areas of chemical synthesis.

Template in Nanoparticle Synthesis

The surfactant nature of N,N,N-Trimethyloctadecan-1-aminium iodide makes it a useful templating or capping agent in the synthesis of nanoparticles.[6] Its long alkyl chain can form a stabilizing layer around the growing nanoparticle, preventing aggregation and controlling its size and shape. The iodide ion can also play a role in the synthesis of gold nanoparticles by influencing the reduction potential and surface passivation.[7][8]

Mechanism of Stabilization:

The quaternary ammonium head group can electrostatically interact with the surface of the nanoparticle, while the long, hydrophobic octadecyl tails extend into the solvent, providing steric hindrance that prevents the particles from coming into close contact and agglomerating.

Caption: Stabilization of a nanoparticle by N,N,N-Trimethyloctadecan-1-aminium iodide.

Role in Emulsion Polymerization

As a cationic surfactant, N,N,N-Trimethyloctadecan-1-aminium iodide can be used as an emulsifier in emulsion polymerization. It can stabilize the monomer droplets in the aqueous phase, allowing for the formation of a stable latex. The positively charged head groups will be oriented towards the aqueous phase, while the hydrophobic tails will be in the monomer droplets. This creates micelles where polymerization can be initiated.

Conclusion

N,N,N-Trimethyloctadecan-1-aminium iodide is a highly effective and versatile reagent in organic synthesis. Its primary application as a phase-transfer catalyst in nucleophilic substitution and elimination reactions is well-documented, offering milder reaction conditions and improved efficiency. Its surfactant properties also open up applications in materials science, such as in the templated synthesis of nanoparticles and as an emulsifier in polymerization. A comprehensive understanding of its properties, mechanism of action, and appropriate handling procedures will enable researchers and drug development professionals to fully leverage its synthetic potential.

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  • ResearchGate. (n.d.). Preparation of isocyanides by (A) the reaction of silver cyanide with.... [Link]

  • Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

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N,N,N-Trimethyloctadecan-1-aminium iodide as a cationic surfactant in emulsion polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

N,N,N-Trimethyloctadecan-1-aminium Iodide: A Cationic Surfactant for Emulsion Polymerization

Abstract

This technical guide provides a comprehensive overview of N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium-based cationic surfactant, and its application in emulsion polymerization. We delve into the fundamental mechanisms by which this surfactant stabilizes polymer latexes, offering detailed, field-proven protocols for its use. This document is designed for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical methodologies required to leverage this surfactant for the synthesis of cationic polymer nanoparticles. Key sections include an exploration of the surfactant's physicochemical properties, a step-by-step protocol for a model polymerization of styrene, methods for latex characterization, and a troubleshooting guide.

Introduction: The Role of Cationic Surfactants in Emulsion Polymerization

Emulsion polymerization is a versatile technique used to produce a wide range of commercially important polymers, such as acrylics, nitrile rubber, and PVC.[1] The process typically involves dispersing a water-insoluble monomer in an aqueous phase with the aid of a surfactant, creating a stable emulsion.[1][2] While anionic and non-ionic surfactants are commonly employed, cationic surfactants offer unique advantages for specific applications.[2]

Cationic surfactants, characterized by a positively charged hydrophilic head group, are principally quaternary ammonium compounds.[3] N,N,N-Trimethyloctadecan-1-aminium iodide (also known as Stearyltrimethylammonium iodide) is a representative member of this class, featuring a long C18 alkyl chain (the hydrophobic tail) and a positively charged trimethylammonium head group.[4][5] This structure allows it to adsorb at the oil-water interface, reducing surface tension and facilitating the formation of stable monomer droplets and polymer particles.[6] The resulting polymer latex particles possess a positive surface charge, which is desirable in applications requiring adhesion to negatively charged substrates, such as in coatings, primers, textiles, and advanced drug or nucleic acid delivery systems.[3][7][8]

Mechanism of Stabilization

In cationic emulsion polymerization, N,N,N-Trimethyloctadecan-1-aminium iodide plays a critical role in both particle nucleation and stabilization. The process can be understood in the following stages:

  • Micelle Formation: At concentrations above its Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles in the aqueous phase.[9] A small amount of the monomer becomes solubilized within the hydrophobic core of these micelles.

  • Particle Nucleation: A water-soluble initiator decomposes to form free radicals. These radicals react with monomer molecules dissolved in the aqueous phase or within the micelles to initiate polymerization.[2]

  • Particle Growth & Stabilization: As the polymer chain grows within the micelle, it forms a nascent polymer particle. The N,N,N-Trimethyloctadecan-1-aminium iodide molecules adsorb onto the surface of these growing particles. The hydrophobic C18 tails anchor into the polymer core, while the positively charged trimethylammonium heads orient towards the aqueous phase. This creates a positive surface charge that provides colloidal stability through electrostatic repulsion, preventing the particles from coagulating.[6][10] Monomer diffuses from the larger monomer droplets through the water to the growing polymer particles, sustaining the polymerization.[1]

G cluster_1 Monomer Droplet (Reservoir) Monomer_aq Monomer (Slightly Soluble) Micelle Micelle Monomer Core Monomer_aq->Micelle:core Enters Micelle Particle Growing Polymer Particle (M-M-M•) Adsorbed Cationic Surfactant Layer (+) Monomer_aq->Particle Propagation Initiator Initiator (I) e.g., AAPH Radical Radical (R•) Initiator->Radical Decomposition (Heat) Radical->Monomer_aq Initiation Surfactant_aq Free Cationic Surfactant Surfactant_aq->Particle:surface Adsorption & Stabilization Micelle->Particle Nucleation & Growth Monomer_droplet Monomer Monomer_droplet->Monomer_aq Diffusion

Caption: Mechanism of cationic emulsion polymerization.

Physicochemical Properties & Key Parameters

Understanding the properties of N,N,N-Trimethyloctadecan-1-aminium iodide is essential for designing a successful polymerization.

PropertyValueReference
Chemical Name N,N,N-Trimethyloctadecan-1-aminium iodide[11]
Synonyms Stearyltrimethylammonium iodide, Trimethyloctadecylammonium iodide[5]
CAS Number 4292-25-5[4]
Molecular Formula C₂₁H₄₆IN[11]
Molecular Weight 439.5 g/mol [11]
Appearance Solid[5]
Melting Point 238-241 °C[5]
Critical Micelle Conc. (CMC) Dependent on temperature and ionic strength; must be determined experimentally.[9]
The Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles, a prerequisite for particle nucleation in classical emulsion polymerization.[9] Operating above the CMC ensures a sufficient number of nucleation sites.[12] The CMC is highly dependent on factors like temperature and the presence of electrolytes.[9] Therefore, it is crucial to determine the CMC under the specific conditions of your planned experiment.

Experimental Protocols

Safety Note: N,N,N-Trimethyloctadecan-1-aminium iodide is harmful if swallowed and can cause skin and eye irritation.[4][13] Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 4.1: Determination of CMC via Fluorescence Spectroscopy

This protocol uses a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of micelles. The resulting change in the fluorescence spectrum can be used to determine the CMC.

Materials:

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Pyrene

  • Deionized (DI) water

  • Acetone (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a Stock Pyrene Solution: Dissolve a small amount of pyrene in acetone to make a ~1x10⁻³ M stock solution.

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of N,N,N-Trimethyloctadecan-1-aminium iodide with concentrations spanning the expected CMC range (e.g., from 1x10⁻⁶ M to 1x10⁻² M).

  • Add Pyrene Probe: To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is ~1x10⁻⁶ M. Ensure the volume of acetone added is minimal (<0.1% of total volume) to avoid affecting the CMC.

  • Equilibrate: Allow the solutions to equilibrate for at least 2 hours in the dark.

  • Measure Fluorescence: Set the excitation wavelength of the fluorometer to 335 nm. Record the emission spectra from 350 nm to 450 nm for each sample.

  • Analyze Data: Note the intensity of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively). Plot the intensity ratio (I₁/I₃) as a function of the logarithm of the surfactant concentration.

  • Determine CMC: The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, where a sharp decrease in the I₁/I₃ ratio indicates the formation of micelles and the partitioning of pyrene into a nonpolar environment.

Protocol 4.2: Emulsion Polymerization of Styrene

This protocol provides a representative method for the polymerization of styrene using N,N,N-Trimethyloctadecan-1-aminium iodide as the sole emulsifier. A cationic initiator is chosen to avoid electrostatic precipitation with the surfactant.

Materials & Equipment:

  • Styrene (inhibitor removed by passing through an alumina column)

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) or another suitable cationic initiator.[14]

  • Deionized (DI) water

  • Nitrogen gas supply

  • Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating mantle or oil bath with temperature control.[15]

Procedure:

  • Reactor Setup: Assemble the reaction flask and purge with nitrogen for 30 minutes to remove oxygen, which inhibits free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Prepare Aqueous Phase: In a separate beaker, dissolve the desired amount of N,N,N-Trimethyloctadecan-1-aminium iodide (e.g., 1-3 wt% based on monomer) in DI water. This concentration should be well above the predetermined CMC.

  • Charge the Reactor: Transfer the aqueous surfactant solution to the reaction flask. Begin stirring at a constant rate (e.g., 200-300 RPM) to ensure good mixing.

  • Add Monomer: Add the purified styrene monomer to the reactor. A stable, milky-white emulsion should form.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 70°C for AAPH). Allow the temperature to stabilize.

  • Initiation: Dissolve the AAPH initiator in a small amount of DI water and inject it into the reactor to start the polymerization.[15]

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 4-6 hours). Monitor the reaction temperature, as polymerization is exothermic.

  • Cooling & Collection: After the reaction period, cool the reactor to room temperature. The final product is a stable cationic polystyrene latex.

G start Start setup 1. Assemble & Purge Reactor with Nitrogen start->setup prepare_aq 2. Dissolve Surfactant in DI Water setup->prepare_aq charge_reactor 3. Charge Reactor with Aqueous Phase & Styrene prepare_aq->charge_reactor heat 4. Heat to 70°C under Stirring charge_reactor->heat initiate 5. Inject Aqueous Initiator Solution (AAPH) heat->initiate react 6. Polymerize for 4-6 hours (Maintain Temp. & N2) initiate->react end_process 7. Cool to Room Temp. & Collect Latex react->end_process finish End end_process->finish

Caption: Experimental workflow for emulsion polymerization.

Latex Characterization

After synthesis, the polymer latex should be characterized to validate the success of the protocol.

ParameterMethodExpected Outcome / Rationale
Polymer Conversion GravimetryDry a known mass of latex to a constant weight and compare it to the initial monomer mass. High conversion (>90%) is expected.
Particle Size & Distribution Dynamic Light Scattering (DLS)Provides the hydrodynamic diameter and Polydispersity Index (PDI). A narrow distribution (PDI < 0.1) is often desired. Particle size can be tuned by adjusting surfactant and initiator concentrations.[16][17]
Particle Morphology Transmission Electron Microscopy (TEM)Visual confirmation of spherical particle shape and size.
Surface Charge Zeta Potential MeasurementShould confirm a positive surface charge, indicating successful stabilization by the cationic surfactant.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Early Coagulation / Instability - Surfactant concentration is too low (below CMC).- Incompatible initiator (e.g., anionic initiator like KPS) causing precipitation.- High ionic strength from salts or buffers.[18]- Increase surfactant concentration.- Ensure a cationic or neutral initiator is used.- Minimize the use of additional electrolytes.
Low Monomer Conversion - Presence of oxygen.- Insufficient initiator concentration or decomposition.- Reaction temperature too low.- Ensure thorough and continuous nitrogen purging.- Increase initiator amount or reaction temperature.- Extend reaction time.
Broad Particle Size Distribution - Inconsistent stirring or temperature.- Prolonged nucleation phase.- Maintain constant stirring and stable temperature.- Increase initiator concentration to shorten the nucleation period.[17]
Formation of Two Phases (Oil/Water) - Insufficient surfactant to emulsify the monomer.- Increase the surfactant-to-monomer ratio. Ensure vigorous stirring during emulsification.

References

  • EvitaChem. N,N,N-Trimethyloctadecan-1-aminium iodide Synthesis and Properties.
  • chemBlink. N,N,N-Trimethyloctadecan-1-aminium iodide [CAS# 4292-25-5].
  • Polymer Properties Database. What Is Cationic Polyacrylamide Emulsion?
  • Gellner Industrial, LLC.
  • MDPI.
  • Acta Chimica et Pharmaceutica Indica.
  • MDPI Encyclopedia.
  • Plastics Engineering.
  • ResearchGate. Particle size distribution control in emulsion polymerization. [Link]

  • ResearchGate. The role of cationic monomers in emulsion polymerization. [Link]

  • Wikipedia. Critical micelle concentration. [Link]

  • Achmem. N,N,N-Trimethyloctadecan-1-aminium iodide.
  • PubChem. N,N,N-Trimethyloctadecan-1-aminium iodide. [Link]

  • ECHEMI. 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1).
  • Taylor & Francis. Cationic surfactants – Knowledge and References.
  • Sigma-Aldrich. N,N,N-Trimethyloctadecan-1-aminium iodide | 4292-25-5.
  • Nature. Stability of the emulsion during the injection of anionic and cationic surfactants in the presence of various salts. [Link]

  • Agilent. Rapid Critical Micelle Concentration (CMC)
  • YouTube. #009: Emulsion Polymerization - Making Polymer Nanoparticles. [Link]

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Role of N,N,N-Trimethyloctadecan-1-aminium iodide in preventing microbial biofilm formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Role of N,N,N-Trimethyloctadecan-1-aminium iodide in Preventing Microbial Biofilm Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Microbial Biofilms and the Potential of Quaternary Ammonium Compounds

Microbial biofilms are structured communities of microorganisms encased within a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] These complex biological systems are a significant concern in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system.[1] The protective EPS matrix acts as a diffusion barrier, shielding the embedded bacteria and contributing to persistent infections and contamination.

Quaternary ammonium compounds (QACs) are cationic surfactants known for their broad-spectrum antimicrobial activity.[2][3] Their unique amphiphilic structure, featuring a positively charged nitrogen head group and a long hydrophobic alkyl tail, allows them to interact with and disrupt microbial membranes.[4] N,N,N-Trimethyloctadecan-1-aminium iodide, a member of the QAC family, presents a promising avenue for anti-biofilm research due to these structural characteristics.[2] This guide provides a detailed exploration of its mechanism of action and comprehensive protocols for evaluating its efficacy in preventing and eradicating bacterial biofilms.

Physicochemical Properties and Mechanism of Action

N,N,N-Trimethyloctadecan-1-aminium iodide (also known as Trimethylstearylammonium iodide) is a cationic surfactant with a molecular formula of C21H46IN.[5][6] Its efficacy as an anti-biofilm agent is rooted in its molecular architecture.

Proposed Mechanism of Action: The anti-biofilm activity of QACs like N,N,N-Trimethyloctadecan-1-aminium iodide is a multi-step process targeting both the bacterial cells and the protective matrix:

  • Electrostatic Adsorption: The positively charged quaternary ammonium head group is electrostatically attracted to the predominantly negatively charged components of the bacterial cell surface and the EPS matrix (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria, and extracellular DNA).[3]

  • Hydrophobic Interaction and Membrane Disruption: The long C18 hydrophobic tail penetrates the lipid bilayer of the bacterial cell membrane.[4] This insertion disrupts the membrane's structural integrity, leading to the leakage of essential cytoplasmic contents and ultimately, cell lysis.[3][4]

  • Matrix Degradation: The surfactant properties of the QAC can help to destabilize the non-covalent interactions within the EPS matrix, weakening its structure and promoting the dispersal of the biofilm.[3]

Figure 1: Proposed Mechanism of Action of N,N,N-Trimethyloctadecan-1-aminium iodide cluster_0 Biofilm Environment cluster_1 QAC Molecule cluster_2 Disruption Phase Bacterium Bacterial Cell (Negative Surface Charge) Disrupted_Membrane Disrupted Cell Membrane (Leakage) Bacterium->Disrupted_Membrane 3. Membrane Destabilization EPS EPS Matrix (Anionic Components) Dispersed_EPS Weakened EPS Matrix EPS->Dispersed_EPS 4. Matrix Dispersal QAC Cationic Head (+ Charge) Hydrophobic C18 Tail QAC:head->Bacterium 1. Electrostatic Attraction QAC:tail->Bacterium 2. Hydrophobic Insertion QAC:head->EPS Figure 2: Experimental Workflow for Anti-Biofilm Assays cluster_MBIC MBIC Assay cluster_MBEC MBEC Assay Prep Bacterial Culture Preparation Incubate_MBIC Inoculate & Incubate (Biofilm Formation) Prep->Incubate_MBIC Preform Pre-form Biofilm (24-48h Incubation) Prep->Preform Dilute Compound Serial Dilution Dilute->Incubate_MBIC Treat_MBEC Treat with Compound Dilute->Treat_MBEC Stain_MBIC Crystal Violet Staining Incubate_MBIC->Stain_MBIC Quantify_MBIC Solubilize & Measure Absorbance (OD590) Stain_MBIC->Quantify_MBIC Analysis Data Analysis (Determine MBIC/MBEC) Quantify_MBIC->Analysis Preform->Treat_MBEC Stain_MBEC Crystal Violet Staining Treat_MBEC->Stain_MBEC Quantify_MBEC Solubilize & Measure Absorbance (OD590) Stain_MBEC->Quantify_MBEC Quantify_MBEC->Analysis

Caption: Experimental Workflow for Anti-Biofilm Assays.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This assay determines the concentration of N,N,N-Trimethyloctadecan-1-aminium iodide required to inhibit initial biofilm formation. [1][7]The crystal violet (CV) staining method is used to quantify the total biofilm biomass. [8][9] Materials:

  • N,N,N-Trimethyloctadecan-1-aminium iodide

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Test bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid in water or 95% Ethanol

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium. Incubate overnight at 37°C with agitation. [10]Adjust the culture with fresh medium to an optical density (OD600) of 0.05-0.1 (corresponds to ~1x10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of N,N,N-Trimethyloctadecan-1-aminium iodide in a suitable solvent (e.g., sterile deionized water or DMSO). Perform two-fold serial dilutions in the growth medium directly in the 96-well plate to achieve a range of desired final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the serially diluted compound to the wells.

    • Add 100 µL of the adjusted bacterial culture to each well.

    • Controls are critical:

      • Positive Control: 100 µL medium + 100 µL bacterial culture (biofilm growth without compound).

      • Negative Control: 200 µL sterile medium only (no bacteria, checks for sterility and background stain).

      • Vehicle Control: 100 µL medium with solvent + 100 µL bacterial culture (to rule out solvent effects).

    • Incubate the plate under static conditions for 24-48 hours at 37°C. [10]

  • Crystal Violet Staining:

    • Gently discard the planktonic (non-adherent) cells by inverting the plate and shaking off the liquid. [9] * Wash each well twice with 200 µL of sterile PBS to remove remaining non-adherent bacteria. Be gentle to avoid dislodging the biofilm. [9] * Dry the plate by inverting it on a paper towel for 15-20 minutes. [9] * Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [8][10] * Remove the CV solution and wash the plate thoroughly with water until the runoff is clear. [8]

  • Quantification:

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. [10]Incubate for 10-15 minutes with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. [1] * Measure the absorbance at 590 nm (OD590) using a microplate reader. [8] Data Analysis: The MBIC is defined as the lowest concentration of the compound showing a significant reduction in absorbance compared to the positive control. The percentage of biofilm inhibition can be calculated as:

% Inhibition = [ (OD_Control - OD_Test) / OD_Control ] * 100

Protocol 2: Eradication of Pre-Formed Biofilms (MBEC Assay)

This protocol assesses the ability of the compound to disrupt and kill bacteria within an established biofilm.

Procedure:

  • Biofilm Formation: Prepare and inoculate a 96-well plate with the bacterial culture as described in Protocol 1 (Steps 1 and 3), but without adding the compound. Incubate for 24 hours at 37°C to allow a mature biofilm to form.

  • Compound Treatment:

    • After incubation, remove the planktonic cells and wash the wells twice with sterile PBS.

    • Prepare serial dilutions of N,N,N-Trimethyloctadecan-1-aminium iodide in fresh medium and add 200 µL to the wells containing the pre-formed biofilms.

    • Include a positive control (fresh medium without compound) and a negative control (medium only).

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification: Following the treatment incubation, quantify the remaining biofilm biomass using the Crystal Violet Staining and Quantification steps from Protocol 1 (Steps 4 and 5).

Data Analysis: The MBEC is the lowest concentration that results in a significant reduction in the biomass of the pre-formed biofilm compared to the untreated control.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. This allows for easy comparison across different concentrations.

Concentration (µg/mL)Mean OD590 ± SD (MBIC Assay)Biofilm Inhibition (%)Mean OD590 ± SD (MBEC Assay)Biofilm Eradication (%)
Positive Control 1.25 ± 0.080%1.31 ± 0.110%
1 1.18 ± 0.095.6%1.25 ± 0.104.6%
2 1.05 ± 0.1116.0%1.19 ± 0.099.2%
4 0.88 ± 0.0729.6%1.10 ± 0.1216.0%
8 0.54 ± 0.0556.8%0.95 ± 0.0827.5%
16 0.21 ± 0.0383.2% 0.68 ± 0.0648.1%
32 0.09 ± 0.0292.8% 0.35 ± 0.0473.3%
64 0.06 ± 0.0195.2% 0.15 ± 0.0388.5%
Negative Control 0.05 ± 0.01-0.05 ± 0.01-

Data are hypothetical and for illustrative purposes only.

From this example data, the MBIC would be considered 16 µg/mL, as it is the lowest concentration to achieve >80% inhibition. The MBEC would be 64 µg/mL, the concentration required for >80% eradication. It is common for the MBEC to be significantly higher than the MBIC, highlighting the increased tolerance of mature biofilms. [11]

Protocol 3: Visualization of Biofilm Architecture with Confocal Laser Scanning Microscopy (CLSM)

CLSM provides qualitative and quantitative information on the three-dimensional structure of the biofilm and cell viability after treatment. [12][13] Materials:

  • Glass-bottom dishes or multi-well plates

  • Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth: Grow biofilms directly on glass-bottom dishes as described in the previous protocols, treating them with N,N,N-Trimethyloctadecan-1-aminium iodide at sub-MBIC, MBIC, and MBEC concentrations.

  • Staining: After the incubation/treatment period, gently wash the biofilms with PBS. Add a solution containing a combination of live/dead stains (e.g., SYTO 9 stains live cells green, Propidium Iodide stains dead cells red). Incubate in the dark as per the manufacturer's instructions.

  • Imaging:

    • Wash away excess stain.

    • Image the biofilm using a CLSM system, acquiring Z-stacks (a series of images at different focal planes) to reconstruct the 3D architecture. [12] * Use appropriate laser lines and emission filters for the selected dyes.

Data Analysis: CLSM allows for the visualization of treatment effects. In untreated controls, a thick, dense biofilm with predominantly live (green) cells is expected. In treated samples, a reduction in biofilm thickness, altered architecture, and an increase in dead (red) cells would indicate effective anti-biofilm activity. [13]

Safety and Handling

N,N,N-Trimethyloctadecan-1-aminium iodide is classified as harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage. [5][6]Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Azeredo, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2015). Biofilm-Eradicating Properties of Quaternary Ammonium Amphiphiles: Simple Mimics of Antimicrobial Peptides. Available at: [Link]

  • iGEM. General Biofilm Assay Protocol. Available at: [Link]

  • Jennings, L. K., et al. (2014). Biofilm-eradicating properties of quaternary ammonium amphiphiles: simple mimics of antimicrobial peptides. ChemMedChem, 9(10), 2253-2259. Available at: [Link]

  • Creative Biolabs. Confocal Laser Scanning Microscopy for Biofilm Assay. Available at: [Link]

  • Wilson, C. (2016). Schematic crystal violet assay on biofilms in a microtiter plate. ResearchGate. Available at: [Link]

  • Haney, E. F., et al. (2018). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. Available at: [Link]

  • Neu, T. R., & Woelfl, S. (2017). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Microscopy Research and Technique, 80(6), 570-587. Available at: [Link]

  • Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. JoVE. Available at: [Link]

  • Miquel Guennoc, C., et al. (2022). Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. JoVE. Available at: [Link]

  • Bio-protocol. (2026). Biofilm analysis by confocal laser scanning microscopy. Available at: [Link]

  • Oleksy-Sobczak, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. Available at: [Link]

  • Billings, N., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology. Available at: [Link]

  • Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Walsh Medical Media. Available at: [Link]

  • Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. ResearchGate. Available at: [Link]

  • American Society for Microbiology. (n.d.). Copper and Quaternary Ammonium Cations Exert Synergistic Bactericidal and Antibiofilm Activity against Pseudomonas aeruginosa. Available at: [Link]

  • Crismaru, M. (n.d.). Mechanisms of antimicrobial actions of quaternary ammonium compounds. University of Groningen. Available at: [Link]

  • PubChem. N,N,N-Trimethyloctadecan-1-aminium iodide. Available at: [Link]

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Application Note & Protocol: Leveraging N,N,N-Trimethyloctadecan-1-aminium iodide for the Synthesis of High-Performance Anion-Exchange Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of N,N,N-Trimethyloctadecan-1-aminium iodide in the preparation of strong base anion-exchange resins. The document elucidates the underlying chemical principles, provides detailed, field-tested protocols for both the synthesis of the quaternary ammonium salt and its subsequent immobilization onto a polymer matrix. Furthermore, it outlines rigorous methods for the characterization of the final resin, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Quaternary Ammonium-Functionalized Resins

Ion-exchange resins are indispensable tools in modern chemistry and biotechnology, facilitating the separation and purification of ionic species from complex mixtures.[1][2] The functional core of these materials is the immobilized ionic group on a solid polymer support.[3] Strong base anion-exchange resins, which are effective over a wide pH range, typically feature quaternary ammonium groups as their functional sites.[4]

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt distinguished by its long C18 alkyl chain (octadecyl group).[5] This lipophilic tail imparts unique properties to the resulting resin, influencing its interaction with both the polymer matrix and the target analytes. The incorporation of such long-chain quaternary ammonium salts can enhance the resin's performance in specific applications, such as the separation of large biomolecules or in phase-transfer catalysis.[5] This guide details the synthesis of this functional molecule and its application in creating a bespoke anion-exchange resin.

Synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved through the exhaustive methylation of octadecan-1-amine (stearylamine) with an excess of methyl iodide. This reaction, a series of nucleophilic substitutions (SN2), progressively methylates the primary amine to a quaternary ammonium salt.[6]

Reaction Mechanism

The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, displacing the iodide ion. This process repeats until the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge. A weak base is often used to neutralize the hydroiodide salt formed at each intermediate step, freeing the amine for subsequent methylation.

Synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide cluster_0 Exhaustive Methylation amine Octadecan-1-amine (C18H37NH2) sec_amine N-Methyloctadecan-1-amine amine->sec_amine + CH3I - HI meI Methyl Iodide (CH3I) cluster_0 cluster_0 meI->cluster_0 Excess base Weak Base (e.g., NaHCO3) base->cluster_0 Neutralizes HI tert_amine N,N-Dimethyloctadecan-1-amine sec_amine->tert_amine + CH3I - HI product N,N,N-Trimethyloctadecan-1-aminium iodide (C18H37N(CH3)3+I-) tert_amine->product + CH3I

Caption: Synthesis pathway of N,N,N-Trimethyloctadecan-1-aminium iodide.

Protocol for Synthesis

This protocol details the synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide from octadecan-1-amine.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Octadecan-1-amine269.5126.95 g0.1
Methyl Iodide141.9463.87 g (28 mL)0.45
Sodium Bicarbonate84.0125.2 g0.3
Methanol-250 mL-
Diethyl Ether-500 mL-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 500 mL three-neck flask, dissolve 26.95 g of octadecan-1-amine and 25.2 g of sodium bicarbonate in 250 mL of methanol. Equip the flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Addition of Methyl Iodide: While stirring the mixture at room temperature, add 28 mL of methyl iodide dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 65°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture using a Buchner funnel to remove the sodium bicarbonate and sodium iodide precipitate.

  • Purification: Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator. The resulting crude product will be a solid or viscous oil.

  • Recrystallization: To purify the product, wash the crude solid with 200 mL of cold diethyl ether to remove any unreacted starting material and less polar byproducts. Filter the solid and dry under vacuum. For higher purity, recrystallization from a solvent system like ethanol/ether may be performed.

  • Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Preparation of Anion-Exchange Resin

The synthesized N,N,N-Trimethyloctadecan-1-aminium iodide can be immobilized onto a pre-functionalized polymer support, such as chloromethylated polystyrene-divinylbenzene (PS-DVB) beads, to create a strong base anion-exchange resin.

Immobilization Workflow

The immobilization occurs via a nucleophilic substitution reaction, where the iodide salt is either directly used or first converted to its hydroxide or alkoxide form to react with the chloromethyl groups on the polymer backbone. For simplicity, this protocol will focus on the direct reaction, which may require more forcing conditions.

Immobilization Workflow polymer Chloromethylated PS-DVB Beads mixing Mixing and Swelling polymer->mixing quat_salt N,N,N-Trimethyloctadecan-1- aminium iodide quat_salt->mixing solvent Solvent (e.g., DMF) solvent->mixing reaction Heating and Reaction (Nucleophilic Substitution) mixing->reaction Heat washing Washing and Purification reaction->washing Cool resin Functionalized Anion- Exchange Resin washing->resin

Caption: Workflow for immobilizing the quaternary ammonium salt on a polymer support.

Protocol for Resin Preparation

Materials & Reagents:

ReagentDescriptionQuantity
Chloromethylated PS-DVB beads1% DVB cross-linked, 1.0 meq/g Cl capacity20 g
N,N,N-Trimethyloctadecan-1-aminium iodideSynthesized as per Section 2.213.2 g (0.03 mol)
N,N-Dimethylformamide (DMF)Anhydrous200 mL
MethanolACS Grade500 mL
Deionized WaterHigh purity1 L

Procedure:

  • Polymer Swelling: Place 20 g of chloromethylated PS-DVB beads into a 500 mL round-bottom flask. Add 100 mL of DMF and allow the beads to swell for at least 2 hours with gentle agitation.

  • Reagent Addition: Dissolve 13.2 g of N,N,N-Trimethyloctadecan-1-aminium iodide in 100 mL of DMF. Add this solution to the swollen polymer beads.

  • Reaction: Heat the mixture to 80-90°C and maintain for 48 hours with continuous stirring. This ensures the substitution reaction proceeds to completion.

  • Washing: After the reaction, cool the mixture to room temperature. Decant the DMF solution. Wash the resin beads sequentially with:

    • 200 mL of DMF

    • 200 mL of methanol

    • 500 mL of deionized water Repeat the water wash until the filtrate is neutral and free of iodide ions (test with AgNO₃ solution).

  • Storage: The prepared resin can be stored in deionized water at 4°C.

Characterization of the Anion-Exchange Resin

The performance of the synthesized resin is determined by its physical and chemical properties, most importantly its ion-exchange capacity (IEC).[7]

Protocol for Determining Ion-Exchange Capacity

This protocol uses a standard titration method to determine the total IEC of the resin in the chloride form.

Procedure:

  • Resin Preparation: Take approximately 2 g of the synthesized resin (in iodide form) and wash it thoroughly with deionized water.

  • Conversion to Chloride Form: Pass 200 mL of 1 M NaCl solution through the resin packed in a small column. This will replace the iodide ions with chloride ions. Wash the resin with deionized water until the eluate is free of chloride ions (test with AgNO₃).

  • Drying: Dry the resin in a vacuum oven at 60°C to a constant weight.

  • Elution: Accurately weigh about 1 g of the dry resin (in Cl⁻ form) and place it in a column or beaker. Elute the chloride ions by passing 200 mL of 1 M NaNO₃ solution through the resin. Collect the eluate quantitatively.

  • Titration: Titrate the collected eluate with a standardized 0.1 M AgNO₃ solution using potassium chromate as an indicator. The endpoint is the formation of a reddish-brown precipitate.

  • Calculation: The IEC is calculated using the following formula:

    IEC (meq/g) = (VAgNO₃ × MAgNO₃) / Wresin

    Where:

    • VAgNO₃ is the volume of AgNO₃ solution used in mL.

    • MAgNO₃ is the molarity of the AgNO₃ solution.

    • Wresin is the dry weight of the resin in grams.

Expected Resin Characteristics
ParameterDescriptionTypical Value Range
Matrix Polystyrene-divinylbenzene-
Functional Group Quaternary Ammonium (-N⁺(CH₃)₃C₁₈H₃₇)-
Ionic Form Iodide (as synthesized), convertible to Cl⁻, OH⁻, etc.-
Ion-Exchange Capacity Moles of exchangeable ions per unit weight of dry resin.[1][7]0.5 - 1.5 meq/g (dry)
Moisture Content The amount of water held by the resin.[8]40 - 60%
Particle Size Affects flow characteristics and kinetics.[8]50 - 100 mesh

Potential Applications

The prepared strong base anion-exchange resin featuring a long alkyl chain can be particularly useful in:

  • Separation of Biomolecules: The hydrophobic octadecyl chain can provide additional interaction sites for the separation of proteins and other large biomolecules.

  • Phase-Transfer Catalysis: The lipophilic nature of the functional group can enhance catalytic activity in biphasic reactions.[5]

  • Environmental Remediation: Removal of bulky anionic pollutants from aqueous streams.

  • Pharmaceuticals: Purification of active pharmaceutical ingredients (APIs) and excipients.[5][9]

Safety and Handling

  • N,N,N-Trimethyloctadecan-1-aminium iodide: This compound is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[5][10] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methyl Iodide: Highly toxic, carcinogenic, and a potent alkylating agent. All manipulations must be performed in a well-ventilated fume hood.[11]

  • DMF: A potential teratogen and liver toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.[11]

References

  • EvitaChem. N,N,N-Trimethyloctadecan-1-aminium iodide.
  • chemBlink. N,N,N-Trimethyloctadecan-1-aminium iodide [CAS# 4292-25-5].
  • SERVA Electrophoresis GmbH.
  • MemBrain s.r.o.
  • ResearchGate.
  • Sunresin. Basic Characteristics of Ion Exchange Resins.
  • PubChem. N,N,N-Trimethyloctadecan-1-aminium iodide.
  • chiwatec.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Yale University Department of Chemistry.
  • Molecules. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N,N-Trimethyloctadecan-1-aminium iodide Concentration for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N,N,N-Trimethyloctadecan-1-aminium iodide as a phase transfer catalyst (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this long-chain quaternary ammonium salt in biphasic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible catalytic system.

Frequently Asked Questions (FAQs)

Q1: What is N,N,N-Trimethyloctadecan-1-aminium iodide and why is it used as a phase transfer catalyst?

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as trimethyl octadecylammonium iodide, is a quaternary ammonium salt featuring a long C18 alkyl chain.[1] This structure imparts significant lipophilicity (organophilicity), allowing it to function as a phase transfer catalyst.[2] In a typical phase transfer catalysis (PTC) system, an ionic reactant is soluble in an aqueous phase but insoluble in an organic phase where the substrate resides.[3][4] The catalyst, N,N,N-Trimethyloctadecan-1-aminium iodide, facilitates the transfer of the reactant anion from the aqueous phase to the organic phase, enabling the reaction to proceed.[2][5] Its long alkyl chain ensures strong partitioning into the organic phase, which is crucial for its catalytic efficiency.[6]

Q2: What is a typical starting concentration for this catalyst?

A general starting point for most phase transfer catalysts, including N,N,N-Trimethyloctadecan-1-aminium iodide, is typically in the range of 1-5 mol% relative to the limiting reagent. However, the optimal concentration is highly dependent on several factors including the specific reaction, the nature of the reactants, the solvent system, and the desired reaction rate. For reactions that are intrinsically slow, a higher catalyst loading may be beneficial.[2] It is always recommended to perform a screening experiment to determine the optimal concentration for your specific system.

Q3: How does the long C18 chain affect its performance compared to shorter-chain catalysts like tetrabutylammonium bromide (TBAB)?

The length of the alkyl chain is a critical factor in the performance of a quaternary ammonium salt catalyst.[7] The long C18 chain of N,N,N-Trimethyloctadecan-1-aminium iodide makes it highly lipophilic, favoring its partitioning into the organic phase. This can be advantageous for transferring anions from the aqueous to the organic phase.[2][7] However, there is a trade-off. Excessively long chains can sometimes lead to the formation of stable emulsions, complicating workup. Furthermore, very bulky catalysts might have reduced transfer rates due to lower concentrations at the interface between the two phases.[7][8] In contrast, shorter-chain catalysts like TBAB are more water-soluble and may be less effective at transferring certain anions into a highly nonpolar organic phase.

Q4: What are the key safety precautions when handling N,N,N-Trimethyloctadecan-1-aminium iodide?

N,N,N-Trimethyloctadecan-1-aminium iodide is a hazardous substance and should be handled with appropriate care. According to its safety data, it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][9] It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptoms: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.

Possible Cause Diagnostic Check Suggested Solution
Insufficient Catalyst Concentration Review your experimental setup and calculations. Ensure the correct amount of catalyst was added.Incrementally increase the catalyst concentration (e.g., from 1 mol% to 3 mol%, then 5 mol%). Monitor the reaction progress at each concentration to find the optimal loading.
Poor Interfacial Mixing Observe the reaction mixture. Is there a clear, stagnant interface between the two phases?Increase the stirring rate.[8] Inadequate agitation limits the interfacial area, which is critical for the transfer of the reactant anion.[7] For viscous mixtures, consider mechanical stirring over magnetic stirring.
Catalyst Poisoning Analyze the purity of your starting materials and solvents. Are there any potential catalyst poisons present (e.g., certain sulfur compounds)? Highly polarizable anions like tosylate can sometimes hinder catalyst turnover.Purify starting materials and use high-purity, aprotic solvents.[7] If catalyst poisoning is suspected, consider pre-treating your reagents or using a different catalyst.
Inappropriate Solvent System The choice of organic solvent is crucial. The solvent should be aprotic and immiscible with water to prevent strong interactions with the ion pair.[7]Screen different aprotic solvents (e.g., toluene, dichloromethane, chlorobenzene). The solvent can influence the intrinsic reaction rate in the organic phase.
Low Reaction Temperature Check the reaction temperature.Gradually increase the reaction temperature.[7] Be aware that quaternary ammonium salts can degrade at high temperatures, so proceed with caution.[8]
Problem 2: Formation of a Stable Emulsion During Workup

Symptoms: Difficulty in separating the organic and aqueous phases after the reaction is complete due to the formation of a stable emulsion.

Possible Cause Diagnostic Check Suggested Solution
High Catalyst Concentration The long alkyl chain of N,N,N-Trimethyloctadecan-1-aminium iodide gives it surfactant-like properties.[1] High concentrations can lead to emulsification.Reduce the catalyst concentration to the minimum effective amount determined during optimization studies.
Intense Agitation During Workup Vigorous shaking in a separatory funnel can create stable emulsions.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Unfavorable Phase Properties The densities of the organic and aqueous phases may be too similar.Add a saturated brine solution (saturated NaCl in water) to the aqueous phase. This will increase the density and ionic strength of the aqueous layer, helping to break the emulsion.
Presence of Finely Divided Solids Check for any solid byproducts or unreacted starting materials at the interface.Filter the reaction mixture through a pad of celite before performing the aqueous workup.
Problem 3: Difficulty in Removing the Catalyst from the Product

Symptoms: The final product is contaminated with the phase transfer catalyst, which can be difficult to remove by standard purification methods like column chromatography.

Possible Cause Diagnostic Check Suggested Solution
High Lipophilicity of the Catalyst The long C18 chain makes the catalyst highly soluble in many organic solvents, causing it to co-elute with the product during chromatography.Aqueous Washes: Perform multiple washes of the organic phase with water or brine. The iodide counter-ion provides some water solubility. Acidic Wash: Washing with a dilute acid solution (e.g., 1M HCl) can sometimes help by promoting the partitioning of the catalyst into the aqueous phase. Solvent Precipitation: If the product is a solid, try to find a solvent system where the product precipitates while the catalyst remains in solution.

Experimental Workflow and Methodologies

Workflow for Optimizing Catalyst Concentration

The following diagram illustrates a systematic approach to optimizing the concentration of N,N,N-Trimethyloctadecan-1-aminium iodide.

Caption: A flowchart for the systematic optimization of catalyst concentration.

Step-by-Step Protocol for a Generic Nucleophilic Substitution

This protocol provides a general framework for a nucleophilic substitution reaction using N,N,N-Trimethyloctadecan-1-aminium iodide.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate (1.0 eq) and the chosen aprotic organic solvent (e.g., toluene, 5 mL/mmol of substrate).

    • In a separate vessel, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide, 1.2 eq).

  • Addition of Catalyst:

    • Add N,N,N-Trimethyloctadecan-1-aminium iodide (0.01-0.05 eq, based on optimization) to the organic phase.

  • Reaction Execution:

    • Add the aqueous solution of the nucleophile to the reaction flask.

    • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers. If an emulsion forms, refer to the troubleshooting guide above.

    • Wash the organic layer with water (2 x volume of the organic phase) and then with brine (1 x volume of the organic phase).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

Understanding the Mechanism

The catalytic cycle of N,N,N-Trimethyloctadecan-1-aminium iodide (Q⁺X⁻, where Q⁺ is the quaternary ammonium cation and X⁻ is the iodide anion) in a nucleophilic substitution reaction (R-Cl + Na⁺Y⁻ → R-Y + Na⁺Cl⁻) is depicted below.

PTC_Mechanism cluster_organic Organic Phase Organic_Reaction R-Cl + Q⁺Y⁻ → R-Y + Q⁺Cl⁻ QCl_org Q⁺Cl⁻ QY_org Q⁺Y⁻ (lipophilic ion pair) QY_org->Organic_Reaction NaCl_aq Na⁺Cl⁻ (Byproduct) QCl_org->NaCl_aq NaY_aq Na⁺Y⁻ (Nucleophile) NaY_aq->QY_org Interface ----------------- Interface -----------------

Caption: Mechanism of phase transfer catalysis with a quaternary ammonium salt.

The lipophilic quaternary ammonium cation (Q⁺) pairs with the reactant anion (Y⁻) at the aqueous-organic interface, forming a lipophilic ion pair (Q⁺Y⁻).[2] This ion pair is soluble in the organic phase, where the anion (Y⁻) is "naked" and highly reactive towards the organic substrate (R-Cl). After the reaction, the newly formed anion (Cl⁻) pairs with the catalyst cation (Q⁺Cl⁻), which then migrates back to the interface to exchange for another reactant anion, thus completing the catalytic cycle.

References

  • BenchChem. (n.d.). Troubleshooting guide for using quaternary ammonium salt catalysts.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis.
  • PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide.
  • chemBlink. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide [CAS# 4292-25-5].

Sources

Improving the efficiency of N,N,N-Trimethyloctadecan-1-aminium iodide as a surfactant

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N,N-Trimethyloctadecan-1-aminium iodide

A Guide to Improving Surfactant Efficiency for Researchers and Drug Development Professionals

Welcome to the technical support guide for N,N,N-Trimethyloctadecan-1-aminium iodide, a cationic surfactant also known as Octadecyltrimethylammonium iodide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights to enhance the efficiency of this versatile quaternary ammonium compound in your experimental and formulation work.[1] This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and efficient use of N,N,N-Trimethyloctadecan-1-aminium iodide.

Q1: What is N,N,N-Trimethyloctadecan-1-aminium iodide and what are its primary applications?

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the chemical formula C₂₁H₄₆IN.[2][3][4] It is classified as a cationic surfactant because it possesses a long 18-carbon (octadecyl) hydrophobic tail and a positively charged trimethylammonium head group.[1][2] This amphiphilic structure allows it to adsorb at interfaces (e.g., oil-water, air-water) and reduce surface tension.[2]

Its key applications relevant to research and drug development include:

  • Emulsifying Agent: Stabilizing mixtures of immiscible liquids, such as oil and water, which is crucial for creating stable formulations for drug delivery.[1][2]

  • Antimicrobial Agent: Like many quaternary ammonium compounds, it exhibits activity against a range of bacteria and fungi by disrupting their cell membranes.[1]

  • Drug Delivery Systems: Its ability to form complexes and encapsulate active pharmaceutical ingredients (APIs) makes it valuable for developing controlled-release formulations.[1]

Q2: What is the Critical Micelle Concentration (CMC) and why is it a key measure of efficiency?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which individual molecules (monomers) begin to self-assemble into organized spherical structures called micelles.[5][6] Below the CMC, the surfactant primarily populates the surface/interface, causing a sharp drop in surface tension.[6][7] Once the CMC is reached, the surface becomes saturated, and further additions of the surfactant form micelles in the bulk solution, with surface tension remaining relatively constant.[5][6]

The CMC is a direct measure of surfactant efficiency for two main reasons:

  • Potency: A lower CMC means less surfactant is required to saturate interfaces and form micelles. This is economically and often biologically advantageous, as it reduces the total amount of chemical needed to achieve the desired effect (e.g., solubilization, emulsification).[5][8]

  • Performance Threshold: Many surfactant-driven processes, such as solubilizing a poorly water-soluble drug, only become effective at or above the CMC. Knowing the CMC defines the necessary concentration window for your application.[5]

Q3: What is the Krafft Temperature and how does it affect solubility and efficiency?

The Krafft temperature (or Krafft point) is the minimum temperature at which micelles can form.[9] Below this temperature, the solubility of the surfactant is lower than its CMC.[9][10] This means that even if you add enough surfactant to theoretically reach the CMC, it will not form micelles and will instead precipitate out of the solution as a crystalline solid.[9][10]

Therefore, to ensure the efficiency of N,N,N-Trimethyloctadecan-1-aminium iodide, your experimental temperature must be above its Krafft temperature. For long-chain ionic surfactants like this one, the Krafft temperature can be significantly above room temperature.[9][11] Operating below this temperature will lead to poor solubility and a complete loss of surfactant activity.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using N,N,N-Trimethyloctadecan-1-aminium iodide.

Issue 1: Poor Solubility or Precipitation in Aqueous Solution
  • Observation: The surfactant does not fully dissolve, forming a cloudy suspension or visible precipitate, even with vigorous mixing.

  • Primary Cause: The solution temperature is below the Krafft temperature of the surfactant.[9][10] The long 18-carbon chain increases the van der Waals forces, leading to a higher Krafft temperature compared to shorter-chain surfactants.[9]

  • Troubleshooting Steps:

    • Verify Operating Temperature: Gently heat the solution while stirring. The temperature at which the solution abruptly becomes clear is the Krafft temperature.[10] Ensure all subsequent experiments are conducted at temperatures safely above this point.

    • Prepare a Concentrated Stock: Prepare a concentrated stock solution in purified water at a temperature well above the Krafft point. This stock can then be diluted into the final experimental medium, provided the final temperature remains above the Krafft point.

    • Consider Solvent Modification: While less common, the addition of a small amount of a co-solvent like ethanol can sometimes reduce the Krafft temperature, but this must be tested for compatibility with the overall system.

Issue 2: High CMC Value / Lower-than-Expected Efficiency
  • Observation: A higher-than-expected concentration of the surfactant is required to see the desired effect (e.g., a significant drop in surface tension or the formation of a stable emulsion).

  • Primary Cause: The electrostatic repulsion between the positively charged trimethylammonium head groups opposes their aggregation into micelles. A higher concentration is needed to overcome this repulsive force.

  • Troubleshooting Steps:

    • Introduce an Electrolyte (Salt): The addition of a simple inorganic salt (e.g., sodium iodide, sodium bromide) can significantly lower the CMC.[12][13] The salt's counterions (anions) partially shield the positive charges of the surfactant head groups, reducing electrostatic repulsion and making micelle formation more favorable at lower concentrations.[12]

    • Optimize Electrolyte Concentration: The effect of salt is concentration-dependent. Create a matrix of experiments with varying salt concentrations to find the optimal level that maximizes efficiency without causing other issues like precipitation ("salting out").[13]

    • Check for Purity: Impurities in the surfactant can interfere with micellization and artificially increase the apparent CMC. Ensure you are using a high-purity grade of N,N,N-Trimethyloctadecan-1-aminium iodide.

Issue 3: Incompatibility and Phase Separation in Complex Formulations
  • Observation: When mixed with other components (e.g., polymers, proteins, or other active ingredients), the solution becomes turbid, or a precipitate/coacervate forms over time.

  • Primary Cause: Electrostatic interaction between the cationic surfactant and anionic components in the formulation. Oppositely charged molecules can attract and neutralize each other, leading to the formation of insoluble complexes that precipitate from the solution.[14][15][16]

  • Troubleshooting Steps:

    • Identify Anionic Species: Review your formulation for any components with a net negative charge at the working pH. This includes anionic polymers (e.g., carboxymethyl cellulose, polyacrylates), proteins below their isoelectric point, or other anionic surfactants.[14][17]

    • Increase Ionic Strength: As described in Issue 2, adding salt can mitigate this problem. The high concentration of ions in the solution screens the electrostatic attraction between the cationic surfactant and anionic polymers, improving their compatibility and preventing precipitation.[14][15][16]

    • pH Adjustment: If possible, adjust the pH of the solution to alter the charge of the interacting species. For example, increasing the pH above the isoelectric point of a protein will give it a net negative charge, potentially increasing interaction, while lowering the pH might reduce it. This must be done with careful consideration of the stability of all components.

    • Consider Non-ionic Alternatives: If incompatibility cannot be resolved, consider pairing the cationic surfactant with a compatible non-ionic polymer or co-surfactant to achieve the desired formulation properties.

Issue 4: Unstable Emulsions or Dispersions
  • Observation: An emulsion or dispersion that initially appears homogenous undergoes creaming, flocculation, or complete phase separation over a short period.[18]

  • Primary Cause: Insufficient interfacial film strength, improper energy input during formation, or an imbalanced formulation. The repulsive forces generated by the cationic surfactant layer around the droplets are not strong enough to prevent them from merging (coalescence).[18]

  • Troubleshooting Steps:

    • Optimize Surfactant Concentration: Ensure the surfactant concentration is sufficiently above the CMC to provide adequate coverage of the oil-water interface.

    • Increase Mechanical Energy: The stability of an emulsion is highly dependent on the initial droplet size. Use high-shear mixing or homogenization to reduce the droplet size, which slows down separation processes like creaming.[19]

    • Increase Continuous Phase Viscosity: Add a compatible thickener (e.g., a cationic or non-ionic polymer like hydroxyethyl cellulose) to the continuous phase (typically water). Increasing the viscosity physically hinders the movement and collision of droplets, significantly improving long-term stability.[19]

    • Adjust Phase Ratio: Very high concentrations of the dispersed phase (the "internal" phase) can make an emulsion difficult to stabilize. Experiment with different oil-to-water ratios to find a more stable region.[18]

Part 3: Data Summary & Visualization

Table 1: Key Factors Influencing the Efficiency of N,N,N-Trimethyloctadecan-1-aminium iodide
ParameterEffect on EfficiencyScientific Rationale
Temperature Efficiency increases above the Krafft temp.Below the Krafft temperature, the surfactant has very low solubility and will not form micelles.[9]
Electrolyte (Salt) Addition Significantly increases efficiency (lowers CMC).Counterions from the salt shield the electrostatic repulsion between the cationic head groups, facilitating easier micelle formation.[20]
Presence of Anionic Species Can drastically decrease efficiency.Strong electrostatic attraction leads to the formation of insoluble complexes, removing free surfactant from the solution.[14][16]
pH Can affect efficiency depending on other components.pH can alter the charge of other molecules in the formulation (e.g., proteins, polymers), influencing their interaction with the cationic surfactant.[21]
Hydrophobic Chain Length The long 18-carbon chain increases hydrophobicity, which tends to lower the CMC compared to shorter chains but also increases the Krafft temperature.Longer chains have a stronger driving force to escape the aqueous environment, favoring micellization.[8] However, they also pack more readily into a crystal lattice, raising the Krafft temperature.[9]
Diagrams and Workflows

A logical workflow for troubleshooting common issues can help streamline the experimental process.

TroubleshootingWorkflow cluster_prep Preparation Phase cluster_form Formulation & Stability Prep Prepare Surfactant Solution CheckSol Is Solution Clear? Prep->CheckSol Heat Heat Solution Above Krafft Temp. CheckSol->Heat No AddComponents Add Other Formulation Components CheckSol->AddComponents Yes Heat->CheckSol CheckComp Is Formulation Stable? AddComponents->CheckComp AddSalt Increase Ionic Strength (Add Salt) CheckComp->AddSalt No (Precipitation) Success Successful Formulation CheckComp->Success Yes CheckVisc Increase Viscosity / Homogenize CheckComp->CheckVisc No (Separation) AddSalt->CheckComp CheckpH Adjust pH CheckVisc->CheckComp

Sources

N,N,N-Trimethyloctadecan-1-aminium iodide stability issues in high-temperature reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N,N-Trimethyloctadecan-1-aminium iodide

Welcome to the technical support center for N,N,N-Trimethyloctadecan-1-aminium iodide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this quaternary ammonium salt in high-temperature applications. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the stability and success of your experiments.

Part 1: Troubleshooting Guide

High-temperature reactions involving N,N,N-Trimethyloctadecan-1-aminium iodide can be susceptible to various stability issues, leading to reduced yields, impure products, and inconsistent results. This guide addresses the most common problems encountered in the field.

Issue 1: Reaction Failure or Low Yield - Suspected Thermal Decomposition

Q: My high-temperature reaction is resulting in a significantly lower yield than expected, or failing completely. How can I determine if thermal decomposition of N,N,N-Trimethyloctadecan-1-aminium iodide is the cause and what can I do to mitigate it?

A: Thermal decomposition is a primary concern when working with quaternary ammonium iodides at elevated temperatures. Two principal degradation pathways are typically observed: Hofmann elimination and nucleophilic substitution (SN2).

Root Cause Analysis:

  • Hofmann Elimination: This is a beta-elimination reaction that occurs when the iodide or another base present in the reaction mixture abstracts a proton from the carbon beta to the positively charged nitrogen.[1][2] This results in the formation of octadecene, trimethylamine, and hydrogen iodide. The long C18 chain of N,N,N-Trimethyloctadecan-1-aminium iodide can make it more susceptible to this pathway compared to shorter-chain analogs.[3] At temperatures exceeding 80°C, the Hofmann elimination pathway can lead to a 12-15% reduction in product yield under uncontrolled conditions.[3]

  • SN2 Nucleophilic Substitution: The iodide anion is a good nucleophile and can attack one of the methyl groups on the quaternary ammonium cation, leading to the formation of N,N-dimethyloctadecan-1-amine and methyl iodide.[4] This reversible reaction can be a significant factor in the degradation of the desired compound.[5]

Troubleshooting Steps & Solutions:

  • Reaction Temperature Optimization: Carefully control and monitor the reaction temperature. Whenever possible, conduct the reaction at the lowest effective temperature. It is advisable to perform a temperature screening study to identify the optimal balance between reaction rate and compound stability.

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the iodide ion to iodine, which can catalyze other degradation pathways and result in a yellow or brown discoloration of the reaction mixture.[3] Always conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: The choice of solvent can significantly impact the stability of the quaternary ammonium salt. Polar aprotic solvents are generally preferred as they can solvate the cation and reduce the likelihood of ion-pairing, which can facilitate decomposition. However, highly polar protic solvents may participate in side reactions.

Experimental Protocol: Monitoring Thermal Stability via ¹H NMR

This protocol allows for the quantitative assessment of the thermal stability of N,N,N-Trimethyloctadecan-1-aminium iodide under your specific reaction conditions.

  • Materials: N,N,N-Trimethyloctadecan-1-aminium iodide, deuterated solvent (e.g., DMSO-d₆), internal standard (e.g., hexamethylbenzene), NMR tubes suitable for high-temperature measurements.

  • Procedure:

    • Prepare a solution of N,N,N-Trimethyloctadecan-1-aminium iodide and the internal standard in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum at room temperature to serve as a baseline (t=0).

    • Heat the NMR tube to the desired reaction temperature in the NMR spectrometer.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the integral of the trimethylammonium protons and the appearance of new signals corresponding to decomposition products (e.g., alkene protons from Hofmann elimination or N,N-dimethyl protons from SN2).

    • Calculate the percentage of decomposition over time relative to the internal standard.[6]

Data Summary: Recommended Solvents and Temperature Limits

SolventRecommended Max. Temperature (°C)Notes
Toluene< 100Low polarity may lead to precipitation at higher concentrations.[3]
Isopropanol80 - 120Good compromise between polarity and minimizing side reactions.[3]
Ethanol< 80Can promote competing hydrolysis of alkyl halides if present.[3]
DMSO> 150High boiling point, but can promote SN2 degradation.[4]
Issue 2: Product Discoloration (Yellow to Brown)

Q: My final product or reaction mixture is discolored, ranging from yellow to brown. What is causing this and how can I prevent it?

A: Discoloration is a common issue and is almost always indicative of iodide oxidation.

Root Cause Analysis:

  • Iodide Oxidation: The iodide anion (I⁻) is susceptible to oxidation to molecular iodine (I₂) in the presence of oxygen, particularly at elevated temperatures or upon exposure to light.[3] Iodine imparts a characteristic yellow to brown color to the solution or solid.

Troubleshooting Steps & Solutions:

  • Use of Fresh Reagents: Use freshly opened or properly stored N,N,N-Trimethyloctadecan-1-aminium iodide to minimize the presence of pre-existing iodine.

  • Purification: If discoloration is observed in the final product, it can often be removed through recrystallization. A common method involves dissolving the compound in a minimal amount of hot ethanol and then adding a less polar solvent like acetone to induce crystallization, which can yield colorless crystals.[3]

  • Reductive Workup: In some cases, a mild reducing agent, such as a dilute aqueous solution of sodium thiosulfate or sodium sulfite, can be used during the workup to quench any iodine that has formed.[3]

Visual Aid: Decomposition and Oxidation Pathways

G A N,N,N-Trimethyloctadecan-1-aminium iodide B High Temperature A->B G Oxygen / Light A->G C Hofmann Elimination B->C D SN2 Nucleophilic Substitution B->D E Octadecene + Trimethylamine + HI C->E Yield Loss F N,N-Dimethyloctadecan-1-amine + CH3I D->F Reagent Degradation H Iodide Oxidation G->H I Iodine (I2) - Discoloration H->I Impurity

Caption: Key degradation pathways for N,N,N-Trimethyloctadecan-1-aminium iodide.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N,N,N-Trimethyloctadecan-1-aminium iodide that necessitate its use in high-temperature reactions?

A1: N,N,N-Trimethyloctadecan-1-aminium iodide is a versatile quaternary ammonium compound.[3] Its long alkyl chain imparts surfactant properties, making it useful as a phase-transfer catalyst in biphasic reactions that often require elevated temperatures to proceed at a reasonable rate.[8][9] It is also utilized in the synthesis of nanoparticles and other materials where high temperatures are necessary for crystal growth and morphology control.[10][11] Additionally, it finds use in formulations for personal care products and as a corrosion inhibitor.[3][8]

Q2: How should I properly store N,N,N-Trimethyloctadecan-1-aminium iodide to ensure its long-term stability?

Q3: Are there any alternative quaternary ammonium salts with better thermal stability that I could consider?

A3: The thermal stability of quaternary ammonium salts is influenced by both the cation and the anion. Salts with less nucleophilic and non-basic anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), often exhibit greater thermal stability compared to their halide counterparts. However, the choice of anion will also affect the solubility and reactivity of the salt, so any substitution should be carefully considered in the context of your specific application.

Q4: What analytical techniques are best suited for detecting the common byproducts of decomposition?

A4:

  • ¹H NMR Spectroscopy: As detailed in the troubleshooting guide, this is an excellent technique for identifying and quantifying the starting material and its decomposition products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for detecting volatile byproducts such as trimethylamine and methyl iodide.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the formation of alkenes (C=C stretching) from Hofmann elimination. Residual tertiary amine starting materials can also be detected as N-oxides (peaks at 960–980 cm⁻¹) if oxidized.[3]

Visual Aid: Troubleshooting Workflow

G Start High-Temp Reaction Issue Q1 Low Yield or Reaction Failure? Start->Q1 Q2 Product Discoloration? Start->Q2 Q1->Q2 No A1 Suspect Thermal Decomposition Q1->A1 Yes A2 Suspect Iodide Oxidation Q2->A2 Yes S1 Optimize Temperature Use Inert Atmosphere Select Appropriate Solvent A1->S1 S2 Exclude Oxygen/Light Use Fresh Reagents Purify via Recrystallization Consider Reductive Workup A2->S2 End Successful Reaction S1->End S2->End

Caption: Decision-making workflow for troubleshooting common issues.

References

  • Wikipedia. Hofmann elimination. [Link]

  • University of Calgary. Ch22: Hofmann elimination. [Link]

  • NROChemistry. Hofmann Elimination. [Link]

  • Oreate AI Blog. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. [Link]

  • Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]

  • RSC Publishing. 317 Quaternary Ammonium Salts. Part III? The Formation and Decornposition of p-Aroylphenylethyldimethylamnaonium Salts. [Link]

  • National Institutes of Health. Trialkylammonium salt degradation: implications for methylation and cross-coupling. [Link]

  • SciSpace. Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. [Link]

  • Carl ROTH. Safety Data Sheet: Ammonium iodide. [Link]

  • ResearchGate. Dynamic Covalent Chemistry of Nucleophilic Substitution Component Exchange of Quaternary Ammonium Salts | Request PDF. [Link]

  • Chemistry LibreTexts. 9.5: The SN2 Reaction. [Link]

  • Acros Organics. Material Safety Data Sheet - Ammonium Iodide, PA. [Link]

  • ElectronicsAndBooks. Decomposition of Quaternary Ammonium Salts1 I /. [Link]

  • PubChem. N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040. [Link]

  • ResearchGate. SN2 mechanism of quaternary ammonium salt formation. [Link]

  • XiXisys. SDS/MSDS - CAS:4292-25-5 - supplier / synthesis - C21H46IN - 1-Octadecanaminium, N,N,N-trimethyl-, iodide. [Link]

  • Chemistry LibreTexts. 21.8: Quaternary Ammonium Salts: Hofmann Elimination. [Link]

  • Lehigh Preserve. The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. [Link]

  • National Institutes of Health. Stabilization of reactive rare earth alkyl complexes through mechanistic studies. [Link]

  • DTIC. COMBUSTION OF THE INORGANIC SALTS AMMONIUM IODATE AND HYDROXYLAMINE SULFATE. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. [Link]

  • Arctom Scientific. CAS NO. 4292-25-5 | N,N,N-Trimethyloctadecan-1-aminium iodide | Catalog AG-AG0070TK. [Link]

  • ResearchGate. (PDF) Nanoparticle Synthesis, Applications, and Toxicity. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Photodecomposition and thermal decomposition in methylammonium halide lead perovskites and inferred design principles to increase photovoltaic device stability. [Link]

  • National Institutes of Health. Mechanistic Aspects of Microbe-Mediated Nanoparticle Synthesis. [Link]

  • RSC Publishing - The Royal Society of Chemistry. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). [Link]

  • National Institutes of Health. The Huge Role of Tiny Impurities in Nanoscale Synthesis. [Link]

Sources

Purification techniques for N,N,N-Trimethyloctadecan-1-aminium iodide after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for post-synthesis purification of N,N,N-Trimethyloctadecan-1-aminium iodide (also known as Octadecyltrimethylammonium iodide). This guide is designed for researchers, chemists, and drug development professionals who require a high-purity final product. Here, we address common challenges and provide robust, field-tested protocols to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)
Q1: What is N,N,N-Trimethyloctadecan-1-aminium iodide and why is its purity critical?

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt (QAS) characterized by a long C18 alkyl chain (octadecyl group) attached to a positively charged nitrogen atom, with an iodide anion. This amphiphilic structure makes it a cationic surfactant[1][2][3]. In research and pharmaceutical applications, its purity is paramount. Impurities can interfere with downstream applications, such as altering surface properties in material science, exhibiting unintended biological activity in cell-based assays, or acting as phase transfer catalysts in unwanted side reactions[3].

Q2: What are the most common impurities I should expect after synthesizing this compound?

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved via the Menschutkin reaction, which involves the alkylation of a tertiary amine (or exhaustive alkylation of a primary/secondary amine) with an alkyl halide[4][5]. The primary synthesis route for this compound involves the reaction of octadecylamine with excess methyl iodide[1][3].

Common impurities stemming from this synthesis include:

  • Unreacted Starting Materials: Residual octadecylamine and excess methyl iodide.

  • Incompletely Methylated Amines: N,N-dimethyloctadecylamine and N-methyloctadecylamine hydroiodide salts.

  • Side-Reaction Products: Free iodine (I₂) from potential degradation or side reactions, which imparts a yellow or brown color[1].

  • Solvent Residues: Trapped solvents used during the reaction.

Q3: What are the principal purification strategies for this type of quaternary ammonium salt?

The primary strategies leverage differences in solubility between the desired product and the impurities.

  • Recrystallization: This is the most powerful technique for achieving high purity. It involves dissolving the crude product in a minimal amount of a hot solvent (or solvent mixture) and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution[1].

  • Solvent Washing/Trituration: This involves washing the crude solid product with a solvent in which the impurities are soluble, but the desired product is not.

  • Aqueous Washes: Specific aqueous solutions can be used to remove certain impurities. For example, an aqueous sodium thiosulfate solution is effective for removing iodine contamination[1].

Q4: How can I definitively assess the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify proton or carbon signals from residual starting materials or incompletely methylated species[6].

  • Mass Spectrometry: Confirms the molecular weight of the quaternary ammonium cation.

  • Titration: As a cationic surfactant, its concentration can be determined by potentiometric titration against an anionic surfactant standard, like sodium lauryl sulfate[7].

  • Physical Properties: A sharp melting point close to the literature value (238-241 °C) is a good indicator of purity[2].

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Problem: My final product is a sticky oil or a waxy solid, not a crystalline powder.
  • Probable Cause: This is a classic sign of persistent impurities that are depressing the melting point and disrupting the crystal lattice formation. The most likely culprits are residual solvents or incompletely methylated amine intermediates, which have lower melting points. The long alkyl chain of the molecule can also contribute to waxy behavior if not highly ordered in a crystal lattice.

  • Solution Workflow:

    • Initial Wash: Begin by triturating (vigorously stirring as a slurry) the crude material with a non-polar solvent like diethyl ether or hexane. This will remove highly non-polar impurities and potentially unreacted methyl iodide.

    • Dissolution & Re-precipitation: Dissolve the washed material in a minimal amount of a polar solvent like ethanol or isopropanol. Then, precipitate the product by slowly adding a large excess of a non-polar solvent like cold diethyl ether or ethyl acetate while stirring vigorously. This "crash precipitation" can help break up the oily matrix.

    • Recrystallization: If the product is still not crystalline, proceed with a formal recrystallization as detailed in the protocols below. The key is finding the right solvent system where the product has high solubility when hot and low solubility when cold.

Problem: My product has a distinct yellow or brown color.
  • Probable Cause: The color is almost certainly due to the presence of elemental iodine (I₂), a common byproduct in reactions involving iodide salts[1].

  • Solution Workflow:

    • Chemical Quenching: Dissolve the crude, colored product in a suitable solvent (e.g., dichloromethane or ethanol).

    • Aqueous Wash: Wash the organic solution with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces I₂ to colorless iodide (I⁻). Repeat the wash until the organic layer is colorless.

    • Final Workup: After the thiosulfate wash, wash the organic layer with deionized water to remove residual salts, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Recrystallize: For the highest purity, recrystallize the now colorless material.

Problem: My yield is extremely low after recrystallization.
  • Probable Cause:

    • Solvent Choice: The recrystallization solvent may be too good; your product might have significant solubility even at low temperatures.

    • Excessive Solvent: Using too much hot solvent to dissolve the crude product will mean that much of it remains in solution upon cooling.

    • Premature Crystallization: If the solution cools too quickly or is disturbed during filtration, product can be lost.

  • Solution Workflow:

    • Optimize Solvent System: The ideal recrystallization solvent (or solvent pair) should dissolve the compound completely at its boiling point but very poorly at 0-4 °C. For N,N,N-Trimethyloctadecan-1-aminium iodide, an ethanol/acetone mixture is reported to be highly effective[1].

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material.

    • Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the remaining solution (the mother liquor) by about 50-75% and cool it again, potentially in a freezer, to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Data Summary & Key Parameters
ParameterMethodRecommended Solvents/ReagentsExpected Outcome
Impurity Removal WashingDiethyl Ether / HexaneRemoves non-polar impurities, unreacted starting materials.
Aqueous Wash5% Sodium Thiosulfate (aq.)Removes elemental iodine (decolorization)[1].
Primary Purification RecrystallizationEthanol/Acetone (e.g., 1:3 v/v)Yields high-purity, colorless crystals[1].
Isopropanol / Ethyl AcetateAlternative solvent system for QAS.
Purity Assessment Melting PointN/ASharp melt at 238-241 °C indicates high purity[2].
TitrationSodium Lauryl Sulfate (titrant)Quantifies cationic surfactant concentration[7].
Experimental Protocols & Workflows
Workflow Diagram: General Purification Strategy

G cluster_0 Initial Cleanup cluster_1 High-Purity Isolation cluster_2 Analysis Crude Crude Product (Potentially Oily, Colored) Wash Wash with Na₂S₂O₃ (aq.) if colored Crude->Wash Triturate Triturate with Diethyl Ether Wash->Triturate Recrystallize Recrystallize from Ethanol/Acetone Triturate->Recrystallize Filter Filter Crystals Recrystallize->Filter Dry Dry Under Vacuum Filter->Dry Analyze Purity Analysis (NMR, MS, MP) Dry->Analyze Final Pure Crystalline Product Analyze->Final

Caption: General workflow for the purification of N,N,N-Trimethyloctadecan-1-aminium iodide.

Protocol 1: Decolorization and Recrystallization

This protocol is the gold standard for achieving >99% purity.

  • Decolorization (if necessary):

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethanol in a separatory funnel.

    • Add an equal volume of 5% (w/v) aqueous sodium thiosulfate solution and shake gently. Vent the funnel frequently.

    • Separate the layers. Repeat the wash until the organic layer is colorless.

    • Wash the organic layer once with deionized water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution to dryness using a rotary evaporator.

  • Recrystallization:

    • Transfer the crude, decolorized solid to an Erlenmeyer flask equipped with a stir bar and a reflux condenser.

    • Heat the flask to approximately 60°C[1].

    • Add hot ethanol dropwise while stirring until the solid just dissolves. Use the absolute minimum volume necessary.

    • Slowly add hot acetone to the solution (a common ratio is 3 parts acetone to 1 part ethanol) until the solution becomes faintly cloudy, indicating it is nearing saturation[1]. Add a drop or two of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote large crystal growth, insulate the flask.

    • Once at room temperature, place the flask in an ice bath or a 4°C refrigerator for at least one hour to maximize crystallization[1].

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold ethanol/acetone solvent mixture.

    • Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Decision Tree

G Start Start with Crude Product IsColored Is it Colored? Start->IsColored IsOily Is it Oily/Waxy? IsColored->IsOily No WashThio Wash with Na₂S₂O₃ IsColored->WashThio Yes TriturateEther Triturate with Ether IsOily->TriturateEther Yes Recrystallize Recrystallize IsOily->Recrystallize No WashThio->IsOily TriturateEther->Recrystallize CheckYield Check Yield Recrystallize->CheckYield LowYield Yield Low? CheckYield->LowYield Recover Recover from Mother Liquor LowYield->Recover Yes Done Pure Product LowYield->Done No Recover->Done

Caption: Decision tree for troubleshooting common purification issues.

References
  • Isolation and purification of quaternary ammonium salts. (n.d.). Google Patents.
  • N,N,N-Trimethyloctadecan-1-aminium iodide-None. (n.d.). Thoreauchem. Retrieved from [Link]

  • N,N,N-Trimethyloctadecan-1-aminium iodide. (n.d.). PubChem. Retrieved from [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (n.d.). Google Patents.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). PMC. NIH. Retrieved from [Link]

  • Quaternary ammonium cation. (n.d.). Wikipedia. Retrieved from [Link]

  • Testing for Surfactants and Quats with Titration. (n.d.). Hanna Instruments Blog. Retrieved from [Link]

  • Titrimetric methods for determining cationic surfactants. (2022). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Manual for Surfactant Titration. (2010). Rice University Consortium for Processes in Porous Media. Retrieved from [Link]

Sources

Minimizing byproduct formation when using N,N,N-Trimethyloctadecan-1-aminium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N-Trimethyloctadecan-1-aminium iodide (TMOAI). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. Our goal is to provide you with the mechanistic insights and practical protocols necessary to minimize byproduct formation and ensure the success of your experiments.

N,N,N-Trimethyloctadecan-1-aminium iodide is a versatile quaternary ammonium compound (QAC) valued for its properties as a cationic surfactant, phase-transfer catalyst, and antimicrobial agent in various formulations, including personal care products and drug delivery systems.[1][2] However, its chemical structure, particularly the quaternary ammonium head group and long alkyl chain, makes it susceptible to specific degradation pathways that can lead to unwanted byproducts. This guide will address the most common issues in a direct question-and-answer format.

Troubleshooting Guide: Byproduct Formation

Issue 1: My reaction mixture shows the presence of an unexpected alkene and a tertiary amine.
Question: I am using N,N,N-Trimethyloctadecan-1-aminium iodide in a reaction that requires elevated temperatures. Post-reaction analysis (GC-MS/NMR) indicates the formation of 1-octadecene and trimethylamine. What is causing this, and how can I prevent it?

Answer:

This is a classic case of Hofmann Elimination . This degradation pathway is the most common side reaction for quaternary ammonium salts, especially those with beta-hydrogens, when subjected to heat or basic conditions.[3][4]

The Mechanism: The Hofmann elimination is an E2 (bimolecular elimination) reaction. In the presence of a base, a proton is abstracted from the beta-carbon (the carbon adjacent to the one bonded to the nitrogen). This initiates a cascade where the C-N bond cleaves, resulting in the formation of an alkene, a neutral tertiary amine, and water. Due to the steric bulk of the large quaternary ammonium leaving group, the reaction preferentially forms the least substituted alkene, known as the "Hofmann product".[4][5]

Hofmann_Elimination reagents N,N,N-Trimethyloctadecan-1-aminium Cation (Reactant) transition Transition State reagents->transition Heat (Δ) Proton Abstraction base Base (e.g., OH⁻) base->transition products 1-Octadecene + Trimethylamine (Byproducts) transition->products C-N Bond Cleavage caption Fig 1. The Hofmann Elimination Pathway.

Fig 1. The Hofmann Elimination Pathway.

Causality and Mitigation Strategies:

The primary drivers for Hofmann elimination are temperature and basicity .

ParameterProblematic ConditionRecommended ConditionRationale
Temperature > 80-100 °C (Varies by system)Keep as low as possible for the primary reaction to proceed.High temperatures provide the activation energy needed for the elimination reaction.[6]
pH / Base High pH / Presence of strong base (e.g., OH⁻, RO⁻)Maintain neutral or slightly acidic pH. If a base is required, use a weaker, non-nucleophilic base.Strong bases readily abstract the beta-hydrogen, initiating the elimination process.[7]
Reaction Time Prolonged heatingMinimize reaction time at elevated temperatures.Extended exposure to triggering conditions increases the accumulation of byproducts.
Experimental Protocol to Minimize Hofmann Elimination:
  • Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., start at room temperature, then increase in 10-15 °C increments) to find the minimum temperature required for the desired transformation.

  • pH Control: If the reaction allows, buffer the system to maintain a pH between 6 and 7. If a base is essential, consider using a milder base like sodium bicarbonate (NaHCO₃) instead of hydroxides or alkoxides.

  • Solvent Selection: Utilize aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) which can facilitate many reactions at lower temperatures compared to non-polar solvents.

  • Monitoring: Closely monitor the reaction progress using TLC or LC-MS to stop the reaction as soon as the desired product is formed, preventing prolonged heating.

Issue 2: My product is contaminated with N,N-Dimethyloctadecan-1-amine.
Question: My reaction involves a nucleophile, and I've noticed the formation of N,N-Dimethyloctadecan-1-amine alongside my desired product. What is this side reaction?

Answer:

You are likely observing nucleophilic demethylation . The methyl groups on the quaternary ammonium cation are susceptible to nucleophilic attack, especially when stronger nucleophiles are present in the reaction mixture. This is an S_N2 reaction where your nucleophile attacks a methyl carbon, leading to the displacement of the neutral tertiary amine, N,N-Dimethyloctadecan-1-amine.

This process is essentially the reverse of the final step in the synthesis of the quaternary ammonium salt.[8] Quaternary ammonium salts can themselves be considered alkylating agents under certain conditions.[9][10]

Demethylation reagents N,N,N-Trimethyloctadecan-1-aminium Cation + Nucleophile (Nu⁻) transition SN2 Transition State reagents->transition Nucleophilic Attack on Methyl Group products N,N-Dimethyloctadecan-1-amine + Methylated Nucleophile (Nu-CH₃) (Byproducts) transition->products C-N Bond Cleavage caption Fig 2. Nucleophilic Demethylation Pathway.

Fig 2. Nucleophilic Demethylation Pathway.

Troubleshooting Nucleophilic Demethylation:
  • Assess Nucleophile Strength: If possible, consider using a less potent nucleophile that is still effective for your desired reaction.

  • Temperature Control: This side reaction is also accelerated by heat. Running the reaction at a lower temperature will reduce the rate of demethylation.

  • Stoichiometry: Use the minimum required amount of the nucleophile. An excess of a strong nucleophile will drive this side reaction forward.

  • Protecting Groups: In complex syntheses, if the nucleophile is part of a larger molecule, consider if a protecting group strategy could temporarily mask its nucleophilicity until the desired reaction step is complete.

General FAQs and Best Practices

Q1: How can I ensure the purity of my starting N,N,N-Trimethyloctadecan-1-aminium iodide?

A1: Impurities from the synthesis of TMOAI can introduce byproducts. The synthesis involves the exhaustive methylation of octadecylamine.[2] Incomplete methylation can result in residual tertiary amine (N,N-dimethyloctadecan-1-amine).

  • Verification: Use ¹H NMR to check for the characteristic signals of the trimethylammonium headgroup versus a dimethylamino group.

  • Supplier Validation: Obtain a Certificate of Analysis (CoA) from your supplier detailing the purity and analytical methods used.

Q2: What are the ideal storage conditions for N,N,N-Trimethyloctadecan-1-aminium iodide?

A2: To prevent degradation over time, store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[11] Many quaternary ammonium salts are hygroscopic, and absorbed moisture can affect reactivity.

Q3: Which analytical techniques are best for detecting the common byproducts?

A3: A combination of techniques is often best.

  • ¹H and ¹³C NMR: Excellent for identifying the structural signatures of Hofmann elimination products (alkene signals) and demethylation products (changes in methyl group signals).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the polar quaternary ammonium salt from the non-polar alkene byproduct (1-octadecene) and the less polar tertiary amine byproducts. It provides both retention time and mass-to-charge ratio for confident identification.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Very effective for detecting the volatile trimethylamine and the relatively non-polar 1-octadecene. The parent compound, being a salt, is non-volatile and will not be observed by GC.

References
  • Hofmann Elimination. NROChemistry. [Link]

  • Hofmann elimination. Wikipedia. [Link]

  • Ch22: Hofmann elimination. University of Calgary. [Link]

  • Hofmann Elimination. BYJU'S. [Link]

  • Quaternary Amines: Chemical reactions and applications. Unacademy. [Link]

  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Wiley Online Library. [Link]

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]

  • Article: Strategies for using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. PTC Organics, Inc. [Link]

  • How are quaternary ammonium salts synthesized? Quora. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. PubMed. [Link]

  • N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040. PubChem. [Link]

  • Quaternization of an aqueous tertiary amine. Reddit. [Link]

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How to regenerate and reuse N,N,N-Trimethyloctadecan-1-aminium iodide catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N,N-Trimethyloctadecan-1-aminium iodide (also known as Octadecyltrimethylammonium iodide), a widely utilized phase-transfer catalyst (PTC). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively regenerating and reusing this catalyst, ensuring experimental reproducibility and cost-effectiveness.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is N,N,N-Trimethyloctadecan-1-aminium iodide and why is it used as a catalyst?

    • Why is catalyst regeneration and reuse important?

    • What are the primary challenges in recovering this specific catalyst?

    • How can I assess the activity of my regenerated catalyst?

  • Troubleshooting Guide: Catalyst Deactivation and Recovery Issues

    • Problem 1: Decreased Catalytic Activity in Subsequent Reactions

    • Problem 2: Formation of an Insoluble Precipitate During Reaction or Work-up

    • Problem 3: Discoloration of the Recovered Catalyst (Yellow to Brown)

    • Problem 4: Poor Phase Separation During Aqueous Extraction

  • Protocols for Catalyst Regeneration and Quality Control

    • Protocol 1: Regeneration via Basification and Phase Separation

    • Protocol 2: Quality Control of Regenerated Catalyst

  • References

Frequently Asked Questions (FAQs)
Q1: What is N,N,N-Trimethyloctadecan-1-aminium iodide and why is it used as a catalyst?

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt.[1][2] Its structure, featuring a long C18 alkyl chain (octadecyl) and a positively charged quaternary nitrogen center, makes it an effective phase-transfer catalyst.[1] In multiphasic reaction systems (e.g., aqueous-organic), it facilitates the transfer of anionic reactants from the aqueous phase into the organic phase, where they can react with an organic substrate.[3][4][5] This overcomes the mutual insolubility of the reactants, accelerating reaction rates and enabling reactions that would otherwise be impractically slow.[6]

Q2: Why is catalyst regeneration and reuse important?

The regeneration and reuse of phase-transfer catalysts are driven by several key factors:

  • Economic Viability: Although used in catalytic amounts, PTCs can contribute to the overall cost of a synthesis, especially on a large scale. Effective recycling reduces the need for purchasing fresh catalyst for each batch.

  • Environmental Responsibility: N,N,N-Trimethyloctadecan-1-aminium iodide is classified as very toxic to aquatic life with long-lasting effects.[7] Proper recovery and reuse minimize the discharge of this hazardous material into waste streams, aligning with green chemistry principles.

  • Process Consistency: Reusing a validated catalyst can contribute to more consistent reaction outcomes, provided its purity and activity are maintained.

Q3: What are the primary challenges in recovering this specific catalyst?

The long octadecyl chain gives N,N,N-Trimethyloctadecan-1-aminium iodide significant surfactant properties.[1] This can lead to the formation of stable emulsions during aqueous work-ups, making clean phase separation difficult. Additionally, the catalyst can be susceptible to thermal and chemical degradation, particularly under strongly basic conditions, which can reduce its efficacy upon reuse.

Q4: How can I assess the activity of my regenerated catalyst?

The activity of the regenerated catalyst should be compared against a fresh batch. This can be done by:

  • Kinetic Comparison: Run a standardized, well-understood reaction (a "test reaction") with both the fresh and the regenerated catalyst under identical conditions. Monitor the reaction progress (e.g., by GC, HPLC, or NMR) and compare the initial reaction rates and final conversion.

  • Spectroscopic Analysis: Use techniques like ¹H NMR to confirm the structural integrity of the recovered catalyst. The presence of new signals or changes in the integration of characteristic peaks can indicate degradation.[8]

  • Physical Properties: Measure the melting point of the recovered solid catalyst. A significant depression or broadening of the melting point range compared to the fresh catalyst suggests the presence of impurities. The reported melting point is 238-241 °C.[2]

Troubleshooting Guide: Catalyst Deactivation and Recovery Issues

This section addresses common problems encountered during the use and regeneration of N,N,N-Trimethyloctadecan-1-aminium iodide.

Problem 1: Decreased Catalytic Activity in Subsequent Reactions
  • Observation: You have successfully recovered the catalyst, but in the next reaction, the conversion is significantly lower, or the reaction is much slower.

  • Probable Cause 1: Thermal Degradation via Hofmann Elimination: This is a primary deactivation pathway for quaternary ammonium salts, especially in the hydroxide form at elevated temperatures.[9][10][11] The hydroxide ion acts as a base, abstracting a proton from a β-carbon of the alkyl chain, leading to the formation of an alkene (octadecene) and trimethylamine. This decomposition is irreversible and destroys the catalytic species.[12]

  • Solution 1:

    • Temperature Control: During the regeneration step (Protocol 1), and in subsequent reactions, maintain the temperature below 70-80 °C, especially when the catalyst is in its hydroxide form. Higher temperatures significantly accelerate the rate of Hofmann elimination.[12][13]

    • Minimize Time Under Basic Conditions: Do not let the catalyst sit in a strongly basic aqueous solution for extended periods. Process the recovered catalyst promptly.

  • Probable Cause 2: Ion Exchange Poisoning: The catalytic cycle relies on the quaternary ammonium cation pairing with the desired reactant anion. If your reaction mixture contains other anions that can form a tight, organic-soluble ion pair with the catalyst, these "poisonous" anions can occupy the catalyst and prevent it from transporting the reactant anion.

  • Solution 2:

    • Pre-treatment of Reactants: Ensure your reactants and solvents do not contain significant concentrations of interfering anions.

    • Washing: During the work-up, multiple washes with deionized water can help remove water-soluble interfering ions.

Problem 2: Formation of an Insoluble Precipitate During Reaction or Work-up
  • Observation: A white or off-white solid crashes out of the organic or aqueous phase.

  • Probable Cause: This is often due to a change in the counter-ion of the catalyst, leading to a salt with lower solubility in the reaction medium. For instance, if the initial catalyst is an iodide salt, and the reaction generates a large anion (e.g., a sulfate or phosphate), an ion exchange may occur, forming a less soluble quaternary ammonium salt.

  • Solution:

    • Solvent System Modification: Adjust the polarity of the organic solvent to better solubilize the catalyst in all its forms throughout the reaction.

    • Catalyst Counter-ion: Consider starting with a catalyst that has a different counter-ion (e.g., bromide or chloride) if the iodide is found to be problematic for your specific system.

Problem 3: Discoloration of the Recovered Catalyst (Yellow to Brown)
  • Observation: The fresh catalyst is a white or off-white solid, but the recovered catalyst has a distinct yellow or brown tint.

  • Probable Cause: Iodide Oxidation: The iodide counter-ion can be susceptible to oxidation to iodine (I₂), especially in the presence of air, light, or certain oxidizing agents in the reaction mixture.[14] Elemental iodine can impart a yellow-to-brown color.

  • Solution:

    • Inert Atmosphere: When possible, conduct reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Light Protection: Store the catalyst in an amber bottle or a container protected from light.

    • Purification: The discoloration can sometimes be removed by recrystallizing the recovered catalyst from a suitable solvent system (e.g., ethanol/ether).

Problem 4: Poor Phase Separation During Aqueous Extraction
  • Observation: During the aqueous wash or extraction step, a stable emulsion forms, making it difficult to separate the organic and aqueous layers.

  • Probable Cause: The amphiphilic nature of N,N,N-Trimethyloctadecan-1-aminium iodide makes it an effective surfactant. At certain concentrations, it can stabilize oil-in-water or water-in-oil emulsions.

  • Solution:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase and destabilizing the emulsified droplets.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the separation of the layers.

    • Solvent Modification: Adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can sometimes alter the interfacial tension and help break the emulsion.

Protocols for Catalyst Regeneration and Quality Control
Protocol 1: Regeneration via Basification and Phase Separation

This protocol is adapted from established methods for recovering quaternary ammonium salts from aqueous and organic mixtures.[9] It is designed to separate the catalyst from the product and inorganic salts.

Methodology:

  • Initial Separation: After the reaction is complete, perform a primary separation of the organic and aqueous phases. The catalyst may be present in the organic phase, the aqueous phase, or as a third layer at the interface. Retain all phases that may contain the catalyst.

  • Recombination and Dilution: Combine the organic phase and any interfacial layer. If the product is non-polar and water-insoluble, add water to this mixture to dissolve the catalyst. The goal is to create a two-phase system where the product is in the organic layer and the catalyst is dissolved in the aqueous layer.

  • Basification: Separate the aqueous layer containing the catalyst. While stirring, slowly add a 20-50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will convert the catalyst from its iodide salt form to the hydroxide form (N,N,N-Trimethyloctadecan-1-aminium hydroxide).

  • Phase Separation of Catalyst: The hydroxide form of the catalyst is significantly more organophilic and less water-soluble than the iodide salt. Continue adding base until the dissolved catalyst begins to separate as a distinct, often oily or waxy, upper phase.

  • Isolation: Carefully separate the catalyst phase from the aqueous phase using a separatory funnel.

  • Washing and Drying: Wash the isolated catalyst phase with a small amount of deionized water to remove excess base. Subsequently, dissolve the catalyst in a suitable organic solvent (e.g., dichloromethane or toluene), dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the regenerated catalyst as the hydroxide salt.

  • (Optional) Conversion back to Iodide: If the hydroxide form is not desired for the next reaction, it can be converted back to the iodide salt. Dissolve the hydroxide form in an appropriate solvent (e.g., ethanol) and carefully neutralize it with a stoichiometric amount of hydroiodic acid (HI). The solvent can then be removed to yield the regenerated N,N,N-Trimethyloctadecan-1-aminium iodide.

Diagram of Catalyst Regeneration Workflow

G cluster_0 Post-Reaction Mixture cluster_1 Catalyst Recovery cluster_2 Purification & Reuse A Reaction Complete (Organic + Aqueous Phases + Catalyst) B Phase Separation A->B C Isolate Aqueous Phase (containing Catalyst Iodide) B->C D Add NaOH / KOH Solution C->D E Catalyst separates as Hydroxide Phase (Oily Layer) D->E F Isolate Catalyst Hydroxide E->F G Wash with DI Water F->G H Dry (e.g., dissolve in DCM, add Na2SO4) G->H I Solvent Evaporation H->I J Regenerated Catalyst (Hydroxide Form) I->J K Optional: Neutralize with HI J->K M Next Reaction J->M Reuse L Regenerated Catalyst (Iodide Form) K->L L->M Reuse

Caption: Workflow for the regeneration of N,N,N-Trimethyloctadecan-1-aminium catalyst.

Protocol 2: Quality Control of Regenerated Catalyst

Ensuring the purity and structural integrity of the regenerated catalyst is critical for reproducible results.

Summary of QC Tests and Acceptance Criteria

ParameterMethodPurposeAcceptance Criteria
Identity & Structure ¹H NMR SpectroscopyConfirm chemical structure and detect organic impurities (e.g., Hofmann elimination products).Spectrum should match that of the fresh catalyst. Absence of significant signals in the olefinic region (~5-6 ppm).
Water Content Karl Fischer TitrationQuantify residual water, which can affect reaction kinetics.Typically < 0.5% w/w, but depends on the tolerance of the subsequent reaction.
Halide Content Potentiometric Titration / NephelometryQuantify residual iodide or other halide ions.Should be consistent with the expected form of the catalyst (iodide or hydroxide).
Thermal Properties Melting Point AnalysisAssess overall purity. Impurities lower and broaden the melting point range.Melting point depression should be < 2-3 °C compared to the fresh catalyst.

Methodology Details:

  • ¹H NMR Spectroscopy:

    • Dissolve a small, accurately weighed sample of the fresh and the regenerated catalyst in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire the ¹H NMR spectra.

    • Key Signals for N,N,N-Trimethyloctadecan-1-aminium cation: Look for the characteristic singlet for the three N-methyl groups and the multiplets for the long alkyl chain. Compare the chemical shifts and integration ratios to the reference spectrum of the fresh material.[8]

    • Check for Impurities: Specifically look for signals around 5-6 ppm, which would indicate the presence of C=C double bonds from the Hofmann elimination product (octadecene).

  • Karl Fischer Titration:

    • Use a calibrated Karl Fischer titrator.

    • Accurately weigh a sample of the regenerated catalyst and introduce it into the titration cell.

    • Perform the titration according to the instrument's instructions to determine the water content.

  • Potentiometric Titration for Halide Content:

    • This can be performed to confirm the presence of iodide or to check for other halide contaminants.

    • Dissolve a known amount of the catalyst in a suitable solvent.

    • Titrate with a standardized silver nitrate (AgNO₃) solution using a silver-ion selective electrode. The endpoint corresponds to the precipitation of silver iodide (AgI).

Diagram of Troubleshooting Logic

G cluster_0 Symptom Analysis cluster_1 Probable Causes & Solutions Start Problem with Regenerated Catalyst Q1 Reduced Activity? Start->Q1 Q2 Discoloration (Yellow/Brown)? Start->Q2 Q3 Emulsion Formation? Start->Q3 C1 Hofmann Elimination Solution: Lower Temp, Reduce Time in Base Q1->C1 Yes C2 Ion Exchange Poisoning Solution: Purify Reactants, Thorough Washing Q1->C2 Yes C3 Iodide Oxidation Solution: Inert Atmosphere, Protect from Light Q2->C3 Yes C4 Surfactant Properties Solution: Add Brine, Centrifuge Q3->C4 Yes

Caption: Decision tree for troubleshooting common issues with catalyst regeneration.

References
  • Hofmann Elimination Reaction. (n.d.). Yale University Department of Chemistry. Retrieved from [Link]

  • Hofmann Elimination. (n.d.). BYJU'S. Retrieved from [Link]

  • Hofmann Elimination Reaction. (n.d.). Allen Overseas. Retrieved from [Link]

  • Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. (2025). Oreate AI Blog. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group, Princeton University. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved from [Link]

  • N,N,N-Trimethyloctadecan-1-aminium iodide (CID 9846040). (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link]

  • Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL. Retrieved from [Link]

  • What Is Phase Transfer Catalysis? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (2007). US Patent 7,268,256 B2.
  • Removal of quaternary ammonium compounds in ion exchange process. (2018). E3S Web of Conferences, 45, 00004. Retrieved from [Link]

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. (2008). J. Org. Chem., 73(10), 3650–3659. Retrieved from [Link]

  • Titration of quaternary Ammonium compounds in disinfectants. (n.d.). Xylem Analytics. Retrieved from [Link]

  • ¹H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... (2021). ResearchGate. Retrieved from [Link]

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. (1984). J. Chem. Soc., Perkin Trans. 2, 159-164. Retrieved from [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. (2015). Anal. Methods, 7, 729-735. Retrieved from [Link]

  • Safety Data Sheet: Ammonium iodide. (n.d.). Carl ROTH. Retrieved from [Link]

  • Phase Transfer Catalyst Recovery. (n.d.). Google Patents.

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Technical Support Center: Overcoming Solubility Challenges with N,N,N-Trimethyloctadecan-1-aminium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N,N-Trimethyloctadecan-1-aminium iodide (also known as Octadecyltrimethylammonium iodide). This document provides in-depth troubleshooting advice and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with this versatile quaternary ammonium salt.

The unique amphiphilic structure of N,N,N-Trimethyloctadecan-1-aminium iodide, featuring a long C18 hydrophobic alkyl chain and a polar quaternary ammonium iodide headgroup, is key to its function as a surfactant, phase-transfer catalyst, and antimicrobial agent.[1][2] However, this dual nature is precisely what can make achieving complete and stable dissolution a challenge in various reaction media. This guide is designed to explain the underlying chemical principles and provide a systematic approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of N,N,N-Trimethyloctadecan-1-aminium iodide.

Q1: What is the general solubility profile of N,N,N-Trimethyloctadecan-1-aminium iodide?

A1: Due to its structure, the compound exhibits mixed solubility. The long C18 alkyl tail imparts significant hydrophobic (lipophilic) character, favoring dissolution in nonpolar organic solvents. Conversely, the charged quaternary ammonium iodide headgroup promotes solubility in polar solvents. This often leads to it being sparingly soluble in highly polar solvents like water and also in very nonpolar solvents like hexane. Optimal solubility is typically found in solvents of intermediate polarity, such as alcohols (ethanol, isopropanol), or in solvent mixtures.[3]

Q2: My compound is not dissolving well in my chosen solvent at room temperature. What is the first and safest step to try?

A2: The first and most recommended step is the application of mechanical energy via sonication . An ultrasonic bath or probe sonicator can break down agglomerates of the solid particles and accelerate the solvation process without the risks associated with heating. This method is particularly effective for kinetically slow dissolution processes where the solvent is appropriate but the rate of dissolution is low.

Q3: Can I heat the reaction mixture to improve solubility? What are the risks?

A3: Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility.[4] However, this must be done with caution. Quaternary ammonium salts can undergo thermal degradation.[5] For N,N,N-Trimethyloctadecan-1-aminium iodide, it is crucial to keep the temperature well below its decomposition point. Studies on similar long-chain quaternary ammonium compounds show degradation can begin at temperatures around 200-240°C, but it is best practice to use the minimum heat necessary and monitor for any color change (e.g., yellowing or browning), which could indicate degradation.[6][7] Always perform heating in a well-ventilated fume hood.

Q4: Why is my solution cloudy or forming a suspension instead of a clear solution?

A4: Cloudiness or the formation of a stable suspension (colloid) is often due to the formation of micelles once the concentration of the surfactant exceeds its Critical Micelle Concentration (CMC).[4] While this is the basis for its surfactant activity, it may be undesirable if a true molecular solution is required for your reaction. This can also occur if the solvent polarity is not optimal to fully solvate both the hydrophobic tail and the ionic head. Consider diluting the solution or modifying the solvent system with a co-solvent.

Section 2: In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. These guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Solvent Selection and Optimization

The principle of "like dissolves like" is a useful starting point, but the amphiphilic nature of this compound requires a more nuanced approach.[3] The goal is to find a solvent or solvent system that can adequately solvate both the C18 chain and the ionic head.

Protocol for Solvent Screening:

  • Start with Alcohols: Begin with solvents like ethanol, methanol, or isopropanol. These solvents have both polar hydroxyl groups and nonpolar alkyl chains, making them effective at dissolving amphiphilic compounds.

  • Test Chlorinated Solvents: Chloroform and dichloromethane can also be effective, particularly for solvating the long alkyl chain. The choice of a solvent with a relatively low dielectric constant can be advantageous in certain reactions involving quaternary ammonium salts.[8]

  • Consider Aprotic Polar Solvents: Solvents like DMF or DMSO can be effective but may be too polar if used alone, failing to adequately solvate the C18 tail. They are often better as part of a co-solvent system.

  • Utilize Co-Solvent Systems: If solubility is poor in a single solvent, use a binary mixture. For example:

    • Toluene/Isopropanol: A mixture of a nonpolar solvent (toluene) with a polar co-solvent (isopropanol) can be highly effective. The isopropanol helps to solvate the ionic head, while the toluene solvates the alkyl tail.

    • Chloroform/Methanol: This is another classic combination for dissolving complex lipids and amphiphiles.

  • Titration Method: Start by suspending the compound in the less-favored solvent (e.g., toluene) and slowly titrate in the more polar co-solvent (e.g., isopropanol) with vigorous stirring or sonication until a clear solution is obtained.

Table 1: Qualitative Solubility of N,N,N-Trimethyloctadecan-1-aminium iodide in Common Solvents

SolventPolarity TypeExpected SolubilityRationale & Notes
WaterHighly Polar, ProticPoor to Sparingly SolubleThe large C18 hydrophobic chain limits solubility. May form micelles above CMC.[9]
Hexane / HeptaneNonpolarVery PoorFails to solvate the charged quaternary ammonium iodide headgroup.
TolueneNonpolar, AromaticPoor to Sparingly SolubleCan solvate the C18 chain but is ineffective for the ionic head.
ChloroformModerately PolarSolubleOffers a good balance for solvating both parts of the molecule.[8]
Ethanol / IsopropanolPolar, ProticSoluble to Very SolubleThe alkyl portion of the alcohol solvates the C18 tail, while the -OH group solvates the ionic head. A melting point of 238-241 °C has been noted in ethanol.[10]
AcetonePolar, AproticSparingly SolubleCan be used to create suspensions for purification but may not be ideal for creating a true solution for reaction.[11]
DMF / DMSOPolar, AproticSparingly to SolubleHigh polarity favors the ionic head but may not be optimal for the long alkyl chain.
Guide 2: Advanced Dissolution Techniques

If solvent selection alone is insufficient, the following techniques can be employed.

Protocol 1: Sonication-Assisted Dissolution

  • Preparation: Place the solid N,N,N-Trimethyloctadecan-1-aminium iodide in a flask with the chosen solvent system. Ensure the flask is appropriately sized (ideally, the solvent should fill 2/3 of the flask).

  • Immersion: Place the flask in an ultrasonic water bath. Ensure the water level in the bath is equal to or slightly above the solvent level in the flask.

  • Application: Turn on the sonicator. The process can take from a few minutes to over an hour.

  • Monitoring: Periodically check for dissolution. If the solution becomes warm, turn off the sonicator and allow it to cool to prevent thermal degradation.

Protocol 2: Controlled Gentle Heating

  • Setup: Place the flask containing the compound and solvent in a water or oil bath equipped with a magnetic stirrer and a thermometer/thermo-probe.

  • Heating: Slowly increase the temperature of the bath while stirring vigorously. A target temperature of 40-60°C is often a safe and effective starting point.

  • Observation: Monitor the solution closely. Do not exceed temperatures that could compromise the stability of other reactants or the compound itself. Look for any signs of decomposition (color change).

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out, which would indicate that supersaturation was achieved at the higher temperature.

Section 3: Visual Troubleshooting Workflow

When encountering a solubility problem, a logical sequence of steps can save time and resources. The following diagram outlines a recommended workflow for diagnosing and solving dissolution issues with N,N,N-Trimethyloctadecan-1-aminium iodide.

G start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent sonicate Apply Mechanical Energy: Sonicate for 15-30 min check_solvent->sonicate  Yes   reassess_solvent Re-evaluate Solvent System: Try Co-Solvent Mixture (e.g., Toluene/IPA) check_solvent->reassess_solvent  No   dissolved1 Problem Solved: Clear Solution sonicate->dissolved1 Dissolved heat Apply Gentle Heat (40-60°C) with stirring sonicate->heat Not Dissolved dissolved2 Problem Solved: Clear Solution heat->dissolved2 Dissolved check_concentration Is concentration too high? (> CMC, Saturation Limit) heat->check_concentration Not Dissolved reassess_solvent->sonicate New Solvent Selected dissolved3 Problem Solved: Clear Solution dilute Dilute the solution or prepare a less concentrated stock check_concentration->dilute  Yes   consult Consult Literature for Specific Reaction Conditions check_concentration->consult  No   dissolved4 Problem Solved: Clear Solution dilute->dissolved4

Caption: Troubleshooting workflow for solubility issues.

References

  • He, L., et al. (2022). Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. MDPI. Available from: [Link]

  • Xi, Y., Zhou, Q., Frost, R. L., & He, H. (2007). Thermal stability of octadecyltrimethylammonium bromide modified montmorillonite organoclay. Journal of Colloid and Interface Science, 311(2), 347-353. Available from: [Link]

  • Abbott, S. Surfactant Solubilizers. Practical Solubility Science. Available from: [Link]

  • Ugrinic, A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1542. Available from: [Link]

  • PubChem. N,N,N-Trimethyloctadecan-1-aminium iodide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Available from: [Link]

  • Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(7), 1456. Available from: [Link]

  • PubMed. Thermal stability of octadecyltrimethylammonium bromide modified montmorillonite organoclay. National Center for Biotechnology Information. Available from: [Link]

  • Indigo Instruments. Quaternary Ammonium Compounds-How to Dilute Multi-Quats. Available from: [Link]

  • Google Patents. Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Quora. How does surfactant affect solubility of relatively non polar substance? Available from: [Link]

  • ResearchGate. Thermal Stability of Organoclays: Effects of Duration and Atmosphere of Isothermal Heating on Iodide Sorption. Available from: [Link]

  • PubChem. Octyltrimethylammonium iodide. National Center for Biotechnology Information. Available from: [Link]

  • Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19(19), 4265-4272. Available from: [Link]

  • Wikipedia. Quaternary ammonium cation. Available from: [Link]

  • Chemister.ru. Properties of substance: tetramethylammonium iodide. Available from: [Link]

  • ResearchGate. Physicochemical Studies of Octadecyltrimethylammonium Bromide: A Critical Assessment of Its Solution Behavior with Reference to Formation of Micelle, and Microemulsion with n-Butanol and n-Heptane. Available from: [Link]

  • ResearchGate. (PDF) Thermal decomposition of tetraalkylammonium iodides. Available from: [Link]

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Effect of pH on the performance of N,N,N-Trimethyloctadecan-1-aminium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role of pH in the Performance of a Quaternary Ammonium Salt

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium compound (QAC), is a cationic surfactant with a permanently positive charge, regardless of the solution's pH.[1] This intrinsic property makes it a robust ingredient in a multitude of applications, including as an antimicrobial agent in disinfectants, a conditioning agent in personal care products, and a phase transfer catalyst in chemical synthesis.[2] However, it is a common misconception that its performance is entirely independent of pH. While the charge of the N,N,N-Trimethyloctadecan-1-aminium iodide molecule itself does not change, the pH of the surrounding environment can significantly influence its interaction with other components in a formulation and its overall efficacy.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot pH-related challenges encountered during the use of N,N,N-Trimethyloctadecan-1-aminium iodide.

Frequently Asked Questions (FAQs)

Q1: Is the cationic charge of N,N,N-Trimethyloctadecan-1-aminium iodide affected by pH?

No. As a quaternary ammonium compound, the nitrogen atom is covalently bonded to four carbon atoms, resulting in a permanent positive charge that is independent of the solution's pH.[1] Unlike primary, secondary, or tertiary amines, it cannot be deprotonated to form a neutral species.

Q2: Why is my formulation containing N,N,N-Trimethyloctadecan-1-aminium iodide showing reduced efficacy at a specific pH?

While the charge on the surfactant is constant, the charge and conformation of other molecules in your system, such as proteins or cell surfaces, are often pH-dependent.[3][5] For instance, the antimicrobial activity of QACs is often optimal in a slightly acidic to neutral pH range (typically 6-8).[6] This is because the surface of many microorganisms is negatively charged in this range, facilitating the electrostatic attraction and subsequent disruption of the cell membrane by the positively charged surfactant.[6][7]

Q3: I'm observing precipitation when mixing N,N,N-Trimethyloctadecan-1-aminium iodide with other surfactants. Is this related to pH?

Yes, this is highly likely. Mixing cationic surfactants like N,N,N-Trimethyloctadecan-1-aminium iodide with anionic surfactants can lead to the formation of insoluble complexes, causing them to precipitate out of solution.[8][9] This interaction can be influenced by pH, especially if the anionic surfactant has a pKa within the working pH range of your formulation.

Q4: Can pH affect the stability of my emulsion formulated with N,N,N-Trimethyloctadecan-1-aminium iodide?

Absolutely. The stability of an emulsion depends on a delicate balance of intermolecular forces at the oil-water interface. Changes in pH can alter the charge of other components in the formulation, disrupting this balance and leading to emulsion instability, such as creaming or coalescence.[8]

Troubleshooting Guide

Issue 1: Reduced Antimicrobial Activity

Symptoms:

  • Inconsistent results in microbial challenge tests.

  • Loss of preservative efficacy over time.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Suboptimal pH of the Medium The surface charge of microorganisms is pH-dependent. Optimal electrostatic attraction between the cationic surfactant and the negatively charged microbial cell wall often occurs within a specific pH range.[6]1. Determine the pH of your test medium. 2. Conduct a pH optimization study by adjusting the medium's pH in increments (e.g., from 5.0 to 8.0) and reassessing antimicrobial activity. 3. Ensure the final formulation pH is maintained within the optimal range.
Interaction with Anionic Components Anionic excipients in the formulation (e.g., polymers, other surfactants) can neutralize the positive charge of N,N,N-Trimethyloctadecan-1-aminium iodide, reducing its availability to interact with microbes.[8]1. Review the formulation for any anionic components. 2. If present, consider replacing them with non-ionic or cationic alternatives. 3. If replacement is not feasible, a formulation redesign to physically separate the incompatible components may be necessary.
Issue 2: Formulation Instability (Precipitation, Cloudiness, Phase Separation)

Symptoms:

  • The appearance of solid particles or cloudiness in the solution.

  • Separation of oil and water phases in an emulsion.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Interaction with Anionic Surfactants or Polymers The electrostatic attraction between the cationic head of N,N,N-Trimethyloctadecan-1-aminium iodide and anionic molecules can lead to the formation of insoluble ion pairs.[8][9]1. Identify all anionic components in your formulation. 2. Conduct compatibility studies by mixing binary combinations of ingredients and observing for precipitation. 3. Replace incompatible anionic components with non-ionic or cationic alternatives.
pH-induced Changes in Solubility of Other Ingredients The solubility of other active pharmaceutical ingredients (APIs) or excipients in the formulation may be pH-dependent. A shift in pH could cause these to precipitate.1. Determine the pKa and solubility profile of all components in your formulation. 2. Adjust the formulation pH to a range where all components are soluble. 3. If a suitable pH range cannot be found, consider using a co-solvent or a different salt form of the problematic ingredient.
"Salting out" Effect High concentrations of salts can decrease the solubility of surfactants. Changes in pH can sometimes lead to the formation of salts in the formulation.1. Analyze the ionic strength of your formulation. 2. If high, consider reducing the concentration of ionic species. 3. Evaluate the effect of different counter-ions on the solubility of N,N,N-Trimethyloctadecan-1-aminium iodide.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Formulation Stability

Objective: To identify the pH range that ensures the physical stability of a formulation containing N,N,N-Trimethyloctadecan-1-aminium iodide.

Methodology:

  • Prepare the Formulation Base: Prepare the formulation without N,N,N-Trimethyloctadecan-1-aminium iodide.

  • pH Adjustment: Aliquot the base into several containers and adjust the pH of each aliquot to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using dilute HCl or NaOH.

  • Incorporate the Surfactant: Add N,N,N-Trimethyloctadecan-1-aminium iodide to each pH-adjusted aliquot at the desired concentration and mix thoroughly.

  • Initial Observation: Immediately observe each sample for any signs of instability (e.g., precipitation, cloudiness, color change).

  • Accelerated Stability Testing: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).[8]

  • Evaluation: At each time point, visually inspect the samples and perform relevant quantitative tests (e.g., particle size analysis for emulsions, viscosity measurements).

  • Data Analysis: Plot the stability data against pH to determine the optimal pH range.

Protocol 2: Assessing pH-Dependent Binding to a Model Protein (Bovine Serum Albumin - BSA)

Objective: To evaluate the effect of pH on the interaction between N,N,N-Trimethyloctadecan-1-aminium iodide and a model protein.

Methodology:

  • Prepare BSA Solutions: Prepare solutions of BSA (e.g., 1 mg/mL) in buffers of different pH values (e.g., 4.0, 7.0, 9.0). Note that the isoelectric point of BSA is approximately 4.7-4.9.[10][11]

  • Prepare Surfactant Solution: Prepare a stock solution of N,N,N-Trimethyloctadecan-1-aminium iodide in deionized water.

  • Titration: Using a suitable technique such as isothermal titration calorimetry (ITC) or fluorescence spectroscopy, titrate the surfactant solution into each of the BSA solutions.

  • Data Acquisition: Record the binding isotherms or fluorescence quenching data at each pH.

  • Data Analysis: Analyze the data to determine the binding affinity (Ka) and stoichiometry (n) of the interaction at each pH. A stronger interaction is expected at pH values above the isoelectric point of BSA, where the protein carries a net negative charge.[3]

Data Presentation

Table 1: Summary of Expected pH Effects on the Performance of N,N,N-Trimethyloctadecan-1-aminium iodide

ApplicationpH RangeExpected PerformanceRationale
Antimicrobial Formulations Acidic (<6)Potentially ReducedReduced negative charge on microbial surfaces may weaken electrostatic attraction.
Neutral (6-8)OptimalFavorable electrostatic interaction with negatively charged microbial cell membranes.[6]
Alkaline (>8)Potentially ReducedChanges in microbial surface charge and potential for hydrolysis of the surfactant in highly alkaline conditions.[12][13]
Protein-based Formulations Below Protein's pIWeak InteractionBoth the surfactant and the protein are positively charged, leading to electrostatic repulsion.[3]
Above Protein's pIStrong InteractionThe protein is negatively charged, leading to strong electrostatic attraction with the cationic surfactant.[3]
Emulsions with Anionic Stabilizers AnyHigh Risk of InstabilityFormation of insoluble complexes between the cationic surfactant and anionic stabilizer.[8][9]

Visualizations

G cluster_low_ph Low pH (Below Protein's pI) cluster_high_ph High pH (Above Protein's pI) protein_low Protein (+ve charge) surfactant_low Surfactant (+ve charge) protein_low->surfactant_low Repulsion protein_high Protein (-ve charge) surfactant_high Surfactant (+ve charge) protein_high->surfactant_high Attraction (Binding)

Caption: Interaction of N,N,N-Trimethyloctadecan-1-aminium iodide with a protein at different pH values relative to the protein's isoelectric point (pI).

TroubleshootingWorkflow start Instability Observed check_ph Measure Formulation pH start->check_ph review_components Review Formulation Components start->review_components optimize_ph Optimize Formulation pH check_ph->optimize_ph is_anionic Anionic Components Present? review_components->is_anionic compatibility_test Conduct Compatibility Tests is_anionic->compatibility_test Yes is_anionic->optimize_ph No replace_component Replace Incompatible Component compatibility_test->replace_component end_stable Stable Formulation replace_component->end_stable optimize_ph->end_stable

Sources

Validation & Comparative

A Researcher's Guide to Cationic Surfactants in Nanoparticle Synthesis: N,N,N-Trimethyloctadecan-1-aminium iodide vs. CTAB

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Structure-Directing Agent

In the precise world of nanoparticle synthesis, the choice of surfactant can be the determining factor between a successful, reproducible synthesis and a failed experiment. Cationic quaternary ammonium salts are mainstays in this field, acting as crucial capping and structure-directing agents.[1][2] Among these, Cetyltrimethylammonium Bromide (CTAB) is ubiquitous, particularly in the synthesis of anisotropic gold nanoparticles.[1][2][3] However, a lesser-known but structurally similar homolog, N,N,N-Trimethyloctadecan-1-aminium iodide (C18TAC or OTMAI), offers unique characteristics that merit consideration. This guide provides an in-depth, data-supported comparison to assist researchers, scientists, and drug development professionals in making an informed selection between these two critical reagents.

At the Molecular Level: A Structural and Physicochemical Comparison

The fundamental differences between C18TAC and CTAB lie in the length of their hydrophobic alkyl chains and their associated counter-ions. CTAB possesses a 16-carbon chain (hexadecyl), while C18TAC features a longer 18-carbon chain (octadecyl).[4][5] This seemingly minor variance of two methylene groups, along with the substitution of a bromide (Br⁻) for an iodide (I⁻) counter-ion, has significant implications for their self-assembly behavior and interaction with nanoparticle surfaces.

PropertyN,N,N-Trimethyloctadecan-1-aminium iodide (C18TAC)Cetyltrimethylammonium Bromide (CTAB)Significance for Nanoparticle Synthesis
Chemical Formula C₂₁H₄₆IN[6][7]C₁₉H₄₂BrN[5]The elemental composition dictates molar mass and reactivity.
Molar Mass 439.51 g/mol [7][8]364.45 g/mol [5]Affects concentration calculations for precise molar ratios in synthesis.
Alkyl Chain 18-Carbon (Octadecyl)[4]16-Carbon (Hexadecyl)[5]The longer chain in C18TAC increases hydrophobicity, which can influence micelle packing and shape, favoring higher aspect ratio nanostructures.[9][10][11]
Counter-ion Iodide (I⁻)Bromide (Br⁻)The counter-ion plays a role in the synthesis. For instance, in gold nanorod synthesis, the bromide from CTAB forms complexes with silver ions, which are crucial for directing anisotropic growth.[3] The larger, more polarizable iodide ion in C18TAC may offer different surface binding kinetics.
Common Acronyms C18TAC, OTMAI, Trimethylstearylammonium iodide[8]CTAB, Cetrimonium bromide[5]Important for literature searches and chemical sourcing.

The Mechanism of Anisotropic Growth: A Tale of Two Surfactants

In the widely adopted seed-mediated synthesis of gold nanorods (AuNRs), cationic surfactants perform two critical roles:

  • Template Formation: The surfactants assemble into micelles in the aqueous growth solution, which can act as soft templates.[3]

  • Surface Passivation: They selectively bind to specific crystallographic faces of the growing nanoparticle seeds, inhibiting growth on these faces and promoting elongation in a specific direction.[1][3][12]

The prevailing model for CTAB in AuNR synthesis involves the formation of a CTAB bilayer on the gold surface.[12] Bromide ions are understood to complex with silver ions (a crucial additive), and this complex preferentially adsorbs to the {110} and {100} facets of the gold crystal, slowing their growth and allowing the nanorod to elongate along the {001} axis.[13]

The longer C18 alkyl chain of C18TAC is hypothesized to alter the packing parameter of the resulting micelles. This can lead to more pronounced rod-like or worm-like micellar structures compared to CTAB under similar conditions. This altered template shape can be a powerful tool for researchers aiming to synthesize nanoparticles with higher aspect ratios (i.e., longer and thinner nanorods).[10] Studies have shown that surfactants with longer hydrophobic tails tend to generate better-shaped and more distinct nanostructures.[10]

Caption: General workflow for seed-mediated gold nanorod synthesis.

Performance in the Lab: A Head-to-Head Comparison

While direct, comprehensive comparative studies between C18TAC and CTAB are emerging, we can infer performance differences from existing research on surfactant chain length effects.

Performance MetricN,N,N-Trimethyloctadecan-1-aminium iodide (C18TAC)Cetyltrimethylammonium Bromide (CTAB)Analysis & Causality
Morphology Control Potentially higher aspect ratio nanorods.[10]Well-established for moderate aspect ratio nanorods.[3][14]The longer C18 chain of C18TAC can lead to more effective surface passivation on the sides of the nanorods, promoting more pronounced 1D growth.[10]
Synthesis Purity May require optimization to avoid spherical byproducts.Prone to formation of spherical or "dog-bone" shaped impurities if conditions are not optimal.[14]Purity is highly sensitive to reagent quality, temperature, and mixing speed for both surfactants. The purity of the CTAB itself is known to be a critical factor.[1]
Reproducibility Less documented, potentially more sensitive to initial conditions.Highly documented, but notoriously sensitive to batch variations and subtle procedural changes.[13][14]CTAB's sensitivity is well-known. C18TAC, being less common, has a smaller body of community knowledge to troubleshoot failed syntheses.
Cytotoxicity Expected to be cytotoxic, similar to other quaternary ammonium compounds.[4][7]Known to be highly cytotoxic, which is a major drawback for biomedical applications.[3][15][16]The primary mechanism of toxicity for these surfactants is the disruption of the cell membrane's phospholipid bilayer.[3] For in vivo applications, removal of the surfactant layer is a mandatory post-synthesis step.[17]

Experimental Protocols: Seed-Mediated Synthesis of Gold Nanorods

The following protocols are adapted from established seed-mediated methods and illustrate a typical synthesis workflow.[18][19][20][21] Researchers should note that concentrations, particularly of silver nitrate and the seed solution, must be optimized to achieve desired aspect ratios.

Protocol 1: Gold Nanorod Synthesis using CTAB

A. Seed Solution Preparation:

  • Prepare a 0.1 M CTAB solution (10 mL) in a flask.

  • Add 0.25 mL of 10 mM HAuCl₄ to the CTAB solution while stirring.

  • Freshly prepare a 10 mM NaBH₄ solution in ice-cold water.

  • Rapidly inject 0.6 mL of the ice-cold NaBH₄ solution into the HAuCl₄-CTAB mixture under vigorous stirring.

  • The solution color will change to brownish-yellow, indicating seed formation.

  • Age the seed solution at 30°C for 30 minutes before use.[18]

B. Growth Solution Preparation:

  • In a larger flask, dissolve CTAB in warm water to create a 0.1 M solution (e.g., 5 mL).[20]

  • Allow the solution to cool to 30°C.

  • Add 250 µL of 10 mM HAuCl₄.

  • Add a specific volume of 10 mM AgNO₃ (e.g., 48 µL, this is a key variable for tuning aspect ratio).[20]

  • Add 100 µL of 1 M HCl to maintain stability.[20]

  • Gently mix, then add 40 µL of 0.1 M ascorbic acid. The solution should turn colorless as Au³⁺ is reduced to Au¹⁺.[20]

C. Nanorod Growth:

  • Quickly inject 12 µL of the aged seed solution into the growth solution.

  • Do not stir. Allow the reaction to proceed undisturbed at 28-30°C for at least 4 hours. A color change to reddish-brown or purple will indicate nanorod formation.[20]

Protocol 2: Proposed Adaptation for C18TAC

This protocol is a hypothetical adaptation based on the principles of surfactant chemistry. Optimization is required.

A. Seed Solution Preparation:

  • Follow the same procedure as for CTAB, but substitute CTAB with C18TAC on a molar equivalent basis. Note that the solubility of C18TAC may differ, requiring slight warming to fully dissolve.

B. Growth Solution Preparation:

  • Follow the same procedure as for CTAB, substituting C18TAC for CTAB. Due to the different counter-ion (I⁻ vs. Br⁻), the interaction with AgNO₃ may be altered. The optimal concentration of AgNO₃ will likely need to be re-screened to achieve desired results.

C. Nanorod Growth:

  • The procedure remains the same. Monitor the reaction progress via UV-Vis spectroscopy to observe the evolution of the longitudinal surface plasmon resonance (LSPR) peak, which is indicative of the nanorod's aspect ratio.

Caption: Key steps in the seed-mediated synthesis workflow.

Concluding Insights for the Practicing Scientist

When to Choose CTAB:

  • Established Protocols: When you need to replicate a well-documented synthesis from the literature. CTAB is the de facto standard, and a vast amount of troubleshooting information is available.

  • Cost and Availability: CTAB is generally more accessible and cost-effective than its C18 counterpart.

  • Moderate Aspect Ratios: For applications where nanorods with aspect ratios typically between 2 and 5 are sufficient.

When to Consider N,N,N-Trimethyloctadecan-1-aminium iodide (C18TAC):

  • High Aspect Ratio Synthesis: When the research goal is to push the boundaries of nanorod length and achieve higher aspect ratios. The enhanced hydrophobicity of the C18 chain provides a rational design approach to this challenge.[9][10]

  • Exploring Counter-ion Effects: For fundamental studies on how different halide ions (Iodide vs. Bromide) influence nanoparticle growth kinetics and surface chemistry.

  • Novel Morphologies: When exploring the synthesis of other nanoparticle shapes where surfactant packing parameters are critical.

Ultimately, the selection between C18TAC and CTAB is a decision driven by the specific goals of the research. CTAB remains the reliable workhorse for standard procedures, while C18TAC presents an opportunity for innovation, particularly in the synthesis of high-aspect-ratio nanomaterials. Both surfactants, however, share a significant cytotoxicity profile, mandating careful handling and thorough purification for any biological applications.[15][16]

References

  • Vertex AI Search. (n.d.).
  • chemBlink. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide [CAS# 4292-25-5].
  • NanoHybrids. (n.d.). Ask an Expert: Why is CTAB used in gold nanorod synthesis?.
  • EvitaChem. (n.d.). Buy N,N,N-Trimethyloctadecan-1-aminium iodide (EVT-339689).
  • Vertex AI Search. (2025).
  • Cheng, W., Dong, S., & Wang, E. (2003). Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. Langmuir.
  • ResearchGate. (2025). Effects of chain length of surfactants and their adsorption on nanoparticles on stability of CO2-in-water emulsions.
  • Wikipedia. (n.d.). Cetrimonium bromide.
  • Sigma-Aldrich. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide | 4292-25-5.
  • Ong, S. Y., et al. (2023). Nanoparticle surface stabilizing agents influence antibacterial action. PMC - NIH.
  • PubChem. (n.d.). N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040.
  • Wei, M. Z., et al. (2021). Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB. PMC - NIH.
  • ResearchGate. (2015). Effect of Hydrophobic Chain Length of Surfactant on Controlling the Morphology of gold crystals.
  • Jana, N. R., Gearheart, L., & Murphy, C. J. (n.d.).
  • ACS Publications. (2020). Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles. ACS Omega.
  • Soft Matter (RSC Publishing). (n.d.). Influence of surfactants of different nature and chain length on the morphology, thermal stability and sheet resistance of graphene.
  • NIH. (n.d.). Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study.
  • ECHEMI. (n.d.). 4292-25-5, 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1) Formula.
  • Sigma-Aldrich. (n.d.). Gold Nanorod Synthesis.
  • The Royal Society of Chemistry. (n.d.). The synthesis and surface functionalization of gold nanorods.
  • AZoM. (2021). Synthesis of Gold Nanorods: How to Avoid Common Errors.
  • PMC - NIH. (n.d.). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability.
  • MDPI. (n.d.). Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs).
  • Frontiers. (2024). A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment.

Sources

A Comparative Guide to Phase Transfer Catalysts: N,N,N-Trimethyloctadecan-1-aminium Iodide vs. Tetrabutylammonium Bromide (TBAB)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two quaternary ammonium salts, the widely-used Tetrabutylammonium Bromide (TBAB) and the structurally distinct N,N,N-Trimethyloctadecan-1-aminium iodide, in the context of phase transfer catalysis (PTC). While TBAB is a well-documented and versatile catalyst, direct comparative experimental data for N,N,N-Trimethyloctadecan-1-aminium iodide in PTC applications is limited in peer-reviewed literature. Therefore, this guide will present a data-supported analysis of TBAB's performance, complemented by a theoretical evaluation of N,N,N-Trimethyloctadecan-1-aminium iodide based on its structural characteristics and established PTC principles.

The Principle of Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] Many nucleophiles, especially inorganic salts, are soluble in water but insoluble in the organic solvents where the electrophilic substrate resides. A phase transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻), overcomes this solubility barrier.[2]

The mechanism involves the quaternary ammonium cation (Q⁺) pairing with the nucleophilic anion in the aqueous phase. This newly formed ion pair is sufficiently lipophilic to migrate into the organic phase, where the "naked" and highly reactive anion can react with the substrate.[3] This process accelerates reaction rates, often allows for milder reaction conditions, and can eliminate the need for harsh, anhydrous solvents.[1][4]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QX_aq Catalyst (Q⁺X⁻) Nu_aq->QX_aq Ion Exchange M_aq Counter Ion (M⁺) Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product QX_org_return Catalyst (Q⁺X⁻) Product->QX_org_return QX_org_return->QX_aq Catalyst Regeneration interface Phase Interface QNu_aq Ion Pair (Q⁺Nu⁻) QX_aq->QNu_aq QNu_org Ion Pair (Q⁺Nu⁻) QNu_aq->QNu_org Phase Transfer QNu_org->Substrate Reaction QNu_org->QX_org_return Leaving Group Exchange

Caption: Generalized mechanism of phase-transfer catalysis.

Tetrabutylammonium Bromide (TBAB): The Versatile Workhorse

Tetrabutylammonium bromide (TBAB) is one of the most extensively used phase transfer catalysts in organic synthesis.[5] Its popularity stems from its commercial availability, high thermal and chemical stability, cost-effectiveness, and excellent solubility in a wide range of both aqueous and organic solvents.[5][6] The four butyl groups provide sufficient lipophilicity to facilitate the transport of anions into the organic phase, without being so large as to hinder the release of the anion for reaction.[7]

TBAB has demonstrated high catalytic efficacy in a multitude of organic transformations, including:

  • Nucleophilic Substitutions (S_N2): Alkylations of phenols, alcohols, amides, and thiols.[6][8]

  • Oxidations and Reductions. [9]

  • Coupling Reactions: Often used as an efficient co-catalyst.[6]

  • Synthesis of Heterocycles. [10]

Performance Data for TBAB in Williamson Ether Synthesis

The Williamson ether synthesis, a classic S_N2 reaction, is frequently accelerated by phase transfer catalysts. Below is a representative comparison of catalyst performance in this reaction, illustrating the effectiveness of TBAB.

CatalystReaction Time (h)Yield (%)Reference Reaction Conditions
Tetrabutylammonium Bromide (TBAB) 4~95%Synthesis of phenylbutyl ether from sodium phenolate and n-butyl bromide in a toluene/water biphasic system at 70°C.[3]
Benzyltriethylammonium Chloride (BTEAC)VariesHighOften cited as another effective catalyst for similar transformations.[2]
Cetyltrimethylammonium Bromide (CTAB)VariesHighThe longer cetyl chain increases lipophilicity, which can be advantageous in certain solvent systems.[2]
No Catalyst>24<5%Without a PTC, the reaction between immiscible reactants is extremely slow, highlighting the dramatic rate enhancement provided by the catalyst.[11]

N,N,N-Trimethyloctadecan-1-aminium Iodide: A Structural Analysis

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt characterized by a long C18 (octadecyl) hydrophobic tail and three smaller methyl groups attached to the nitrogen center.[12] While its primary application is as a cationic surfactant in personal care products, its structure suggests potential utility as a phase transfer catalyst.[13][14]

Theoretical Performance as a Phase Transfer Catalyst:
  • High Lipophilicity: The long octadecyl chain confers significant solubility in nonpolar organic solvents.[13] This high organophilicity could be advantageous for concentrating the catalyst-anion ion pair in the organic phase, potentially increasing reaction rates, especially in highly nonpolar media. However, excessive lipophilicity can sometimes hinder the catalyst's return to the aqueous phase for regeneration, slowing the overall catalytic cycle.[7]

  • Anion Accessibility: The three small methyl groups present less steric hindrance around the cationic nitrogen compared to the four butyl groups of TBAB. This "accessible" nature could facilitate faster ion exchange at the phase interface and easier release of the transported anion in the organic phase.[7]

  • The Iodide Counter-Anion: The presence of an iodide counter-ion is a critical distinction from TBAB. Iodide itself is a potent nucleophile and an excellent leaving group. This can lead to an in situ Finkelstein-type reaction, where the alkyl halide substrate (R-Cl or R-Br) is converted to a more reactive alkyl iodide (R-I), which then undergoes substitution by the desired nucleophile.[15] This can accelerate certain substitution reactions. However, iodide is also a highly polarizable anion that can form a strong ion pair with the quaternary ammonium cation. This can lead to "catalyst poisoning," where the catalyst is sequestered as the Q⁺I⁻ ion pair and is less available to transport the desired nucleophile.[4]

Head-to-Head Comparison: TBAB vs. N,N,N-Trimethyloctadecan-1-aminium Iodide

FeatureTetrabutylammonium Bromide (TBAB) N,N,N-Trimethyloctadecan-1-aminium Iodide (Theoretical)
Structure Symmetrical cation with four butyl groups.Asymmetrical cation with one C18 chain and three methyl groups.
Lipophilicity Moderate and well-balanced, allowing for efficient cycling between phases.[6]Very high due to the C18 chain, favoring partitioning into the organic phase.[13]
Solubility Soluble in both water and a wide range of organic solvents.[5]Poorly soluble in water, but soluble in organic solvents.[13]
Counter-Anion Bromide (Br⁻). A relatively inert spectator anion in many reactions.Iodide (I⁻). Can participate in the reaction (e.g., Finkelstein reaction) but also poses a risk of catalyst poisoning.[4][15]
Primary Application Widely used as a versatile phase transfer catalyst.[16]Primarily used as a cationic surfactant and conditioning agent.[14][17]
Potential Advantages Broad applicability, predictable performance, extensive literature support, cost-effective.[6][9]Potentially higher activity in nonpolar solvents; iodide may accelerate reactions with alkyl chlorides/bromides; less sterically hindered cation.
Potential Disadvantages May be less effective than more lipophilic catalysts in highly nonpolar systems.Risk of catalyst poisoning by iodide; poor water solubility may hinder catalyst regeneration; limited experimental data for PTC applications.[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using TBAB

This protocol describes a general procedure for the O-alkylation of a phenol using TBAB, adapted from established methodologies.[3]

Objective: To synthesize an alkyl phenyl ether via phase transfer catalysis.

Williamson_Workflow A 1. Combine Reactants - Phenol in Toluene - Alkyl Halide - NaOH (aq) solution B 2. Add Catalyst - Add TBAB (1-10 mol%) A->B C 3. Reaction - Heat and stir vigorously (e.g., 70°C, 4h) B->C D 4. Work-up - Separate layers - Wash organic phase - Dry with MgSO₄ C->D E 5. Purification - Evaporate solvent - Purify via column chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: Experimental workflow for a TBAB-catalyzed Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Sodium Hydroxide (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Dissolve the phenol in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the alkyl bromide to the toluene solution.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Add the TBAB catalyst to the reaction flask.

  • Add the aqueous sodium hydroxide solution to the flask.

  • Heat the biphasic mixture to 70-80°C and stir vigorously to ensure efficient mixing of the phases.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired ether.

Conclusion and Catalyst Selection

Tetrabutylammonium Bromide (TBAB) remains the catalyst of choice for a broad array of phase transfer reactions due to its balanced properties, extensive documentation, and proven reliability.[5][6] It is the recommended starting point for researchers developing a new PTC process.

N,N,N-Trimethyloctadecan-1-aminium iodide presents an interesting structural alternative, but its use as a phase transfer catalyst is not well-established. Its high lipophilicity may offer advantages in specific, highly nonpolar systems. However, the potential for catalyst poisoning by the iodide counter-ion is a significant concern that must be experimentally evaluated.[4] Researchers might consider this catalyst for niche applications, particularly when attempting to leverage an in situ Finkelstein reaction, but should be prepared for extensive optimization and potential complications.

For professionals in drug development and chemical synthesis, the trustworthiness and predictability of TBAB make it the superior choice for robust and scalable processes. Further research is required to validate the performance of N,N,N-Trimethyloctadecan-1-aminium iodide and define its specific utility in the field of phase transfer catalysis.

References

  • A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer C
  • Tetrabutylammonium Bromide - Encyclopedia.pub. (URL: [Link])

  • Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions By Sean Magnus Malmberg - bac-lac.gc.ca. (URL: [Link])

  • Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV. (URL: [Link])

  • A Comparative Guide to the Performance of Tetrabutylammonium Bromide (TBAB) in Diverse Solvent Systems - Benchchem. (URL: )
  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (URL: [Link])

  • Tetrabutylammonium Bromide (TBAB) | CAS# 1643-19-2 | SACHEM, Inc. (URL: [Link])

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (URL: [Link])

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (URL: [Link])

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - NIH. (URL: [Link])

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (URL: [Link])

  • TOPIC : USE OF QUATERNARY SALTS AS PTC - Little Flower College Guruvayoor. (URL: [Link])

  • Innovations in Catalysis: The Role of Tetramethylammonium Iodide. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • N,N,N-Trimethyloctadecan-1-aminium iodide | C21H46IN | CID 9846040 - PubChem. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

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A Comparative Guide to Validating the Antimicrobial Efficacy of N,N,N-Trimethyloctadecan-1-aminium iodide via Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of N,N,N-Trimethyloctadecan-1-aminium iodide. The core of this validation rests upon the determination of the Minimum Inhibitory Concentration (MIC) through standardized broth microdilution assays. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare the potential performance of N,N,N-Trimethyloctadecan-1-aminium iodide with established quaternary ammonium compounds (QACs), supported by literature-derived experimental data.

Introduction: The Imperative for Standardized Efficacy Validation

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium compound, a class of cationic surfactants known for their broad-spectrum antimicrobial properties.[1] These compounds primarily act by disrupting the microbial cell membrane, leading to the leakage of cytoplasmic contents and eventual cell death.[2] The positive charge on the nitrogen atom is crucial for the initial interaction with the negatively charged components of bacterial cell walls. While the general antimicrobial activity of QACs is well-established, the specific efficacy of any given compound, such as N,N,N-Trimethyloctadecan-1-aminium iodide, must be quantified to determine its potential applications as a disinfectant, antiseptic, or therapeutic agent.

The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[3] This quantitative data is essential for:

  • Comparative Analysis: Objectively comparing the potency of a novel compound against existing antimicrobials.

  • Spectrum of Activity: Determining the range of microorganisms against which the compound is effective.

  • Informing Further Studies: Providing a baseline for subsequent investigations, such as Minimum Bactericidal Concentration (MBC) assays and time-kill studies.

This guide will adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring a robust and reproducible methodology.[4][5][6][7][8][9][10][11]

The Broth Microdilution MIC Assay: A Step-by-Step Protocol

The broth microdilution method is a widely accepted technique for determining MIC values due to its efficiency and the small volumes of reagents required. The following protocol is a synthesis of best practices from CLSI and EUCAST guidelines.

I. Preparation of Materials and Reagents
  • Test Compound: Prepare a stock solution of N,N,N-Trimethyloctadecan-1-aminium iodide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

  • Control Compounds: Prepare stock solutions of well-characterized QACs, such as Benzalkonium Chloride and Cetylpyridinium Chloride, for comparison.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria. For fastidious organisms, specific supplemented media may be required as per CLSI or EUCAST recommendations.[5][11]

  • Microorganism Strains: Utilize reference strains from a recognized culture collection (e.g., ATCC) for reproducibility. This guide will use Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) as examples.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and a 35°C ± 2°C incubator.

II. Experimental Workflow

The following diagram outlines the key steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions in Microtiter Plate prep_compound->serial_dilution Add to Plate prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare and Standardize Inoculum inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth and/or Measure OD600 incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic record_data Record and Compare MIC Values determine_mic->record_data

Caption: Workflow for the broth microdilution MIC assay.

III. Detailed Procedural Steps
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Dispense 100 µL of sterile growth medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent.

    • Include a positive control for growth (wells with inoculum and medium but no antimicrobial) and a negative control for sterility (wells with medium only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

    • Optionally, a spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) to aid in determining the inhibition of growth.

Comparative Efficacy of Quaternary Ammonium Compounds

Antimicrobial AgentTest OrganismMIC (µg/mL)Reference
Benzalkonium Chloride Staphylococcus aureus40[12][13]
Escherichia coli40[12][13]
Cetylpyridinium Chloride Staphylococcus aureus2 - 10[14][15]
Escherichia coli32 - 256[14][15]
N,N,N-Trimethyloctadecan-1-aminium iodide Staphylococcus aureusTo be determined
Escherichia coliTo be determined

Note: The provided MIC values are for illustrative purposes and can vary based on the specific strain and testing conditions.

The logical framework for comparing the efficacy of the test compound against these established controls is illustrated below.

Comparison_Logic cluster_compounds Antimicrobial Agents cluster_organisms Test Organisms cluster_mic MIC Determination cluster_comparison Efficacy Comparison test_compound N,N,N-Trimethyloctadecan- 1-aminium iodide mic_assay Broth Microdilution Assay test_compound->mic_assay control_1 Benzalkonium Chloride control_1->mic_assay control_2 Cetylpyridinium Chloride control_2->mic_assay gram_positive Staphylococcus aureus gram_positive->mic_assay gram_negative Escherichia coli gram_negative->mic_assay compare_mic Compare MIC Values mic_assay->compare_mic

Caption: Logical framework for comparative MIC analysis.

Interpreting the Results and Drawing Conclusions

Upon determining the MIC value of N,N,N-Trimethyloctadecan-1-aminium iodide, a direct comparison can be made with the control compounds.

  • A lower MIC value indicates greater potency. If N,N,N-Trimethyloctadecan-1-aminium iodide exhibits a lower MIC against a particular organism compared to Benzalkonium Chloride or Cetylpyridinium Chloride, it can be concluded that it is a more potent inhibitor of that organism's growth under the tested conditions.

  • Differential activity between Gram-positive and Gram-negative bacteria is common for QACs. The outer membrane of Gram-negative bacteria can act as a barrier, often resulting in higher MIC values compared to Gram-positive bacteria. Observing this pattern would be consistent with the known mechanism of action of this class of compounds.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • EUCAST. MIC Determination of non-fastidious and fastidious organisms. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Fazlara, A., & Ekhtelat, M. (2012). The Disinfectant Effects of Benzalkonium Chloride on Some Important Foodborne Pathogens. American-Eurasian Journal of Agricultural & Environmental Sciences, 12(1), 23-29.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. CLSI document M100-S25.
  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
  • Golin, A. P., et al. (2020). Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels. Saudi Pharmaceutical Journal, 28(11), 1493-1499.
  • European Committee on Antimicrobial Susceptibility Testing. (2022). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. BMJ Open, 12(2), e054788.
  • CLSI. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. [Link]

  • Jiménez-Gómez, C., et al. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. The Journal of antimicrobial chemotherapy, 76(11), 2879–2886.
  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Medical Notes. (2023). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. [Link]

  • Popivker, S., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Microbiology and Molecular Biology Reviews, 84(3), e00003-20.
  • Esposito, A., et al. (2022).
  • Irizarry, L., et al. (1996). Reduced susceptibility of methicillin-resistant Staphylococcus aureus to cetylpyridinium chloride and chlorhexidine. Chemotherapy, 42(4), 248–252.
  • Watanabe, E., et al. (2008). Determination of the maximum inhibitory dilution of cetylpyridinium chloride-based mouthwashes against staphylococcus aureus: an in vitro study. Journal of Applied Oral Science, 16(4), 275-279.
  • Masadeh, M. M., et al. (2017). Antimicrobial Activity of Common Mouthwash Solutions on Multidrug-Resistance Bacterial Biofilms. Journal of Clinical Medicine Research, 9(7), 595–601.
  • Huet, A. A., et al. (2008). Testing of benzalkonium chloride activity on S. aureus strains by following CLSI and EN 1276 guidelines. Journal of Antimicrobial Chemotherapy, 61(2), 290-294.
  • Al-Tameemi, M., et al. (2023). The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. International Journal of Molecular Sciences, 24(15), 12185.
  • Al Tel, T. H., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 709572.
  • Buffi, N., et al. (2019). Cationic antimicrobial peptides: alternatives and/or adjuvants to antibiotics active against methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa. Frontiers in Microbiology, 10, 439.
  • Bore, E., et al. (2007). Adapted tolerance to benzalkonium chloride in Escherichia coli K-12 studied by transcriptome and proteome analyses. Microbiology, 153(Pt 4), 935–946.
  • Mondal, D., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 14(16), 4253-4264.
  • Sim, B., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced Science, e2307189.
  • Ioannou, C. J., et al. (2007). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296-306.
  • Di Nardo, G., et al. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. Molecules, 29(5), 1045.
  • PubChem. N,N,N-Trimethyloctadecan-1-aminium iodide. [Link]

  • Wang, Y., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli.
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A Senior Scientist's Guide to Cationic Surfactants for High-Purity DNA Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in molecular biology and drug development, the isolation of high-quality nucleic acids is the bedrock of reliable downstream applications, from next-generation sequencing to qPCR. When dealing with challenging biological materials, particularly plant tissues rich in polysaccharides and polyphenols, the choice of lysing agent is critical. This guide provides an in-depth comparative analysis of cationic surfactants, explaining the fundamental principles that govern their efficacy and offering a robust, field-proven protocol for their application.

The Underlying Principle: Why Cationic Surfactants?

Most DNA extraction methods utilize anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), which effectively lyse cells and denature proteins. However, cationic surfactants, most notably Cetyltrimethylammonium Bromide (CTAB), offer a distinct advantage when dealing with specific contaminants.

The core of the CTAB method lies in its ability to form complexes with nucleic acids and, crucially, to differentially precipitate DNA from polysaccharides.[1][2] In a high-salt environment, the cationic CTAB molecules form a complex with the negatively charged phosphate backbone of DNA. This complex effectively removes polysaccharides, which are major inhibitors of enzymatic reactions like PCR.[3] By carefully manipulating the salt concentration, DNA can be selectively precipitated, leaving the bulk of polysaccharides and other inhibitors behind in the solution.[1] This makes cationic surfactant-based methods the gold standard for obtaining pure, high-molecular-weight DNA from plants and other polysaccharide-rich organisms.[2]

Comparative Analysis: CTAB vs. DTAB

The two most relevant cationic surfactants for this application are CTAB and its shorter-chain counterpart, Decyltrimethylammonium Bromide (DTAB). Their performance is directly linked to their molecular structure.

Cetyltrimethylammonium Bromide (CTAB) has long been the gold standard for plant DNA extraction. Its structure features a 16-carbon hydrophobic alkyl chain. This long tail gives it a low critical micelle concentration (CMC) of approximately 1 mM, meaning it forms micelles and aggregates readily.[1][4] This pronounced self-aggregation behavior is thought to be a key factor in its efficiency at precipitating DNA and removing contaminants.[1][4]

Decyltrimethylammonium Bromide (DTAB) is structurally similar but possesses a shorter 10- or 12-carbon alkyl chain.[1] This seemingly small difference has a significant impact on its physicochemical properties. DTAB has a much higher CMC (around 14 mM) compared to CTAB. This means it is less inclined to self-aggregate, a property that may influence its interaction with DNA and contaminants. While there is a notable lack of direct, quantitative comparative studies in the scientific literature, anecdotal evidence suggests DTAB may be advantageous for specific species like soybean and maize. Some protocols have even proposed using a mixture of CTAB and DTAB for particularly challenging samples.[4]

Performance Data Summary

The following table summarizes the key characteristics and typical performance of CTAB. Due to a scarcity of published research, robust quantitative data for DTAB is not widely available.

FeatureCetyltrimethylammonium Bromide (CTAB)Decyltrimethylammonium Bromide (DTAB)
Structure 16-carbon hydrophobic alkyl chain10- or 12-carbon hydrophobic alkyl chain[1]
Critical Micelle Conc. (CMC) ~1 mM[1]~14 mM
Primary Application Gold standard for plant DNA extractionLimited and specialized use reported
Key Advantages Efficient removal of polysaccharides and polyphenols; yields high-molecular-weight DNA.[1][2]Anecdotal advantages for specific plant species (e.g., soybean, maize).
Typical DNA Yield 100 - 200 ng per 100 mg tissue (Varies by sample)[1]Data not widely available
Typical DNA Purity (A260/A280) 1.8 - 2.0[1]Data not widely available

Experimental Protocol: The CTAB Method for Plant DNA Extraction

This protocol represents a robust, generalized procedure. It is a self-validating system; the final spectrophotometric readings of A260/A280 and A260/A230 ratios will confirm the purity of the extracted DNA. A ratio of ~1.8 for A260/A280 indicates low protein contamination, while a ratio of >1.8 for A260/A230 suggests minimal contamination from polysaccharides and polyphenols.

Materials:
  • CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • β-mercaptoethanol

  • Chloroform:Isoamyl alcohol (24:1 v/v)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • Liquid nitrogen

  • Sterile mortar, pestle, and microcentrifuge tubes

Step-by-Step Methodology:
  • Sample Preparation & Lysis

    • a. Weigh approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen.

    • b. Grind the tissue to a fine powder using a pre-chilled sterile mortar and pestle.

      • Causality: Cryogenic grinding physically shatters the rigid plant cell walls, maximizing the surface area for the subsequent chemical lysis.

    • c. Transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer. Add β-mercaptoethanol to a final concentration of 0.2% (v/v) just before use.

      • Causality: The CTAB buffer solubilizes cell membranes. The high temperature (65°C) aids in denaturing proteins, including nucleases that would otherwise degrade the DNA. β-mercaptoethanol is a reducing agent that helps to break down polyphenolic compounds that can bind to and contaminate DNA.

    • d. Incubate at 65°C for 60 minutes, with gentle inversion every 15-20 minutes.

  • Purification

    • a. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.

    • b. Mix by gentle inversion for 5-10 minutes to form an emulsion.

      • Causality: Chloroform denatures proteins and dissolves lipids. The isoamyl alcohol acts as an anti-foaming agent. This step partitions the cellular components: the aqueous phase contains DNA, the interface contains denatured proteins and debris, and the organic phase contains lipids and other non-polar molecules.

    • c. Centrifuge at 12,000 × g for 10 minutes at room temperature.

    • d. Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.

  • Precipitation

    • a. Add 0.7 volumes of ice-cold isopropanol to the collected aqueous phase.

    • b. Mix gently by inversion. A white, stringy precipitate of DNA should become visible.

      • Causality: Isopropanol is less polar than water. In the presence of the salt from the CTAB buffer (which neutralizes the DNA's negative charge), isopropanol forces the DNA out of solution, causing it to precipitate.[5] Using it ice-cold enhances this effect.

    • c. Incubate at -20°C for at least 30 minutes.

    • d. Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension

    • a. Decant the supernatant and add 1 mL of ice-cold 70% ethanol to wash the pellet.

      • Causality: The ethanol wash removes residual salts and other impurities that may have co-precipitated with the DNA. DNA is insoluble in 70% ethanol.

    • b. Centrifuge at 12,000 × g for 5 minutes at 4°C.

    • c. Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

    • d. Resuspend the DNA pellet in 50-100 µL of TE buffer and store at -20°C.[1]

CTAB DNA Extraction Workflow

CTAB_Workflow Start 1. Sample Prep (Grind Tissue in Liquid N2) Lysis 2. Lysis (Add 65°C CTAB Buffer + β-ME) Start->Lysis Incubate 3. Incubation (65°C for 60 min) Lysis->Incubate Purify 4. Purification (Add Chloroform:Isoamyl Alcohol) Incubate->Purify Centrifuge1 5. Centrifugation (1) (12,000 x g, 10 min) Purify->Centrifuge1 Collect 6. Collect Aqueous Phase Centrifuge1->Collect Precipitate 7. Precipitation (Add 0.7 vol Ice-Cold Isopropanol) Collect->Precipitate Incubate2 8. Incubation (-20°C for 30+ min) Precipitate->Incubate2 Centrifuge2 9. Centrifugation (2) (Pellet DNA) Incubate2->Centrifuge2 Wash 10. Wash Pellet (70% Ice-Cold Ethanol) Centrifuge2->Wash Centrifuge3 11. Centrifugation (3) (Final Pellet) Wash->Centrifuge3 Dry 12. Air Dry Pellet Centrifuge3->Dry Resuspend 13. Resuspend DNA (TE Buffer) Dry->Resuspend End High-Purity DNA (Store at -20°C) Resuspend->End

Caption: A generalized workflow for DNA isolation using the CTAB method.

Conclusion

The selection of a surfactant for DNA extraction is a critical decision dictated by the sample type and the required purity for downstream applications. For challenging materials like plants, the cationic surfactant CTAB remains the undisputed method of choice due to its unique ability to efficiently remove inhibitory polysaccharides. While alternatives like DTAB exist and may offer advantages in niche applications, they lack the extensive validation and robust data supporting CTAB. The provided protocol, grounded in the physicochemical principles of cationic surfactant chemistry, serves as a reliable foundation for researchers to obtain high-yield, high-purity DNA suitable for the most demanding molecular analyses.

References

  • Benchchem. Decyltrimethylammonium Bromide (DTAB) vs. Cetyltrimethylammonium Bromide (CTAB) for Plant DNA Extraction: A Comparative Guide.
  • Benchchem. Comparative Performance of Cationic Surfactants in DNA Isolation: A Guide for Researchers.
  • Abcam. DNA extraction and purification - an overview.
  • OPS Diagnostics. CTAB Protocol for the Isolation of DNA from Plant Tissues.
  • ResearchGate. What is the role of NaCl in CTAB - DNA complex in DNA extraction?.
  • ResearchGate. What is the difference between CTAB and DTAB in DNA extraction buffers?.
  • California Science & Engineering Fair. Too Salty? Optimizing Salt Concentration for DNA Extraction.
  • Quora. In DNA extraction, what is the role of NaCl?.

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Performance evaluation of N,N,N-Trimethyloctadecan-1-aminium iodide in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance Evaluation of N,N,N-Trimethyloctadecan-1-aminium Iodide in Diverse Solvent Systems

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of N,N,N-Trimethyloctadecan-1-aminium Iodide

N,N,N-Trimethyloctadecan-1-aminium iodide, also recognized as stearyltrimethylammonium iodide, is a quaternary ammonium compound that has garnered significant interest across various scientific and industrial domains.[1][2] As a cationic surfactant, its molecular architecture, featuring a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium headgroup, bestows upon it remarkable surface-active properties.[3] These properties are pivotal in a wide array of applications, including but not limited to, personal care formulations, phase transfer catalysis, and as an antimicrobial agent.[1][3] The efficacy of this surfactant is intrinsically linked to its behavior in solution, which is profoundly influenced by the surrounding solvent system.

This guide provides a comprehensive evaluation of the performance of N,N,N-Trimethyloctadecan-1-aminium iodide across a spectrum of solvent systems. We will delve into the fundamental principles governing its function, present detailed experimental protocols for its characterization, and offer a comparative analysis of its performance against a well-established cationic surfactant, Cetyltrimethylammonium Bromide (CTAB). Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to harness the full potential of N,N,N-Trimethyloctadecan-1-aminium iodide in their respective applications.

Theoretical Framework: The Interplay of Surfactant-Solvent Interactions

The performance of a surfactant is fundamentally dictated by its ability to self-assemble into supramolecular structures, known as micelles, in a given solvent. This process is thermodynamically driven by the desire to minimize the unfavorable interactions between the hydrophobic tail of the surfactant and the solvent molecules. The concentration at which micellization commences is termed the Critical Micelle Concentration (CMC), a critical parameter for characterizing any surfactant.[4]

The choice of solvent plays a paramount role in determining the CMC and the overall surface activity. Key solvent properties that influence surfactant performance include:

  • Polarity and Dielectric Constant: In highly polar solvents like water, the hydrophobic effect is pronounced, leading to a lower CMC as the surfactant molecules readily aggregate to shield their hydrophobic tails. In non-polar solvents, the formation of reverse micelles may occur, where the hydrophilic headgroups form the core of the micelle.

  • Hydrogen Bonding Capacity: Protic solvents capable of hydrogen bonding can interact with the hydrophilic headgroup of the surfactant, influencing its solvation and, consequently, the micellization process.

  • Solvent-Solute Interactions: The specific interactions between the solvent and the different parts of the surfactant molecule can either promote or hinder micelle formation.[5][6]

By systematically evaluating the performance of N,N,N-Trimethyloctadecan-1-aminium iodide in solvents of varying polarities, we can gain a deeper understanding of its behavior and identify the optimal conditions for its application.

Experimental Design and Methodologies

To provide a robust and comprehensive performance evaluation, we have selected three distinct solvent systems: deionized water (polar protic), ethanol (polar protic), and a toluene/isopropanol co-solvent system (predominantly non-polar). For a comparative benchmark, we will also evaluate the performance of Cetyltrimethylammonium Bromide (CTAB), a widely used cationic surfactant.

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Performance Analysis cluster_data Data Processing & Comparison prep_stock Prepare Stock Solutions of Surfactants in Each Solvent System prep_dilutions Create a Series of Dilutions from the Stock Solutions prep_stock->prep_dilutions cmc_measurement CMC Determination (Conductivity Method) prep_dilutions->cmc_measurement Aliquots for Conductivity st_measurement Surface Tension Measurement (Wilhelmy Plate Method) prep_dilutions->st_measurement Aliquots for Surface Tension plot_data Plot Conductivity vs. Concentration and Surface Tension vs. Concentration cmc_measurement->plot_data st_measurement->plot_data determine_params Determine CMC and γcmc plot_data->determine_params compare_surfactants Compare Performance of N,N,N-Trimethyloctadecan-1-aminium iodide and CTAB determine_params->compare_surfactants G cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) h1 T t1 T h1->t1 h2 T t2 T h2->t2 h3 T t3 T h3->t3 h4 T t4 T h4->t4 h5 T t5 T h5->t5 h6 T t6 T h6->t6 h7 T t7 T t7->h7 h8 T t8 T t8->h8 h9 T t9 T t9->h9 h10 T t10 T t10->h10 h11 T t11 T t11->h11 h12 T t12 T t12->h12

Sources

A Comparative Analysis of N,N,N-Trimethyloctadecan-1-aminium iodide and Other Quaternary Ammonium Salts for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quaternary ammonium salts (QAS) are a versatile class of cationic surfactants widely utilized in the pharmaceutical and biotechnology sectors for their antimicrobial, surfactant, and, in some cases, cytotoxic properties.[1][2] Their amphiphilic nature, characterized by a positively charged nitrogen head group and a hydrophobic alkyl tail, allows them to interact with and disrupt cell membranes, a key mechanism underlying their biological activities.[3] This guide provides a comprehensive technical comparison of N,N,N-Trimethyloctadecan-1-aminium iodide against three other commonly used QAS: Cetyltrimethylammonium bromide (CTAB), Benzalkonium chloride (BAC), and Didecyldimethylammonium chloride (DDAC).

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective benchmark of these compounds by examining their antimicrobial efficacy, surfactant properties, and in vitro cytotoxicity, supported by established experimental protocols and available data. Understanding the structure-activity relationships among these QAS is crucial for selecting the appropriate agent for specific applications, from antimicrobial formulations to drug delivery systems.[2][4]

Benchmarking Performance: A Tripartite Approach

The comparative evaluation of these QAS is structured around three key performance indicators: antimicrobial activity, surfactant efficiency, and cytotoxicity. Each of these parameters is critical for determining the potential applications and limitations of these compounds in a drug development context.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial efficacy.

The MIC of each QAS against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • QAS stock solutions

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare a series of twofold dilutions of each QAS in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the QAS dilutions.

  • Controls: Include a positive control (broth with inoculum, no QAS) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the QAS at which no visible bacterial growth is observed.

Caption: Workflow for Critical Micelle Concentration (CMC) Determination.

Quaternary Ammonium SaltAlkyl Chain LengthCMC (mM)
N,N,N-Trimethyloctadecan-1-aminium iodideC182.59 x 10⁻³ [5]
Cetyltrimethylammonium bromide (CTAB)C160.92 x 10⁻³ [6]
Benzalkonium chloride (BAC)C12, C14, C16~0.02% (concentration) [7]
Didecyldimethylammonium chloride (DDAC)C10Not explicitly found, but related compounds with shorter chains have higher CMCs.

Discussion: The CMC of QAS is inversely related to the length of the hydrophobic alkyl chain; longer chains lead to lower CMCs due to increased hydrophobicity. [8]N,N,N-Trimethyloctadecan-1-aminium iodide, with its C18 chain, has a very low CMC, indicating high surfactant efficiency. This property is advantageous in applications where surface activity is paramount, such as in the formulation of emulsions and nanoparticles.

In Vitro Cytotoxicity: MTT Assay

Assessing the cytotoxicity of QAS is crucial, especially for applications involving direct contact with human cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the QAS for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for MTT Cytotoxicity Assay.

Quaternary Ammonium SaltAlkyl Chain LengthCell LineIC50 (µg/mL)Exposure Time (h)
N,N,N-Trimethyloctadecan-1-aminium iodideC18HeLaData not available24
Cetyltrimethylammonium bromide (CTAB)C16HeLaHighly cytotoxic at low doses [9]24
Benzalkonium chloride (BAC)C12, C14, C16HeLaLethal at ≥ 25 [10]2
Didecyldimethylammonium chloride (DDAC)C10Data not availableData not available24

Discussion: The cytotoxicity of QAS is also strongly dependent on the alkyl chain length, with longer chains generally exhibiting greater toxicity. [11]This is attributed to their increased ability to disrupt cell membranes. CTAB and BAC, with their C16 and mixed C12-C16 chains, respectively, are known to be highly cytotoxic. While direct cytotoxicity data for N,N,N-Trimethyloctadecan-1-aminium iodide on HeLa cells is not available, its long C18 chain suggests that it would likely exhibit significant cytotoxicity. This is a critical consideration for its use in applications that require biocompatibility.

Mechanism of Action: A Unified but Nuanced Model

The primary mechanism of action for the antimicrobial and cytotoxic effects of QAS involves their interaction with and disruption of cell membranes.

QAS_Mechanism cluster_membrane Cell Membrane PL1 Phospholipid Disruption Membrane Disruption PL1->Disruption PL2 Phospholipid PL2->Disruption PL3 Phospholipid PL3->Disruption QAS QAS Molecule QAS->PL1 Electrostatic Interaction QAS->PL2 Hydrophobic Interaction QAS->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Generalized Mechanism of Action for Quaternary Ammonium Salts.

The positively charged headgroup of the QAS molecule interacts with the negatively charged components of the cell membrane, such as phospholipids. Subsequently, the hydrophobic alkyl tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death. [3]

Conclusion and Future Perspectives

This guide provides a comparative framework for evaluating N,N,N-Trimethyloctadecan-1-aminium iodide against other common QAS. The available data and structure-activity relationships suggest that N,N,N-Trimethyloctadecan-1-aminium iodide is a highly efficient surfactant, a property conferred by its long C18 alkyl chain. However, this same structural feature likely contributes to lower antimicrobial efficacy compared to shorter-chain QAS and suggests a significant potential for cytotoxicity.

A notable gap in the current literature is the lack of direct, comprehensive comparative studies that include N,N,N-Trimethyloctadecan-1-aminium iodide. Future research should focus on generating this data to enable a more complete and direct comparison. Such studies would be invaluable for guiding the rational selection and design of QAS for specific applications in drug development, balancing the desired antimicrobial or surfactant properties with the critical requirement of biocompatibility.

References

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  • Tischer, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives.
  • Gao, M., et al. (2019). Effect of Alkyl Chain Length in Quaternary Ammonium Cationic Surfactants on Their Foaming Properties. Russian Journal of Physical Chemistry A, 93(13), 2564-2570.
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  • Yoshimatsu, K., & Hiyama, S. (2007). Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells. Biocontrol Science, 12(3), 93-99.
  • Gao, M., et al. (2019). The Effect of Alkyl Chain Length in Quaternary Ammonium Cationic Surfactants on Their Foaming Properties. Russian Journal of Physical Chemistry A, 93(13), 2564–2570.
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  • Bragg, R. R., et al. (2013). The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determined with nano-scanning electron microscopy (NanoSAM). African Journal of Microbiology Research, 7(3), 226-232.
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  • Kamalzadeh, M., et al. (2013). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research, 12(1), 155-163.
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  • Zhang, R., et al. (2019). Properties of the Quaternary Ammonium Salts with Novel Counterions. Journal of Surfactants and Detergents, 22(5), 1145-1154.
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  • Kopecký, F., et al. (2007). Hydrophobicity and critical micelle concentration of some quaternary ammonium salts with one or two hydrophobic tails. Journal of Surfactants and Detergents, 10(2), 111-117.
  • Ferreira, M., et al. (2023). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 25(1), 504.
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Sources

A Comparative Guide to the Efficacy of N,N,N-Trimethyloctadecan-1-aminium iodide and Phosphonium-Based Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N,N,N-Trimethyloctadecan-1-aminium iodide, a long-chain quaternary ammonium salt (QAS), and the broader class of phosphonium-based catalysts. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to inform catalyst selection in phase-transfer catalysis (PTC).

The Fundamental Principle of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous and an organic phase.[1][2] The catalyst, an agent soluble in both phases to some extent, acts as a "ferry," transporting a reactant from one phase (e.g., an aqueous-soluble nucleophile) into the other phase where the organic substrate resides.[3][4] This circumvents the insolubility barrier, dramatically accelerating reaction rates and often leading to higher yields, fewer byproducts, and milder reaction conditions.[2][3] The most common PTCs are quaternary onium salts, primarily those based on nitrogen (ammonium) and phosphorus (phosphonium).[3]

The general mechanism involves the onium cation (Q+) pairing with the reactant anion (Y-) in the aqueous phase. This lipophilic ion pair (Q+Y-) migrates into the organic phase, where the now "naked" and highly reactive anion reacts with the organic substrate (RX) to form the product (RY).[5] The catalyst cation then pairs with the leaving group anion (X-) and returns to the aqueous phase to begin the cycle anew.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX Organic Substrate (RX) RY Product (RY) RX->RY Reaction with 'naked' Y⁻ QX_org Catalyst-Leaving Group Pair [Q⁺X⁻] RY->QX_org Forms Q⁺X⁻ QY_org Catalyst-Anion Pair [Q⁺Y⁻] QY_org->RX Anion delivery QX_aq Catalyst [Q⁺X⁻] QX_org->QX_aq Phase Transfer NaY Aqueous Reactant (Na⁺Y⁻) QY_aq [Q⁺Y⁻] NaY->QY_aq Anion Exchange NaX Byproduct (Na⁺X⁻) QY_aq->QY_org Phase Transfer QX_aq->NaX Anion Exchange

Caption: The catalytic cycle in phase-transfer catalysis.

Catalyst Profiles: Structure and Functionality

Quaternary Ammonium Salt: N,N,N-Trimethyloctadecan-1-aminium iodide

N,N,N-Trimethyloctadecan-1-aminium iodide is a quaternary ammonium salt characterized by a positively charged nitrogen atom bonded to three methyl groups and a long C18 alkyl chain (octadecyl or stearyl group).[6][7] This amphiphilic structure, with a small, hydrophilic cationic head and a large, lipophilic tail, makes it an effective surfactant, but also dictates its performance as a phase-transfer catalyst.[8]

  • Causality of Structure: The substantial C18 chain confers high lipophilicity, which is crucial for solubilizing the catalyst-anion ion pair in the organic phase.[9] In PTC, a higher number of carbon atoms around the central nitrogen atom generally improves the catalyst's lipophilicity and, consequently, its efficacy.[9] The iodide counter-anion is a "soft" anion, which can influence the catalyst's activity in certain reactions compared to "harder" anions like chloride.

Phosphonium-Based Catalysts: A Class of Robust Alternatives

Phosphonium-based catalysts are analogous to QAS, with a central phosphorus atom bonded to four organic groups, typically alkyl or aryl substituents.[10] Common examples include tetrabutylphosphonium bromide and tetraphenylphosphonium chloride.[10] While structurally similar to their ammonium counterparts, the subtle difference of a phosphorus central atom instead of nitrogen imparts significant changes in their chemical and physical properties.[11]

  • Causality of Structure: Phosphorus is larger and less electronegative than nitrogen. This results in longer, more polarizable P-C bonds. The larger size of the phosphonium cation can facilitate the transfer and activation of anions in the organic phase.[12] Furthermore, the electronic structure of phosphorus provides a crucial advantage in terms of stability.[11][12]

Head-to-Head Performance Analysis

The choice between an ammonium and a phosphonium catalyst is not arbitrary; it is a critical decision based on reaction conditions and desired outcomes.

Thermal and Chemical Stability: A Critical Differentiator

The most significant advantage of phosphonium-based catalysts is their superior thermal and chemical stability.[11][12]

  • Quaternary Ammonium Salts (QAS): QAS are susceptible to Hofmann elimination , a degradation pathway that occurs under strongly basic conditions, especially at elevated temperatures (>120-149°C).[1][12][13] This reaction breaks down the catalyst into a tertiary amine and an alkene, reducing catalytic efficiency and introducing impurities into the reaction mixture.[1] This instability limits their use in high-temperature industrial processes.

  • Phosphonium Salts (QPS): Phosphonium salts are not prone to Hofmann elimination.[12] Their primary degradation pathway, which typically requires more forcing conditions, involves the formation of a phosphine oxide and a hydrocarbon.[12] This robustness makes them the preferred choice for reactions conducted at high temperatures or under strongly basic conditions.[11][12] Studies comparing polymerized ionic liquids have shown that phosphonium-based polymers have significantly higher thermal stability (>370°C) than their ammonium counterparts (<220°C).[14]

Catalytic Activity and Lipophilicity

Both catalyst classes are effective, but their activity can vary based on the specific reaction.

  • N,N,N-Trimethyloctadecan-1-aminium iodide: The long C18 chain provides excellent lipophilicity, promoting efficient transfer of the catalyst-anion pair into the organic phase. This is a distinct advantage over smaller QAS like tetrabutylammonium bromide (TBAB) in certain applications.

  • Phosphonium Salts: The larger size and more lipophilic nature of the phosphonium cation can lead to more efficient anion transfer and, in some cases, superior catalytic activity.[12] The larger cation results in a greater separation distance from the anion in the ion pair, making the anion more "naked" and nucleophilic in the organic phase.[15] For instance, in the alkylation of sodium benzoate with butyl bromide, tetraphenylphosphonium bromide (TPPB) achieved a 98% yield, compared to 91-92% for common ammonium salts under identical conditions.[12]

Substrate Scope and Industrial Applications

Both catalyst types are versatile and used in a wide array of transformations, including nucleophilic substitutions (SN2), oxidations, and reductions.[12] However, their stability profiles often dictate their ideal applications.

  • N,N,N-Trimethyloctadecan-1-aminium iodide and other QAS are highly effective and often more cost-efficient for reactions under mild to moderate conditions.[12] They are widely used in academic and industrial settings for standard organic transformations.

  • Phosphonium salts excel in demanding industrial processes that require high temperatures or prolonged reaction times, such as certain polymerization reactions.[12] Their stability ensures catalyst longevity and product purity under harsh conditions. They have also shown great promise in asymmetric synthesis and as catalysts for the carboxylation of epoxides.[16][17]

Quantitative Performance Data

While direct comparative data for N,N,N-Trimethyloctadecan-1-aminium iodide against a phosphonium salt under identical conditions is limited in public literature, data comparing the broader classes provides valuable insight.[1]

Table 1: Comparative Yield in the Alkylation of Sodium Benzoate [12]

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium98
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)Ammonium92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium91

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[12]

This data illustrates the potential for phosphonium catalysts to provide higher yields, attributed to their enhanced ability to transfer the benzoate anion into the organic phase.[12]

Experimental Design for Catalyst Evaluation

To make an informed decision for a specific application, a direct comparative experiment is invaluable. The following protocols are designed to be self-validating systems for evaluating catalyst efficacy.

General Workflow for Comparative Analysis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_a Setup Parallel Reactions (Flask A & Flask B) add_reactants Add Substrate, Reagent, and Solvents to each flask prep_a->add_reactants add_cat_a Add Ammonium Catalyst to Flask A add_reactants->add_cat_a add_cat_b Add Phosphonium Catalyst to Flask B add_reactants->add_cat_b run_rxn Run Reactions under Identical Conditions (Temp, Time, Stirring) add_cat_a->run_rxn add_cat_b->run_rxn monitor Monitor Progress (TLC, GC, or HPLC) run_rxn->monitor workup Quench, Work-up, & Isolate Product monitor->workup characterize Characterize Product & Determine Yield/Purity (NMR, GC-MS, etc.) workup->characterize compare Compare Results characterize->compare

Caption: Experimental workflow for comparing catalyst efficiency.

Protocol 1: Comparative O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol evaluates catalyst performance in a classic SN2 reaction.[18]

Materials:

  • Phenol (10 mmol)

  • Benzyl chloride (10 mmol)

  • Toluene (20 mL)

  • 50% Aqueous Sodium Hydroxide (10 mL)

  • Catalyst A: N,N,N-Trimethyloctadecan-1-aminium iodide (0.1 mmol, 1 mol%)

  • Catalyst B: Tetrabutylphosphonium bromide (0.1 mmol, 1 mol%)

  • Deionized water, Brine, Anhydrous sodium sulfate, Diethyl ether

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers and magnetic stirrers.

  • In each flask, dissolve phenol (10 mmol) in toluene (20 mL).

  • Add the 50% aqueous NaOH solution (10 mL) to each flask.

  • To Flask A, add N,N,N-Trimethyloctadecan-1-aminium iodide (1 mol%). To Flask B, add tetrabutylphosphonium bromide (1 mol%).

  • Stir the mixtures vigorously and add benzyl chloride (10 mmol) dropwise to each.

  • Heat the reaction mixtures to 80°C.

  • Monitor the reaction progress every 30 minutes by taking a small aliquot from the organic layer and analyzing by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material), cool the mixtures to room temperature.

  • Separate the organic layers. Wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Determine the yield and purity of the resulting benzyl phenyl ether via GC-MS or ¹H NMR analysis.

Causality and Validation: By running the reactions in parallel under identical conditions, any difference in reaction rate or final yield can be directly attributed to the efficacy of the catalyst. The disappearance of phenol on TLC provides a real-time qualitative measure of catalyst activity.

Protocol 2: Comparative Synthesis of Polycarbonate

This protocol tests the catalysts in a polymerization reaction where thermal stability is paramount.[1]

Materials:

  • Bisphenol A (BPA) (1.0 eq)

  • Diphenyl carbonate (DPC) (1.05 eq)

  • Catalyst A: N,N,N-Trimethyloctadecan-1-aminium iodide (5 x 10⁻⁴ eq)

  • Catalyst B: A thermally stable phosphonium salt (e.g., tetraphenylphosphonium bromide) (5 x 10⁻⁴ eq)

Procedure:

  • In two separate high-temperature reaction vessels suitable for polymerization, charge BPA, DPC, and the respective catalyst (Catalyst A in Vessel 1, Catalyst B in Vessel 2).

  • Heat the mixtures under a nitrogen atmosphere to 180-220°C to create a homogenous melt and initiate the reaction. Phenol will begin to distill off.

  • Over a period of 1-2 hours, gradually increase the temperature to 250-300°C while simultaneously reducing the pressure to facilitate the removal of the phenol byproduct.

  • Monitor the viscosity of the melt; an increase in viscosity indicates polymer chain growth.

  • Once the desired viscosity is achieved, cool the reactors and extrude the polycarbonate.

  • Characterize the resulting polymers by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI), and by NMR for structural analysis.

Causality and Validation: This experiment directly tests the thermal stability of the catalysts. Any significant difference in molecular weight, PDI, or color of the final polymer can indicate catalyst degradation (especially for the ammonium salt) at the high temperatures required for polymerization.

Summary and Conclusion

The selection between N,N,N-Trimethyloctadecan-1-aminium iodide and a phosphonium-based catalyst is a strategic choice dependent on the specific demands of the chemical transformation.

Comparison cluster_ammonium N,N,N-Trimethyloctadecan-1-aminium iodide cluster_phosphonium Phosphonium-Based Catalysts qas_pros Pros: • High Lipophilicity (C18 Chain) • Cost-Effective (Often) • Effective for Mild Conditions qas_cons Cons: • Lower Thermal Stability • Susceptible to Hofmann Elimination • Limited in High-Temp/Strong Base Rxns qps_pros Pros: • Superior Thermal & Chemical Stability • Not Prone to Hofmann Elimination • Potentially Higher Activity • Ideal for Harsh Conditions qps_cons Cons: • Higher Cost (Often) • Potential for Phosphine Oxide Byproducts catalyst Catalyst Selection catalyst->qas_pros Consider for... catalyst->qps_pros Consider for...

Sources

A comparative study on the cytotoxicity of different cationic surfactants for drug delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating effective and safe drug delivery systems. Cationic surfactants, prized for their ability to enhance drug solubility and facilitate cellular uptake, are frequently employed. However, their inherent cytotoxicity remains a significant hurdle. This guide provides an in-depth comparative analysis of the cytotoxic profiles of three commonly used cationic surfactants: Cetyltrimethylammonium Bromide (CTAB), Dimethyldioctadecylammonium Bromide (DDAB), and Benzalkonium Chloride (BAC). This document is intended to equip researchers with the necessary data and methodologies to make informed decisions in their formulation development.

Introduction: The Double-Edged Sword of Cationic Surfactants

Cationic surfactants are amphiphilic molecules characterized by a positively charged head group. This positive charge facilitates interaction with negatively charged cell membranes, a key attribute for their function in drug delivery systems.[1] They can improve the bioavailability of poorly soluble drugs and enhance their transport across cellular barriers. However, this very interaction is also the primary driver of their cytotoxicity.[2] The disruption of cell membrane integrity and the subsequent triggering of cell death pathways are critical safety concerns that necessitate a thorough understanding of their cytotoxic profiles.[2][3]

This guide will delve into the mechanisms of cytotoxicity, provide a comparative analysis of CTAB, DDAB, and BAC, and offer detailed protocols for assessing surfactant cytotoxicity in a laboratory setting.

Comparative Cytotoxicity Profiles

The cytotoxic potential of a surfactant is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxicity. The following data, compiled from various studies, provides a comparative overview of the cytotoxicity of CTAB, DDAB, and Benzalkonium Chloride. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, exposure times, and assay methodologies.

Table 1: Comparative IC50 Values of Cationic Surfactants on Various Human Cell Lines

SurfactantCell LineAssayExposure TimeIC50 (µg/mL)Reference
CTAB HaCaT (Keratinocyte)MTT2 h~23.8[4]
HaCaT (Keratinocyte)MTT24 h< 10.3[4]
Caco-2 (Colon)MTT24 h< 10[5]
HepG2 (Liver)MTT24 h< 10[5]
MCF-7 (Breast)MTT24 h< 10[5]
DDAB Caco-2 (Colon)MTT48 h660.12 ± 60.11[5]
HepG2 (Liver)MTT48 h485.03 ± 1.41[5]
MCF-7 (Breast)MTT48 h869.88 ± 62.45[5]
Benzalkonium Chloride Human Lung Epithelial (H358)MTT24 h~4[6]
Jurkat (T lymphocyte)Viability Assay24 h> 0.34[7]

From the available data, a clear trend in cytotoxicity emerges: CTAB > Benzalkonium Chloride > DDAB .

  • CTAB consistently demonstrates the highest cytotoxicity, with IC50 values often below 10 µg/mL even at short exposure times.[4][5]

  • Benzalkonium Chloride exhibits significant cytotoxicity, though generally less potent than CTAB.[6]

  • DDAB is markedly less cytotoxic, with IC50 values that are orders of magnitude higher than those of CTAB.[5]

This difference in cytotoxicity can be attributed to their molecular structures. The single, long alkyl chain of CTAB allows for efficient insertion into and disruption of the cell membrane. In contrast, the two alkyl chains of DDAB may lead to different modes of interaction with the lipid bilayer, resulting in lower membrane-disrupting capacity.

Mechanisms of Cytotoxicity: A Deeper Dive

Cationic surfactants primarily induce cell death through two interconnected mechanisms: necrosis and apoptosis.

Necrosis is a form of traumatic cell death resulting from acute cellular injury.[7] It is characterized by the loss of cell membrane integrity, leading to the leakage of cellular contents and subsequent inflammation. This is often the primary mechanism at high surfactant concentrations.

Apoptosis , or programmed cell death, is a more controlled process that eliminates damaged cells without inducing an inflammatory response.[8] Cationic surfactants can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][9][10]

Apoptotic Pathways Induced by Cationic Surfactants

CTAB and Benzalkonium Chloride: The Intrinsic (Mitochondrial) Pathway

Both CTAB and Benzalkonium Chloride have been shown to induce apoptosis primarily through the intrinsic pathway.[6][10] This pathway is initiated by cellular stress, leading to mitochondrial dysfunction.

The following diagram illustrates the key steps in the intrinsic apoptotic pathway induced by CTAB and Benzalkonium Chloride:

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cationic Surfactant (CTAB/BAC) Cationic Surfactant (CTAB/BAC) Bax Bax Cationic Surfactant (CTAB/BAC)->Bax Upregulates Bcl2 Bcl2 Cationic Surfactant (CTAB/BAC)->Bcl2 Downregulates Cytochrome c Cytochrome c Bax->Cytochrome c Promotes release Bcl2->Cytochrome c Inhibits release Apaf1 Apaf1 Cytochrome c->Apaf1 Procaspase9 Procaspase9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase9 Apoptosome->Caspase9 Activates Procaspase3 Procaspase3 Caspase9->Procaspase3 Caspase3 Caspase3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by CTAB and BAC.

Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[12] Active caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[12]

DDAB: The Extrinsic (Death Receptor) Pathway

In contrast to CTAB and BAC, evidence suggests that DDAB can induce apoptosis through the extrinsic pathway.[9] This pathway is initiated by the activation of death receptors on the cell surface.

The following diagram illustrates the key steps in the extrinsic apoptotic pathway potentially induced by DDAB:

G cluster_stimulus Cellular Stress cluster_membrane Cell Membrane cluster_cytosol Cytosol DDAB DDAB Death Receptor Death Receptor DDAB->Death Receptor Activates DISC Death-Inducing Signaling Complex Death Receptor->DISC Forms Procaspase8 Procaspase8 DISC->Procaspase8 Caspase8 Caspase8 Procaspase8->Caspase8 Activates Procaspase3 Procaspase3 Caspase8->Procaspase3 Caspase3 Caspase3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway potentially induced by DDAB.

This pathway involves the activation of death receptors, which leads to the formation of a death-inducing signaling complex (DISC).[12] The DISC then recruits and activates the initiator caspase-8.[9] Active caspase-8 directly activates the executioner caspase-3, leading to apoptosis.[9]

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor of any comparative study, standardized and validated assays are essential. The following are detailed protocols for two of the most common assays used to assess the cytotoxicity of surfactants: the MTT assay and the LDH assay.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Workflow for MTT Assay

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Surfactant Treatment Surfactant Treatment Cell Seeding->Surfactant Treatment MTT Addition MTT Addition Surfactant Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired human cell line (e.g., HaCaT, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Surfactant Treatment:

    • Prepare a series of dilutions of the cationic surfactants (CTAB, DDAB, BAC) in a complete cell culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the surfactant dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the surfactants) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value for each surfactant.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes.[14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14]

Workflow for LDH Assay

G cluster_workflow LDH Assay Workflow Cell Seeding & Treatment Cell Seeding & Treatment Supernatant Collection Supernatant Collection Cell Seeding & Treatment->Supernatant Collection LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Absorbance Reading Absorbance Reading LDH Reaction->Absorbance Reading

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (cells treated with a lysis buffer, such as 1% Triton X-100) and a negative control for spontaneous LDH release (untreated cells).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Typically, this involves mixing a substrate solution with a dye solution.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.[17]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

    • Plot a dose-response curve and determine the IC50 value for each surfactant.

Conclusion and Future Perspectives

The choice of a cationic surfactant in drug delivery formulations requires a careful balance between efficacy and safety. This guide has provided a comparative analysis of the cytotoxicity of three widely used cationic surfactants: CTAB, DDAB, and Benzalkonium Chloride. The experimental data clearly indicates that DDAB possesses a significantly more favorable cytotoxicity profile compared to CTAB and Benzalkonium Chloride, making it a potentially safer alternative for many drug delivery applications.

The elucidation of the distinct apoptotic pathways induced by these surfactants provides valuable insights into their mechanisms of toxicity and offers potential avenues for the design of less toxic analogues. The detailed experimental protocols for MTT and LDH assays provided herein serve as a practical resource for researchers to conduct their own comparative cytotoxicity studies.

Future research should focus on developing novel cationic surfactants with improved biocompatibility without compromising their efficacy as drug delivery enhancers. This may involve the synthesis of biodegradable surfactants or the incorporation of shielding moieties to reduce their interaction with cell membranes. A continued and thorough investigation into the cytotoxic mechanisms of these compounds is paramount for the development of safer and more effective drug delivery systems.

References

  • Kusumoto, K., & Ishikawa, T. (2010). Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells. Toxicology Letters, 198(3), 339-345. [Link]

  • Kusumoto, K., & Ishikawa, T. (2010). Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells. ResearchGate. [Link]

  • Pinazo, A., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]

  • ResearchGate. (n.d.). CTB triggered apoptosis through the mitochondrial death pathway... ResearchGate. [Link]

  • Pinto, M. F., et al. (2018). Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). MDPI. [Link]

  • Dyner, J., et al. (2023). Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants. PMC. [Link]

  • Zhang, Y., et al. (2015). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. PMC. [Link]

  • Dyner, J., et al. (2023). Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants. PubMed. [Link]

  • Tadenuma, H., et al. (2000). Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells. PubMed. [Link]

  • Pan, Y., et al. (2015). CTAB induced mitochondrial apoptosis by activating the AMPK–p53 pathway in hepatocarcinoma cells. Toxicology Research. [Link]

  • Kim, S. H., et al. (2020). Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition. MDPI. [Link]

  • Cerezo, A., et al. (2016). Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis. Journal of Antimicrobial Chemotherapy. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Herreros-Hinojo, M., et al. (2021). Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment. NIH. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Wasserman, B. P., & Hultin, H. O. (1981). Selective inactivation of lactate dehydrogenase isoenzymes with ionic surfactants. PubMed. [Link]

  • ResearchGate. (n.d.). In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells. ResearchGate. [Link]

  • Herreros-Hinojo, M., et al. (2021). Benzalkonium Chloride Disinfectants Induce Apoptosis, Inhibit Proliferation, and Activate the Integrated Stress Response in a 3-D in Vitro Model of Neurodevelopment. Chemical Research in Toxicology. [Link]

  • Pałyga, J., et al. (2011). Benzalkonium chloride (BAK) induces apoptosis or necrosis, but has no major influence on the cell cycle of Jurkat. Folia Histochemica et Cytobiologica. [Link]

  • ResearchGate. (n.d.). Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers. ResearchGate. [Link]

  • ResearchGate. (n.d.). The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition. ResearchGate. [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology. [Link]

  • ResearchGate. (n.d.). IC50 value in HaCaT cells at different concentrations of drug for both old and new formulations. ResearchGate. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Evaluation IC50 for normal human keratinocytes (HaCaT) and primary... ResearchGate. [Link]

  • BPS Bioscience. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Schematic diagram for modified CTAB Protocol. ResearchGate. [Link]

  • Khan, I., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]

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Validating the purity of synthesized N,N,N-Trimethyloctadecan-1-aminium iodide using NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Orthogonal Purity Validation of N,N,N-Trimethyloctadecan-1-aminium iodide

Introduction: The Critical Role of Purity in Quaternary Ammonium Compounds

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium salt (QAS), is a cationic surfactant with a broad spectrum of applications, ranging from its use as an antimicrobial agent to its role as a phase-transfer catalyst. The performance and safety of this compound are intrinsically linked to its purity. Impurities, which can include unreacted starting materials like 1-iodooctadecane and trimethyloctadecylamine, or byproducts from side reactions, can significantly alter its physicochemical properties and biological activity.

This guide provides a comprehensive comparison of two orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the robust validation of N,N,N-Trimethyloctadecan-1-aminium iodide purity. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Synthesis Overview: The Menshutkin Reaction

The synthesis of N,N,N-Trimethyloctadecan-1-aminium iodide is typically achieved via the Menshutkin reaction. This involves the quaternization of a tertiary amine, trimethyloctadecylamine, with an alkyl halide, in this case, 1-iodooctadecane is reacted with trimethylamine. However, for the sake of this guide, we will consider the more common laboratory synthesis from 1-iodooctadecane and trimethylamine. A generalized reaction scheme is presented below.

1-Iodooctadecane 1-Iodooctadecane reagents + 1-Iodooctadecane->reagents Trimethylamine Trimethylamine Trimethylamine->reagents Product N,N,N-Trimethyloctadecan-1-aminium iodide reagents->Product Menshutkin Reaction

Caption: Generalized synthetic pathway for N,N,N-Trimethyloctadecan-1-aminium iodide.

Given this synthesis, key potential impurities include unreacted 1-iodooctadecane and residual trimethylamine, alongside potential solvent residues. An effective analytical strategy must be able to separate, identify, and quantify these species.

Method 1: ¹H NMR Spectroscopy - A Structural Elucidation Powerhouse

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules. For purity analysis, ¹H NMR is particularly powerful as it provides a direct, quantitative measure of all proton-containing species in a sample, relative to a known standard.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve the long alkyl chain of the target compound. However, for quantitative purposes (qNMR), a solvent with well-separated residual peaks, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), can be advantageous.

  • Internal Standard: For accurate quantification, a certified internal standard is crucial. The ideal standard should have a simple spectrum with sharp signals that do not overlap with the analyte's signals. For this application, 1,4-Dioxane or Maleic acid are suitable choices.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized N,N,N-Trimethyloctadecan-1-aminium iodide and 10 mg of the internal standard (e.g., Maleic Acid) into a clean NMR tube.

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ and vortex until both the sample and standard are fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation:

    • Calibrate the spectrum by setting the chemical shift of the internal standard's signal to its known value (e.g., ~6.2 ppm for Maleic acid in DMSO-d₆).

    • Integrate the area of a well-resolved signal from the analyte (e.g., the N-methyl protons) and the signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Expected ¹H NMR Spectral Data
Assignment Approximate Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration
Terminal -CH₃0.88Triplet3H
-(CH₂)₁₅-1.25Multiplet30H
-CH₂-CH₂-N⁺1.70Multiplet2H
-CH₂-N⁺3.25Multiplet2H
N⁺-(CH₃)₃3.40Singlet9H
Advantages and Limitations of NMR for Purity Validation
  • Advantages:

    • Absolute Quantification: qNMR, when performed with a certified internal standard, is a primary ratio method of measurement, providing a direct and highly accurate purity value without the need for a reference standard of the analyte itself.

    • Structural Information: Provides detailed structural information, which can help in identifying unknown impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Sensitivity: NMR is less sensitive than HPLC, making it difficult to detect impurities present at very low levels (<0.1%).

    • Signal Overlap: The large multiplet from the long alkyl chain can obscure signals from other aliphatic impurities.

Method 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Separation

HPLC excels at separating components within a complex mixture, making it an ideal technique for detecting and quantifying impurities, even at trace levels.

Causality Behind Experimental Choices
  • Column Selection: As a cationic species, N,N,N-Trimethyloctadecan-1-aminium iodide is not well-retained on traditional C18 columns. Therefore, a more specialized column, such as a mixed-mode or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often preferred. An alternative is to use an ion-pairing agent in the mobile phase with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate) is a good starting point. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detector: Quaternary ammonium compounds lack a strong UV chromophore. Therefore, more universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are required for detection.

Experimental Protocol: HPLC with CAD Detection
  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of N,N,N-Trimethyloctadecan-1-aminium iodide at 1 mg/mL in methanol. Create a series of dilutions for a calibration curve.

    • Prepare the synthesized sample at a concentration of 1 mg/mL in methanol.

  • Analysis:

    • Inject a blank (methanol) to ensure a clean baseline.

    • Perform a system suitability test by injecting the reference standard multiple times to check for reproducibility of retention time and peak area.

    • Inject the calibration standards, followed by the synthesized sample.

  • Data Analysis:

    • Identify the peak for N,N,N-Trimethyloctadecan-1-aminium iodide based on its retention time compared to the reference standard.

    • Identify any impurity peaks.

    • Calculate the purity of the synthesized sample using the area percent method or by using the calibration curve for a more accurate quantification of the main peak.

cluster_prep Sample Preparation cluster_hplc HPLC System Synthesized Compound Synthesized Compound Dissolve in Methanol Dissolve in Methanol Synthesized Compound->Dissolve in Methanol Filter Filter Dissolve in Methanol->Filter Injector Injector Filter->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector C18 Column C18 Column Injector->C18 Column CAD Detector CAD Detector C18 Column->CAD Detector Data System Data System CAD Detector->Data System Chromatogram Chromatogram Data System->Chromatogram Output Purity Calculation Purity Calculation Chromatogram->Purity Calculation

Caption: Workflow for HPLC-based purity analysis of the synthesized compound.

Orthogonal Comparison: NMR vs. HPLC

The true power in analytical validation comes from using orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.

Parameter ¹H NMR Spectroscopy HPLC with CAD/ELSD
Principle Measures the response of atomic nuclei in a magnetic field.Physical separation based on partitioning between a stationary and mobile phase.
Quantification Absolute (qNMR with internal standard).Relative (requires a reference standard of the analyte).
Sensitivity Lower (LOD ~0.1%).Higher (LOD often <0.05%).
Impurity Identification Excellent for structural elucidation of unknown impurities.Poor; identification relies on co-elution with known standards or MS detection.
Throughput Lower; longer acquisition times.Higher; amenable to automation.
Robustness Generally high; less susceptible to minor variations in experimental conditions.Can be sensitive to mobile phase composition, temperature, and column aging.

Conclusion and Recommendations

Both ¹H NMR and HPLC are indispensable tools for validating the purity of synthesized N,N,N-Trimethyloctadecan-1-aminium iodide. They are not mutually exclusive but rather complementary, providing an orthogonal and thus more complete picture of the sample's purity.

  • For routine quality control and high-throughput screening, a validated HPLC method is often more practical due to its higher sensitivity and amenability to automation.

  • For definitive structural confirmation and the identification of unknown impurities, NMR is the superior technique.

  • For the highest level of assurance, particularly in a drug development or cGMP environment, a combined approach is recommended. Use qNMR to establish the absolute purity of a reference standard, and then use that well-characterized standard to develop a robust, stability-indicating HPLC method for routine analysis.

This dual-pronged strategy ensures not only the purity of the final product but also a deep understanding of the impurity profile, which is critical for ensuring the safety and efficacy of N,N,N-Trimethyloctadecan-1-aminium iodide in its intended applications.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]

  • Talevi, A. (2018). High-Throughput Screening. In ADMET for Medicinal Chemists. John Wiley & Sons, Ltd. [Link]

A Senior Application Scientist's Guide to Assessing the Impact of Alkyl Chain Length on the Surfactant Properties of Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quaternary ammonium salts (QAS), often referred to as "quats," are a cornerstone of cationic surfactant chemistry.[1] Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic alkyl tail, imparts a versatile range of properties, making them indispensable in formulations across the pharmaceutical, cosmetic, and industrial sectors.[2][3] As a Senior Application Scientist, my experience has consistently shown that a nuanced understanding of the structure-property relationships of QAS is paramount for optimizing product performance. This guide provides an in-depth technical exploration of how a fundamental structural parameter—the length of the hydrophobic alkyl chain—profoundly influences the key surfactant properties of QAS. We will delve into the underlying physicochemical principles and provide robust experimental protocols to empower researchers, scientists, and drug development professionals in their formulation endeavors. This guide is designed to be a practical, self-validating resource, grounding theoretical concepts in tangible experimental data.

The Pivotal Role of the Alkyl Chain: A Hydrophobic Tug-of-War

The defining characteristic of a surfactant is its ability to adsorb at interfaces and self-assemble into micelles in solution.[2] This behavior is a direct consequence of the hydrophobic effect, a thermodynamic driving force that seeks to minimize the unfavorable interactions between the nonpolar alkyl chains and water molecules. The length of this alkyl chain is a critical determinant of the magnitude of the hydrophobic effect and, consequently, the overall surfactant properties.[4]

Critical Micelle Concentration (CMC): The Onset of Self-Assembly

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate into micelles.[2] This is a crucial parameter as many surfactant properties, such as solubilization and detergency, are most effective above the CMC.

Causality: An increase in the alkyl chain length leads to a greater hydrophobic character of the surfactant molecule.[5] This enhanced hydrophobicity intensifies the thermodynamic penalty of dissolving the monomer in water, thus promoting micellization at a lower concentration to shield the hydrophobic tails from the aqueous environment.[4][5]

Comparative Data: Alkyltrimethylammonium Bromide Series

Alkyl Chain LengthCompound NameAbbreviationApproximate CMC (mM in water)
10Decyltrimethylammonium BromideC10TAB~65
12Dodecyltrimethylammonium BromideC12TAB~15
14Tetradecyltrimethylammonium BromideC14TAB~3.8
16Cetyltrimethylammonium BromideC16TAB~0.9
18Octadecyltrimethylammonium BromideC18TAB~0.3

Note: CMC values are approximate and can be influenced by temperature, ionic strength, and the presence of other solutes.[6]

Surface Tension Reduction: Activity at the Interface

A primary function of surfactants is to reduce the surface tension of a liquid. This is achieved by the adsorption of surfactant molecules at the air-water interface, with their hydrophobic tails oriented towards the air.

Causality: Longer alkyl chains are more effective at disrupting the cohesive energy of water at the surface, leading to a greater reduction in surface tension. However, the surface tension at the CMC (γCMC) tends to remain relatively constant for a homologous series of surfactants.[4]

Antimicrobial Activity: A Balancing Act

Quaternary ammonium salts are widely recognized for their potent antimicrobial properties, which stem from their ability to disrupt microbial cell membranes.[3][7]

Causality: The antimicrobial efficacy of QAS is intricately linked to the alkyl chain length. The hydrophobic tail facilitates the partitioning of the QAS molecule into the lipid bilayer of the microbial cell membrane.[8] An optimal chain length, typically between C12 and C16, provides the ideal balance of hydrophobicity to effectively penetrate the cell membrane and cause its disruption, leading to cell lysis.[8][9][10] Chains that are too short lack sufficient hydrophobicity to partition into the membrane, while excessively long chains may exhibit reduced bioavailability due to lower water solubility and a tendency to self-aggregate, hindering their interaction with microbial cells.[9][11] The optimal length can also vary depending on the target microorganism, with slightly longer chains (C14-C16) often showing greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria (C12-C14).[9]

Comparative Data: Minimum Inhibitory Concentration (MIC) against S. aureus

Alkyl Chain LengthApproximate MIC (µg/mL)
8>100
10~50
12~10
14~5
16~10
18>50

Note: MIC values are illustrative and can vary based on the specific QAS, microbial strain, and testing conditions.

Krafft Point: The Temperature of Micellization

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[12][13] Below the Krafft point, the surfactant has limited solubility and exists as hydrated crystals.

Causality: An increase in the alkyl chain length enhances the van der Waals interactions between the hydrophobic tails, favoring the crystalline state.[12] This requires more thermal energy to disrupt the crystal lattice and allow for micelle formation, resulting in a higher Krafft point.[12][14]

Comparative Data: Alkyltrimethylammonium Bromide Series

Alkyl Chain LengthApproximate Krafft Point (°C)
12~-1
14~13
16~25
18~38

Note: The Krafft point can be influenced by the counter-ion and the purity of the surfactant.

Experimental Protocols for Surfactant Characterization

To ensure the trustworthiness of our assessments, it is imperative to employ standardized and self-validating experimental protocols.

Determination of Critical Micelle Concentration (CMC)

Two common and reliable methods for determining the CMC are tensiometry and conductometry.[15]

1. Tensiometry Method

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

  • Apparatus: A tensiometer (e.g., Du Noüy ring or Wilhelmy plate), a series of volumetric flasks, a magnetic stirrer, and a high-precision balance.

  • Procedure:

    • Prepare a stock solution of the QAS in deionized water.

    • Create a series of dilutions from the stock solution.

    • Measure the surface tension of each solution, starting from the most dilute, ensuring temperature equilibrium.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.

2. Conductometry Method

  • Principle: For ionic surfactants like QAS, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the micelles are larger and less mobile than the individual monomers, and they bind some of the counter-ions. The CMC is the point where the slope of the conductivity versus concentration plot changes.[2]

  • Apparatus: A conductivity meter with a temperature-controlled cell, a series of volumetric flasks, a magnetic stirrer, and a high-precision balance.

  • Procedure:

    • Prepare a series of QAS solutions of varying concentrations in deionized water.

    • Measure the conductivity of each solution, ensuring constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is determined from the intersection of the two lines of best fit through the data points below and above the break.

CMC_Determination_Workflow cluster_tensiometry Tensiometry Method cluster_conductometry Conductometry Method T_Start Prepare QAS Solutions T_Measure Measure Surface Tension T_Start->T_Measure T_Plot Plot Surface Tension vs. log(Concentration) T_Measure->T_Plot T_Determine Determine CMC from Inflection Point T_Plot->T_Determine C_Start Prepare QAS Solutions C_Measure Measure Conductivity C_Start->C_Measure C_Plot Plot Conductivity vs. Concentration C_Measure->C_Plot C_Determine Determine CMC from Slope Change C_Plot->C_Determine Start Select Method Start->T_Start Start->C_Start

Caption: Workflow for CMC Determination.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Apparatus: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (for optical density measurement), sterile growth medium, and microbial culture.

  • Procedure:

    • Prepare a stock solution of the QAS and sterilize by filtration.

    • In a 96-well plate, perform a serial two-fold dilution of the QAS in the appropriate sterile growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

    • Include positive (microorganism in medium without QAS) and negative (medium only) controls.

    • Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the QAS at which there is no visible turbidity (or by measuring the optical density).

MIC_Assay_Workflow A Prepare Serial Dilutions of QAS in 96-well Plate B Inoculate with Standardized Microbial Suspension A->B C Incubate at Optimal Growth Temperature B->C D Observe for Microbial Growth (Turbidity) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: MIC Assay Workflow.

Evaluation of Foaming Properties: Modified Ross-Miles Method (ISO 696:1975)
  • Principle: This standardized method measures the initial foam height and the foam stability over time by pouring a solution of the surfactant from a specified height onto a reservoir of the same solution.[16][17][18]

  • Apparatus: A jacketed glass column with a reservoir and a pipette with a specified orifice, a constant temperature bath, and a timer.[18]

  • Procedure:

    • Prepare a solution of the QAS at a defined concentration and temperature.

    • Add a specific volume of the solution to the reservoir of the Ross-Miles apparatus.

    • Allow a specific volume of the same solution to fall from the pipette into the reservoir, starting the timer as the outflow begins.

    • Measure the initial foam height immediately after all the solution has drained from the pipette.

    • Measure the foam height again at specified time intervals (e.g., 5 minutes) to assess foam stability.

Ross_Miles_Workflow RM_A Prepare Surfactant Solution at Defined Concentration & Temperature RM_B Add Solution to Reservoir RM_A->RM_B RM_C Pour Solution from Standardized Height RM_B->RM_C RM_D Measure Initial Foam Height RM_C->RM_D RM_E Measure Foam Height Over Time to Assess Stability RM_D->RM_E

Caption: Ross-Miles Foaming Test.

Conclusion

The length of the alkyl chain is a powerful lever for tuning the surfactant properties of quaternary ammonium salts. As demonstrated, a systematic increase in chain length predictably decreases the CMC and increases the Krafft point. More complex properties, such as antimicrobial activity and foaming, exhibit an optimal chain length, highlighting the need for empirical evaluation for specific applications. For researchers and formulators, a thorough understanding of these relationships, coupled with rigorous experimental characterization, is essential for the rational design of effective and optimized products. The protocols and comparative data presented in this guide provide a solid foundation for such endeavors, enabling the targeted selection of QAS with the desired performance characteristics.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N,N,N-Trimethyloctadecan-1-aminium iodide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N,N,N-Trimethyloctadecan-1-aminium iodide (CAS No. 4292-25-5). As a quaternary ammonium compound (QAC), this substance presents significant health and environmental hazards that necessitate a rigorous and compliant waste management protocol.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of N,N,N-Trimethyloctadecan-1-aminium iodide is the first step toward safe handling and disposal. This compound is classified with multiple hazards that demand strict adherence to safety protocols at all times.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the dangers associated with this compound.[2]

Pictogram(s)Hazard ClassHazard Statement
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Acute Toxicity, Dermal (Category 3)H311 : Toxic in contact with skin.[1]
Skin Corrosion (Category 1B/1C)H314 : Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage (Category 1)H318 : Causes serious eye damage.[1][2]
Acute Toxicity, Oral (Category 4)H302 : Harmful if swallowed.[1][2]
Specific Target Organ Toxicity, Repeated Exposure (Category 1)H372 : Causes damage to organs through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment, Acute (Category 1)H400 : Very toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment, Chronic (Category 1)H410 : Very toxic to aquatic life with long lasting effects.[1][2]

Mandatory Personal Protective Equipment (PPE)

Due to the compound's corrosive and toxic properties, the following PPE must be worn at all times when handling the pure substance or its waste:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[5]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4][5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

N,N,N-Trimethyloctadecan-1-aminium iodide must be managed as hazardous waste from the moment it is generated.[6][7] This is non-negotiable. The compound's toxicity, corrosivity, and profound danger to aquatic ecosystems preclude any form of disposal via sanitary sewers or general trash.[8][9] Quaternary ammonium compounds can disrupt the biological processes in wastewater treatment plants, leading to broader environmental contamination.[10][11]

The Core Principle: Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.

  • Designate a Specific Waste Stream: Dedicate a specific waste container solely for N,N,N-Trimethyloctadecan-1-aminium iodide and materials contaminated with it.

  • Avoid Co-mingling: Never mix this waste with other chemical streams, particularly:

    • Oxidizing Agents: To prevent potentially violent reactions.[4]

    • Other Halogenated or Non-Halogenated Solvents: Mixing waste streams complicates disposal and can significantly increase costs.[6]

    • Acids and Bases (unless part of a neutralization procedure): To avoid uncontrolled reactions.

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weigh boats) separate from liquid waste solutions.[12]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safety and compliance from waste generation to final pickup.

Step 1: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Choose a Compatible Container: Use a robust, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE). Ensure it has a tightly sealing screw cap.[7][13]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[6] The label must be fully completed and include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "N,N,N-Trimethyloctadecan-1-aminium iodide" and any other components in the waste solution.

    • CAS Number: "4292-25-5"

    • Hazard Pictograms: Corrosion, Toxicity, Health Hazard, and Environmental Hazard.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation in a designated SAA.[7][14]

  • Location: The SAA must be at or near the process generating the waste and under the control of the laboratory personnel.[7]

  • Containment: The waste container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Keep It Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[6][7] This prevents the release of vapors and protects against spills.

Step 3: Managing Spills and Contaminated Materials

Accidents happen. Being prepared is essential. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[6]

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill.

  • Don PPE: Wear the full PPE described in Section 1.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontamination solution, and collect the cleaning materials as hazardous waste.

  • Containerize and Label: Place all contaminated materials (absorbent, gloves, wipes) into a compatible container and label it as hazardous waste, detailing all contents.

Step 4: Arranging for Final Disposal

Final disposal of this chemical is a regulated process that must be handled by professionals.

  • Contact EH&S: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EH&S) department or its equivalent.[7]

  • Schedule a Pickup: Follow your institution's procedures to request a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

  • Maintain Records: Keep accurate records of the waste generated, including quantities and dates, as required by your institution and local regulations.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing N,N,N-Trimethyloctadecan-1-aminium iodide waste in the laboratory.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation (e.g., unused chemical, solution, contaminated material) ppe Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe container Step 2: Select Compatible Container (e.g., HDPE) ppe->container labeling Step 3: Affix & Complete Hazardous Waste Label container->labeling segregate Step 4: Segregate Waste (No mixing with other chemicals) labeling->segregate saa Step 5: Store in SAA (Secondary Containment, Closed Lid) segregate->saa spill Spill Occurs? saa->spill spill_proc Follow Spill Cleanup Protocol (Containerize all cleanup materials) spill->spill_proc Yes pickup Step 6: Contact EH&S for Waste Pickup spill->pickup No spill_proc->saa disposed Compliant Final Disposal (Licensed Facility) pickup->disposed

Caption: Decision workflow for N,N,N-Trimethyloctadecan-1-aminium iodide waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of N,N,N-Trimethyloctadecan-1-aminium iodide is not merely a procedural task; it is a fundamental responsibility for any scientist or researcher. Its potent toxicity and severe, long-lasting environmental effects demand a meticulous and informed approach. By adhering to the protocols outlined in this guide—from understanding the hazards and wearing correct PPE to rigorous segregation and compliant final disposal—you actively protect yourself, your colleagues, and the broader ecosystem. Safe science is responsible science, and it begins with managing our chemical waste with the respect and caution it requires.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.